3-Benzoylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl(quinolin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOYNKRKFORAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319660 | |
| Record name | 3-Benzoylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37045-14-0 | |
| Record name | NSC349015 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzoylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Benzoylquinoline: A Core Properties Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its versatile scaffold allows for functionalization at numerous positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[2] The introduction of a benzoyl group at the 3-position yields 3-Benzoylquinoline, a molecule that combines the rich chemical heritage of the quinoline core with the diverse reactivity of an aromatic ketone. This guide provides an in-depth analysis of the fundamental properties of 3-Benzoylquinoline, offering insights into its synthesis, physicochemical characteristics, and spectroscopic profile to empower researchers in leveraging this scaffold for novel therapeutic development. The quinoline framework itself is associated with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties, making its derivatives, such as 3-Benzoylquinoline, compelling candidates for drug discovery programs.[3][4][5][6]
Molecular Structure and Physicochemical Properties
3-Benzoylquinoline is an aromatic heterocyclic ketone. The molecule's geometry, characterized by the fusion of a benzene and a pyridine ring, is largely planar, a feature often associated with the ability to intercalate with DNA.[7] The benzoyl substituent at the 3-position introduces a degree of rotational freedom and a key site for hydrogen bonding, which can significantly influence its biological interactions.
Predicted Physicochemical Data
| Property | Predicted Value/Information | Rationale & Context |
| Molecular Formula | C₁₆H₁₁NO | Derived from its chemical structure. |
| Molecular Weight | 233.27 g/mol | A fundamental property for all stoichiometric calculations.[8][9] |
| Melting Point | Solid at room temperature; likely in the range of 80-120 °C | Aromatic ketones and substituted quinolines are typically crystalline solids. The exact melting point is sensitive to purity.[4][10] |
| Boiling Point | > 300 °C (at atmospheric pressure) | High boiling point is expected due to the high molecular weight and polarity.[1][11] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | The quinoline nitrogen can be protonated, increasing aqueous solubility at low pH.[12] Generally, its aromatic character dictates solubility in organic solvents.[13] |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on the appearance of related quinoline and benzophenone derivatives. |
Synthesis of the 3-Benzoylquinoline Scaffold
The synthesis of 3-acylquinolines, including 3-Benzoylquinoline, can be approached through various modern synthetic strategies. These methods are designed to be efficient and allow for the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.
Transition Metal-Free [4+2] Annulation
A notable and environmentally conscious approach is the transition metal-free synthesis via a [4+2] annulation reaction. This method involves the reaction of anthranils with enaminones, catalyzed by methanesulfonic acid (MSA) and sodium iodide (NaI) under mild conditions.[14] This strategy is lauded for its operational simplicity, high yields, and broad substrate scope.[14]
Conceptual Workflow for [4+2] Annulation Synthesis:
Caption: Conceptual workflow for the synthesis of 3-Benzoylquinoline.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol based on the [4+2] annulation strategy.[14]
-
Reaction Setup: To a solution of the appropriate benzoyl-substituted enaminone in a suitable solvent, add anthranil.
-
Catalyst Addition: Introduce methanesulfonic acid (MSA) and sodium iodide (NaI) to the reaction mixture.
-
Reaction Progression: Stir the mixture at a mild temperature (e.g., room temperature to 50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the catalyst and other water-soluble components.
-
Purification: Extract the crude product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the residue using column chromatography to obtain pure 3-Benzoylquinoline.
Spectroscopic Characterization
The structural elucidation of 3-Benzoylquinoline relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on its chemical structure and established principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals exclusively in the aromatic region. The protons on the quinoline and benzoyl rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling.
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H2, H4 (Quinoline) | 9.0 - 8.2 | Singlet/Doublet | These protons are adjacent to the heterocyclic nitrogen and are significantly deshielded.[15] |
| H5, H6, H7, H8 (Quinoline) | 8.2 - 7.5 | Multiplets | Protons on the benzo part of the quinoline ring.[15] |
| Ortho-protons (Benzoyl) | 7.9 - 7.7 | Doublet/Multiplet | Deshielded due to the proximity to the electron-withdrawing carbonyl group. |
| Meta- & Para-protons (Benzoyl) | 7.6 - 7.4 | Multiplets | Less deshielded compared to the ortho protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | 195 - 185 | The carbonyl carbon is highly deshielded.[16] |
| Quaternary Carbons (Aromatic) | 155 - 130 | Includes the carbons at the ring junctions and the carbon attached to the benzoyl group. |
| CH Carbons (Aromatic) | 135 - 120 | Carbons in the quinoline and benzoyl rings bearing a proton. |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups within the molecule.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Aryl Ketone) | 1680 - 1660 | Strong |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |
| C-H Bending (Out-of-plane) | 900 - 675 | Strong |
The strong absorption band for the carbonyl group is particularly diagnostic.[17]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A prominent peak at m/z = 233, corresponding to the molecular weight of 3-Benzoylquinoline.
-
Key Fragments:
-
[M-H]⁺ (m/z = 232): Loss of a hydrogen atom.
-
[M-CO]⁺ (m/z = 205): Loss of carbon monoxide.
-
[C₆H₅CO]⁺ (m/z = 105): Benzoyl cation, a very common and stable fragment for benzoyl-substituted compounds.
-
[C₆H₅]⁺ (m/z = 77): Phenyl cation, resulting from the cleavage of the benzoyl group.
-
Fragments corresponding to the quinoline ring system.
-
Visualization of Mass Spec Fragmentation:
Caption: Predicted major fragmentation pathways for 3-Benzoylquinoline.
Applications in Drug Development and Research
The 3-Benzoylquinoline scaffold is a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is known to be a key pharmacophore in a range of drugs, and the benzoyl group at the 3-position offers a reactive handle for further chemical modifications.
Anticancer Potential
Many quinoline derivatives exhibit significant anticancer activity.[4][7] The mechanisms of action are diverse and can include:
-
Kinase Inhibition: Substituted quinolines have been developed as inhibitors of protein tyrosine kinases (PTKs), which are often dysregulated in cancer cells.[18]
-
Topoisomerase Inhibition: Some benzoquinoline derivatives act as Topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[7]
-
DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate into the DNA double helix, leading to cytotoxic effects.[7]
-
Tubulin Polymerization Inhibition: Certain complex natural products containing related scaffolds have shown anti-mitotic activity by inhibiting tubulin polymerization.[12]
Antimicrobial and Anti-inflammatory Activity
The quinoline pharmacophore is present in several antibacterial and antifungal drugs.[3] Benzoquinoline derivatives have shown promise as both antibacterial and antifungal agents.[3] Additionally, quinoline hybrids have been evaluated for their anti-inflammatory properties.[2]
Synthetic Utility
From a synthetic chemistry perspective, 3-Benzoylquinoline is a valuable intermediate. The benzoyl group can be modified, for instance, by reduction to a secondary alcohol, which can then be used in further coupling reactions. The quinoline ring itself can undergo various electrophilic and nucleophilic substitution reactions, allowing for the creation of diverse chemical libraries for high-throughput screening.[2] The use of related halo-quinolines in cross-coupling reactions like the Suzuki-Miyaura reaction highlights the potential for derivatization of the quinoline core.[1]
Conclusion
3-Benzoylquinoline represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its synthesis is achievable through modern, efficient chemical methods. While detailed experimental data on its physicochemical properties are sparse, reliable predictions can be made to guide its use in research. The true value of 3-Benzoylquinoline lies in its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Its rich chemical functionality and the proven biological relevance of the quinoline core make it a compelling starting point for the exploration of new chemical space and the discovery of next-generation medicines.
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The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI. [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
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An In-depth Technical Guide to 3-Benzoylquinoline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Benzoylquinoline, a heterocyclic ketone with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its burgeoning applications in the field of drug development. This document is intended to be a valuable resource for researchers and scientists working in organic synthesis and pharmaceutical sciences.
Core Identification and Chemical Properties
3-Benzoylquinoline, a derivative of the quinoline scaffold, is a molecule of interest due to the versatile reactivity of its constituent functional groups. The quinoline ring system is a prevalent motif in numerous biologically active compounds, and the benzoyl substituent at the 3-position offers a handle for further chemical modifications.
Table 1: Chemical Identifiers and Properties of 3-Benzoylquinoline
| Identifier | Value | Reference |
| IUPAC Name | phenyl(3-quinolinyl)methanone | [1] |
| CAS Number | 37045-14-0 | [2] |
| Molecular Formula | C₁₆H₁₁NO | [3] |
| Molecular Weight | 233.27 g/mol | [3] |
| Appearance | White solid | [4] |
Synthesis of 3-Benzoylquinoline
A notable and efficient method for the synthesis of 3-Benzoylquinoline is a transition metal-free [4+2] annulation reaction between anthranils and enaminones. This approach is advantageous due to its high yield and the avoidance of heavy metal catalysts, aligning with the principles of green chemistry.
The reaction proceeds through the thermal rearrangement of an anthranil to an acylketene, which then undergoes a [4+2] cycloaddition with an enaminone. Subsequent elimination of a secondary amine affords the 3-acylquinoline product.
Caption: Synthetic workflow for 3-Benzoylquinoline.
Experimental Protocol: Transition Metal-Free Synthesis[4]
Materials:
-
Anthranil (1.0 equiv)
-
Enaminone (1.2 equiv)
-
Toluene (solvent)
Procedure:
-
A solution of anthranil and the corresponding enaminone in toluene is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
This method has been reported to yield 3-Benzoylquinoline in up to 90% yield.[4]
Spectroscopic Data
The structural confirmation of 3-Benzoylquinoline is achieved through standard spectroscopic techniques.
Table 2: Spectroscopic Data for 3-Benzoylquinoline [4]
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.31 (d, J = 2.3 Hz, 1H), 8.54 (d, J = 2.2 Hz, 1H), 8.18 (d, J = 8.5 Hz, 1H), 7.91 (d, J = 8.3 Hz, 1H), 7.84 (td, J = 8.2, 2.1 Hz, 3H), 7.63 (q, J = 7.3 Hz, 2H), 7.53 (t, J = 7.7 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 194.8, 150.3, 149.4, 138.8, 137.0, 133.0, 131.8, 130.04, 130.0, 129.4, 129.1, 128.6, 127.6, 126.6 |
Chemical Reactivity
The reactivity of 3-Benzoylquinoline is dictated by the interplay of the quinoline ring and the benzoyl group.
Nucleophilic Attack
The carbonyl carbon of the benzoyl group is electrophilic and susceptible to attack by nucleophiles. This can be exploited to introduce a variety of functional groups at this position. The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the quinoline ring.
Electrophilic Aromatic Substitution
The quinoline ring can undergo electrophilic aromatic substitution. The nitrogen atom in the quinoline ring is deactivating, making the ring less reactive than benzene.[5] Substitution is generally favored on the benzene ring portion of the quinoline system. The presence of the deactivating benzoyl group at the 3-position will further influence the regioselectivity of electrophilic attack.
Caption: Reactivity of 3-Benzoylquinoline.
Applications in Drug Development
The quinoline scaffold is a well-established pharmacophore, present in numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[6][7] The introduction of a benzoyl group at the 3-position can modulate the biological activity and pharmacokinetic properties of the quinoline core.
Derivatives of 3-benzoylquinoline have shown promise in several therapeutic areas:
-
Anticancer Activity: Various quinoline derivatives have been investigated for their anticancer properties.[8][9] The mechanism of action often involves the inhibition of key enzymes or the intercalation into DNA.[10]
-
Antimicrobial Activity: The quinoline ring is a key component of many antibacterial and antifungal agents.[11] Derivatives of 3-benzoylquinoline have been shown to possess significant antibacterial and antifungal activities.[12]
The benzoyl moiety can participate in hydrogen bonding and π-π stacking interactions with biological targets, potentially enhancing the binding affinity and efficacy of the molecule.
Conclusion and Future Perspectives
3-Benzoylquinoline is a versatile heterocyclic compound with a straightforward synthesis and a rich potential for chemical modification. Its structural features make it an attractive scaffold for the development of new therapeutic agents. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is warranted to fully explore the therapeutic potential of this promising molecule. The insights provided in this guide aim to facilitate and inspire future research in this exciting area of medicinal chemistry.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Benzoylquinoline for Drug Development
Preamble: The Imperative for Structural Elucidation in Modern Drug Discovery
In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise but a cornerstone of rational drug design.[1][2] The quinoline scaffold and its derivatives have long been a subject of intense investigation due to their presence in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Among these, 3-Benzoylquinoline presents a compelling case for detailed structural analysis. Its unique topology suggests the potential for specific interactions with biological targets. This guide provides a comprehensive, albeit prospective, technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-Benzoylquinoline. While a definitive crystal structure is not yet in the public domain, this document outlines a robust and experimentally validated workflow to achieve this, providing researchers and drug development professionals with a roadmap for elucidating its structure and leveraging that knowledge for therapeutic innovation.
Part 1: Synthesis and Crystallization of 3-Benzoylquinoline
A crucial prerequisite for any crystallographic study is the availability of high-purity, single crystals. The synthesis of 3-Benzoylquinoline can be efficiently achieved through established methodologies for quinoline synthesis, most notably the Friedländer annulation.[4][5]
Proposed Synthetic Pathway: The Friedländer Synthesis
The Friedländer synthesis offers a direct and versatile route, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[4] In the case of 3-Benzoylquinoline, this would involve the reaction of 2-aminobenzophenone with a suitable carbonyl compound.
Experimental Protocol for Synthesis:
-
Reactant Preparation: To a solution of 2-aminobenzophenone (1.0 mmol) and 1-phenyl-2-propen-1-one (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or potassium tert-butoxide).[5]
-
Reaction Execution: Stir the reaction mixture at 60-80 °C and monitor its progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. If an acid catalyst was used, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[4] Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-Benzoylquinoline.
Crystallization Methodology
The growth of diffraction-quality single crystals is often the most challenging step. A systematic approach using various crystallization techniques is recommended.
Experimental Protocol for Crystallization:
-
Solvent Screening: Begin by dissolving a small amount of purified 3-Benzoylquinoline in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene) to determine its solubility.
-
Slow Evaporation: Prepare saturated or near-saturated solutions of 3-Benzoylquinoline in promising solvents in clean vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of 3-Benzoylquinoline. In the same container, place a larger reservoir of a poor solvent (an "anti-solvent") in which the compound is sparingly soluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully harvest them using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.[6][7]
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7][8]
Experimental Workflow for Data Collection and Structure Refinement
The following outlines a standard procedure for the crystallographic analysis of a 3-Benzoylquinoline crystal.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Mounting and Screening: A suitable single crystal of 3-Benzoylquinoline is mounted on a goniometer head.[9] Initial X-ray exposures are taken to assess the crystal quality and to determine the unit cell parameters.[9][10]
-
Data Collection: A full sphere of diffraction data is collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[10] The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and potential radiation damage.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.[6]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial electron density map and the positions of the atoms.[6]
-
Structure Refinement: The initial structural model is refined by least-squares methods, adjusting atomic coordinates, and anisotropic displacement parameters to achieve the best fit between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and to ensure the overall quality of the model.
Part 3: Hypothetical Structural Insights and Relevance to Drug Development
While the definitive crystal structure of 3-Benzoylquinoline awaits experimental determination, we can hypothesize its key structural features based on related compounds and its chemical nature.
Molecular Structure of 3-Benzoylquinoline
Caption: Molecular structure of 3-Benzoylquinoline.
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic parameters for 3-Benzoylquinoline, extrapolated from data on similar small organic molecules.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₆H₁₁NO |
| Formula weight | 233.26 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.0 |
| c (Å) | 14.0 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1135 |
| Z | 4 |
| Density (calculated) | 1.365 g/cm³ |
| Absorption coefficient (μ) | 0.088 mm⁻¹ |
| F(000) | 488 |
Structural Analysis and Implications for Drug Design
The crystal structure of 3-Benzoylquinoline would provide invaluable information for drug development professionals.[11][12]
-
Conformational Analysis: The dihedral angle between the quinoline and benzoyl moieties would be a critical parameter, defining the overall shape of the molecule and how it might fit into a protein's binding site.
-
Intermolecular Interactions: The analysis of the crystal packing would reveal the nature of intermolecular interactions, such as π-π stacking, C-H···O, and C-H···N hydrogen bonds. These interactions are crucial for understanding the molecule's solid-state properties and can provide insights into its potential interactions with biological targets.
-
Pharmacophore Modeling: The precise atomic coordinates from the crystal structure would serve as a robust starting point for developing pharmacophore models and for virtual screening campaigns to identify other potential drug candidates.
-
Structure-Based Drug Design (SBDD): If 3-Benzoylquinoline is identified as a hit in a biological screen, its crystal structure would be indispensable for an SBDD program.[1] By co-crystallizing it with its target protein, researchers can visualize the binding mode and identify key interactions, guiding the design of more potent and selective analogs.[2][11]
Caption: A simplified workflow for structure-based drug design.
Conclusion
While the crystal structure of 3-Benzoylquinoline has not been publicly reported, this guide provides a comprehensive and technically sound framework for its determination and analysis. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the precise three-dimensional structure of this promising molecule. The resulting structural data would be of immense value to the drug development community, enabling a deeper understanding of its structure-activity relationships and facilitating the rational design of novel therapeutics.
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Refeyn. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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Liu, Y., Wang, C., Tong, Y., & Xiong, B. (2020). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. ChemistrySelect, 5(29), 8963-8966. Retrieved from [Link]
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Sisko, J., Kassick, A. J., Mellinger, M., Filan, J., Allen, A., & Olsen, M. A. (2000). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 65(5), 1516–1524. Retrieved from [Link]
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IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Schinor, S., et al. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 26(16), 4983. Retrieved from [Link]
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A Technical Guide to the Biological Activity Screening of Novel 3-Benzoylquinoline Derivatives
Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific, promising subclass: 3-benzoylquinoline derivatives. The introduction of the benzoyl group at the 3-position offers a unique structural motif that can be readily modified, providing a rich scaffold for the development of novel therapeutic agents. This document serves as an in-depth technical resource for researchers engaged in the discovery and development of such compounds, providing a cohesive narrative from synthesis to comprehensive biological evaluation.
Part 1: Rationale and Synthesis - Building the Molecular Toolkit
The journey of drug discovery begins with the synthesis of novel chemical entities. The strategic design of 3-benzoylquinoline derivatives allows for the exploration of a vast chemical space. The synthetic route must be robust, efficient, and amenable to the generation of a diverse library of analogues.
General Synthetic Strategy
A common and effective method for the synthesis of the 3-benzoylquinoline core involves a multicomponent reaction, often a variation of the Friedländer annulation. This approach offers high atom economy and allows for the introduction of diverse substituents on both the quinoline and benzoyl moieties.
Illustrative Synthetic Scheme:
A typical synthesis might involve the reaction of a 2-aminoaryl ketone with a β-ketoester in the presence of a catalyst. The specific choice of reactants allows for the desired substitutions on the final 3-benzoylquinoline product. For instance, variations in the 2-aminoaryl ketone can introduce substituents on the benzo part of the quinoline ring, while different β-ketoesters can modify the benzoyl group.
Sources
A Strategic Guide to the Putative Discovery and Characterization of 3-Benzoylquinoline Scaffolds in Natural Products
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the prospective discovery and in-depth characterization of 3-benzoylquinoline derivatives from natural sources. While the quinoline core is a well-established scaffold in numerous natural products with diverse biological activities, the specific 3-benzoylquinoline moiety has yet to be reported from a natural source.[1][2][3] This document, therefore, serves as a proactive, methodological roadmap for researchers venturing into the exploration of novel alkaloids, using the 3-benzoylquinoline structure as a prime target for discovery.
Part 1: The Rationale for the Quest – Why Seek 3-Benzoylquinoline?
The quinoline ring system is a cornerstone of natural product chemistry and medicinal chemistry, with prominent examples like the antimalarial drug quinine, isolated from Cinchona bark, underscoring its therapeutic potential.[4][5] The functionalization of the quinoline core dictates its biological activity, and the presence of a benzoyl group at the C-3 position introduces a unique three-dimensional architecture and electronic distribution. This feature could potentially lead to novel interactions with biological targets, offering new avenues for drug discovery in areas such as oncology, infectious diseases, and neurodegenerative disorders, where other quinoline derivatives have already shown promise.[6][7] The pursuit of 3-benzoylquinolines in nature is thus a scientifically driven endeavor to expand the known chemical space of bioactive alkaloids.
Part 2: A Methodical Approach to Discovery and Isolation
The journey to discovering a novel natural product is a meticulous process that begins with the careful selection of biological material and progresses through systematic extraction and fractionation.
Bio-Prospecting and Sample Collection
The initial step involves the selection of plant, microbial, or marine organisms for screening. A literature review of genera known to produce a wide variety of alkaloids, such as those from the Rutaceae or Rubiaceae families, would be a logical starting point. Collection should be performed sustainably, with proper documentation of the species, location, and time of collection, as the metabolic profile of an organism can vary with environmental factors.
Extraction and Fractionation Workflow
The primary objective of the extraction and fractionation process is to separate the complex mixture of metabolites into simpler fractions, thereby increasing the likelihood of isolating pure compounds.
Step-by-Step Extraction and Fractionation Protocol:
-
Drying and Grinding: The collected biological material (e.g., plant leaves, roots, or bark) is first air-dried or freeze-dried to remove water and then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is sequentially or exhaustively extracted with a series of solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This gradient extraction separates compounds based on their polarity. Given the likely moderate polarity of 3-benzoylquinoline, it is expected to be present in the ethyl acetate or methanol fractions.
-
Acid-Base Extraction for Alkaloid Enrichment: To specifically target alkaloids, an acid-base extraction is highly effective. The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 5% HCl). The protonated alkaloids will move to the aqueous phase. The aqueous phase is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent (e.g., dichloromethane or chloroform), yielding an alkaloid-enriched fraction.[8]
-
Chromatographic Fractionation: The enriched fraction is then subjected to column chromatography, typically using silica gel or alumina as the stationary phase. A solvent gradient is used to elute compounds of increasing polarity, resulting in a series of fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or unique profiles on Thin Layer Chromatography (TLC) are further purified using preparative HPLC. A reversed-phase C18 column is often employed with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Diagram of the General Isolation Workflow:
Caption: A generalized workflow for the isolation of alkaloidal natural products.
Part 3: Structural Elucidation – Deciphering the Molecular Architecture
Once a pure compound is isolated, the next critical phase is to determine its chemical structure. A combination of spectroscopic techniques is employed for this purpose.
Mass Spectrometry (MS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is the first step to determine the exact mass of the molecule. This allows for the calculation of the molecular formula. For a hypothetical 3-benzoylquinoline, a protonated molecule [M+H]+ would be observed, and its accurate mass would be used to deduce the elemental composition (C, H, N, O).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a novel compound. A suite of 1D and 2D NMR experiments is necessary.
Key NMR Experiments for Structure Elucidation:
| Experiment | Information Gained | Expected Observations for 3-Benzoylquinoline |
| ¹H NMR | Provides information about the number and chemical environment of protons. | Aromatic protons on both the quinoline and benzoyl rings, with distinct chemical shifts and coupling patterns. |
| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environment (e.g., sp², sp³, C=O). | A characteristic carbonyl carbon signal (~190-200 ppm) for the benzoyl group, along with aromatic carbon signals. |
| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ groups. | Will show the presence of CH groups in the aromatic regions and the absence of CH₂ and CH₃ groups (unless substituted). |
| COSY | Correlated Spectroscopy; shows proton-proton (¹H-¹H) couplings within the same spin system. | Will reveal the connectivity of protons on the quinoline and benzoyl rings. |
| HSQC | Heteronuclear Single Quantum Coherence; correlates directly bonded protons and carbons. | Will assign each proton to its attached carbon. |
| HMBC | Heteronuclear Multiple Bond Correlation; shows correlations between protons and carbons that are 2-3 bonds away. | This is crucial for connecting the benzoyl group to the C-3 position of the quinoline ring. A key correlation would be between the protons ortho to the carbonyl group on the benzoyl ring and the C-3 carbon of the quinoline, and/or between H-2 or H-4 of the quinoline and the carbonyl carbon. |
| NOESY | Nuclear Overhauser Effect Spectroscopy; shows through-space proximity of protons. | Can help to determine the relative orientation of the benzoyl group with respect to the quinoline ring. |
Diagram of Key HMBC Correlations for 3-Benzoylquinoline:
Caption: Expected key HMBC correlations to confirm the 3-benzoylquinoline scaffold.
Part 4: Dereplication – Avoiding Rediscovery
In modern natural product research, it is essential to quickly identify known compounds to focus resources on novel structures. This process is called dereplication. A combination of LC-MS and database searching is a powerful dereplication strategy. By comparing the molecular weight and fragmentation pattern from the MS data, along with UV absorbance and retention time, against databases like the Dictionary of Natural Products, SciFinder, and Reaxys, known compounds can be rapidly identified.
Part 5: The Path Forward – Synthesis and Biological Evaluation
Upon the successful isolation and structural elucidation of a novel 3-benzoylquinoline, the next logical steps are:
-
Total Synthesis: The unambiguous synthesis of the proposed structure provides the final confirmation of its identity. It also allows for the production of larger quantities for biological testing and the generation of analogs for structure-activity relationship (SAR) studies.
-
Biological Screening: The pure compound should be screened in a panel of biological assays to identify its therapeutic potential. Based on the activities of other quinoline alkaloids, initial screens could include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition assays.[1][2][3]
Conclusion
The discovery of 3-benzoylquinoline in a natural product would represent a significant addition to the vast family of quinoline alkaloids. While its existence in nature is currently hypothetical, the methodologies and strategies outlined in this guide provide a robust and scientifically rigorous framework for its potential discovery and characterization. The application of modern spectroscopic techniques, coupled with systematic isolation procedures, will be paramount in this exciting endeavor. The successful identification of this scaffold from a natural source could unlock new possibilities for the development of novel therapeutic agents.
References
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PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Retrieved from [Link]
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Methodological & Application
The Versatility of 3-Benzoylquinoline: A Strategic Building Block for Advanced Heterocyclic Synthesis
Abstract
This comprehensive technical guide explores the synthetic utility of 3-benzoylquinoline as a versatile and strategic building block in the construction of a diverse array of heterocyclic scaffolds. The inherent reactivity of its constituent functionalities—the quinoline core, the exocyclic carbonyl group, and the activated α-position—provides a rich platform for a variety of chemical transformations. This document serves as a detailed resource for researchers, medicinal chemists, and professionals in drug development, offering in-depth application notes, step-by-step protocols, and mechanistic insights into the synthesis of fused quinolines, pyrimidines, pyridazines, and other complex heterocyclic systems derived from 3-benzoylquinoline.
Introduction: The Strategic Importance of 3-Benzoylquinoline
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Within the vast landscape of quinoline derivatives, 3-benzoylquinoline emerges as a particularly valuable synthon. Its unique architecture, featuring an α,β-unsaturated ketone system appended to the quinoline core, offers multiple reactive sites for nucleophilic and electrophilic attack, as well as participation in cycloaddition and multicomponent reactions. This strategic arrangement allows for the facile construction of intricate, polycyclic heterocyclic systems, which are often challenging to synthesize through other routes. The exploration of 3-benzoylquinoline as a precursor not only expands the chemical space for drug discovery but also provides a platform for the development of novel synthetic methodologies.
Synthesis of Fused Pyrazolo[3,4-b]quinolines
The pyrazolo[3,4-b]quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as pharmaceutical agents. The synthesis of this fused heterocyclic system can be efficiently achieved from precursors structurally related to 3-benzoylquinoline, highlighting a key application of this building block.
Rationale and Mechanistic Insight
The synthesis of pyrazolo[3,4-b]quinolines from a 3-acylquinoline derivative typically involves a condensation reaction with hydrazine hydrate. The exocyclic carbonyl group of the 3-benzoylquinoline moiety serves as an electrophilic site for the initial nucleophilic attack by hydrazine. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrazole ring. The reaction proceeds through a key intermediate, which upon elimination of a water molecule, aromatizes to yield the stable pyrazolo[3,4-b]quinoline system.[1][2]
Experimental Protocol: Synthesis of 4-Phenyl-1H-pyrazolo[3,4-b]quinoline
This protocol is adapted from established methods for the synthesis of pyrazolo[3,4-b]quinoline derivatives from related 3-acyl-2-oxo-quinolines.[1][2][3]
Materials:
-
3-Benzoylquinoline
-
Hydrazine hydrate (80% in water)
-
Absolute ethanol
-
Triethylamine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 3-benzoylquinoline (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (2.0 mmol).
-
Add a catalytic amount of triethylamine (2-3 drops).
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Distill off the excess solvent and hydrazine hydrate under reduced pressure.
-
Pour the residue into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-phenyl-1H-pyrazolo[3,4-b]quinoline.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Fused Pyrimidine Derivatives
The pyrimidine ring is another critical heterocycle in medicinal chemistry, found in a variety of therapeutic agents. 3-Benzoylquinoline can serve as a precursor for the synthesis of quinoline-fused pyrimidines through reactions with urea or thiourea, leveraging its α,β-unsaturated ketone functionality.
Rationale and Mechanistic Insight
The synthesis of pyrimidine derivatives from α,β-unsaturated ketones and urea or thiourea is a well-established strategy.[4][5][6][7] In the context of 3-benzoylquinoline, the reaction proceeds via a Michael-type addition of urea/thiourea to the β-carbon of the enone system, followed by an intramolecular cyclization and subsequent dehydration and oxidation/dehydrogenation to furnish the aromatic pyrimidine ring fused to the quinoline core.
Experimental Protocol: Synthesis of 4-Phenyl-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine
This protocol is based on general procedures for the synthesis of pyrimidine derivatives from chalcones.
Materials:
-
3-Benzoylquinoline
-
Thiourea
-
Potassium hydroxide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-benzoylquinoline (1.0 mmol) and thiourea (1.2 mmol) in ethanol (30 mL).
-
Add a solution of potassium hydroxide (2.0 mmol) in ethanol (10 mL) dropwise to the reaction mixture with stirring.
-
Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (100 g).
-
Acidify the mixture with dilute hydrochloric acid (10% v/v) to a pH of ~6.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., acetic acid or ethanol).
Characterization:
Confirm the structure of the product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS).
Synthesis of Fused Pyridazine Derivatives
Pyridazine and its fused derivatives are an important class of nitrogen-containing heterocycles with diverse pharmacological properties. The reaction of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine is a classical method for pyridazine synthesis.[8] 3-Benzoylquinoline, as a 1,3-dicarbonyl surrogate, can be utilized for the construction of quinoline-fused pyridazines.
Rationale and Mechanistic Insight
The synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine is a straightforward cyclocondensation reaction. While 3-benzoylquinoline is a 1,3-dicarbonyl system, it can be envisioned that under specific conditions, it could react with a suitable C1-synthon and hydrazine in a multi-component fashion. A more direct approach involves the reaction of a derivative of 3-benzoylquinoline, such as a γ-keto acid, with hydrazine. The reaction would proceed through the formation of a dihydrazone intermediate, followed by oxidative cyclization to yield the pyridazine ring.
Experimental Protocol: Synthesis of 4-Phenylpyridazino[4,5-c]quinoline
This is a conceptual protocol based on the general synthesis of pyridazines from γ-keto acids and hydrazine.[8]
Materials:
-
3-Benzoylquinoline-2'-carboxylic acid (requires prior synthesis)
-
Hydrazine hydrate
-
Acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
A mixture of 3-benzoylquinoline-2'-carboxylic acid (1.0 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (20 mL) is refluxed for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
3-Benzoylquinoline in Michael Addition Reactions
The α,β-unsaturated ketone moiety in 3-benzoylquinoline makes it an excellent Michael acceptor.[9][10][11][12] This reactivity can be exploited for the synthesis of a variety of heterocyclic systems by reacting it with active methylene compounds followed by cyclization.
Rationale and Mechanistic Insight
The Michael addition involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[9][10][11][12][13] In the case of 3-benzoylquinoline, active methylene compounds such as malononitrile, ethyl cyanoacetate, or acetylacetone can act as Michael donors in the presence of a base. The resulting adduct contains functionalities that can undergo subsequent intramolecular cyclization to form various heterocyclic rings, such as pyridines or pyrans.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5,6-dihydro-6-oxo-quinoline-3-carbonitrile Derivatives
This protocol is an adaptation of the well-known Gewald reaction, which utilizes a Michael adduct for the synthesis of substituted pyridines.
Materials:
-
3-Benzoylquinoline
-
Malononitrile
-
Piperidine (as catalyst)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 3-benzoylquinoline (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (25 mL), add a catalytic amount of piperidine (3-4 drops).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the formation of the Michael adduct by TLC.
-
Upon completion of the addition, the reaction mixture can be further treated to induce cyclization (e.g., by heating or addition of a stronger base), which may lead to the formation of a fused pyridine ring.
-
The product can be isolated by pouring the reaction mixture into water, followed by filtration and recrystallization.
Data Summary
| Heterocyclic System | Key Reactants | General Reaction Conditions | Expected Product |
| Pyrazolo[3,4-b]quinoline | Hydrazine hydrate | Reflux in ethanol with a catalytic base | 4-Phenyl-1H-pyrazolo[3,4-b]quinoline |
| Pyrido[2,3-d]pyrimidine | Thiourea, Potassium hydroxide | Reflux in ethanol | 4-Phenyl-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine |
| Pyridazino[4,5-c]quinoline | Hydrazine hydrate, 3-Benzoyl-2'-COOH quinoline | Reflux in acetic acid | 4-Phenylpyridazino[4,5-c]quinoline |
| Fused Pyridine | Malononitrile, Piperidine | Stirring at room temperature in ethanol, followed by cyclization | 2-Amino-4-phenyl-quinoline derivative |
Visualizing Synthetic Pathways
Workflow for Heterocyclic Synthesis from 3-Benzoylquinoline
Caption: Synthetic routes from 3-benzoylquinoline.
Mechanistic Pathway for Pyrazolo[3,4-b]quinoline Formation
Caption: Pyrazolo[3,4-b]quinoline synthesis mechanism.
Conclusion
3-Benzoylquinoline has demonstrated its significant potential as a versatile building block for the synthesis of a wide range of heterocyclic compounds. The strategic positioning of its functional groups allows for the application of various synthetic methodologies, including classical condensation reactions, Michael additions, and multicomponent strategies. The protocols and insights provided in this guide aim to equip researchers with the necessary tools to explore and expand the synthetic utility of 3-benzoylquinoline, ultimately contributing to the advancement of heterocyclic chemistry and the discovery of novel bioactive molecules. Further investigations into the reactivity of this synthon are encouraged to uncover new and efficient pathways to complex molecular architectures.
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Al-Omar, M. A. (2010). An Efficient Synthesis of Pyrazolo[3,4-b]quinolin-3-amine and Benzo[b][1][14]naphthyridine Derivatives. Molecules, 15(7), 4747-4755. [Link]
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El-Sayed, M. A. A. (2001). Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives. Archiv der Pharmazie, 334(4), 125-129. [Link]
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Al-Omar, M. A. (2007). An Efficient Synthesis of Pyrazolo[3,4-b]quinolin-3-amine and Benzo[b][1][14]naphthyridine Derivatives. ResearchGate. [Link]
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Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15971. [Link]
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Patel, R. B., et al. (2019). Design, Synthesis and Anticancer Activity of Naphthoquinone Fused Dihydropyridine Derivatives: In Silico and In Vitro Studies. ResearchGate. [Link]
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Knochel, P., et al. (2018). (a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52... ResearchGate. [Link]
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Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 1761-1764. [Link]
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El-Bahnasawy, A. A. (2005). Synthesis and reactions of thieno[2,3-b]quinoline derivatives. Afinidad, 62(516), 161-165. [Link]
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Reddy, C. R., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. PubMed Central. [Link]
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El-Sayed, W. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]
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O'Connor, C., et al. (2021). Synthesis of Thieno[2,3-h]-/[3,2-h]quinolines and Thieno[2,3-f]quinolines by Brønsted Acid mediated Cycloisomerisation. ResearchGate. [Link]
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Application Notes & Protocols: Synthesis of Anticancer Agents from 3-Benzoylquinoline Precursors
Authored for: Researchers, Scientists, and Drug Development Professionals Field: Medicinal Chemistry, Oncology Drug Discovery
Introduction: The Strategic Importance of the 3-Benzoylquinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1] Within this privileged class of heterocycles, the 3-benzoylquinoline motif has emerged as a particularly valuable precursor for the development of potent anticancer agents. Its rigid, planar structure, combined with the versatile reactivity of the benzoyl group at the C-3 position, provides an exceptional platform for designing molecules that can interact with various biological targets implicated in cancer progression.
Derivatives of this scaffold have demonstrated significant cytotoxic effects through diverse mechanisms of action, including the inhibition of critical cellular enzymes like tyrosine kinases and topoisomerases, disruption of tubulin polymerization, and the induction of apoptosis.[1][2] The synthetic accessibility of the 3-benzoylquinoline core allows for systematic structural modifications, enabling chemists to fine-tune the molecule's electronic and steric properties to optimize potency and selectivity against various cancer cell lines. This guide provides a detailed exploration of the synthesis, derivatization, and biological evaluation of anticancer agents derived from 3-benzoylquinoline precursors, offering both theoretical insights and practical, field-tested protocols.
Core Synthetic Strategies for 3-Benzoylquinoline Precursors
The construction of the 3-benzoylquinoline core is the critical first step. While several classical methods for quinoline synthesis exist, such as the Skraup and Doebner-von Miller reactions, the Friedländer annulation and related multicomponent reactions are particularly effective for generating 3-acylquinolines with high regioselectivity.[3]
A robust and efficient approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group adjacent to a carbonyl, such as a 1,3-dicarbonyl compound. For instance, the reaction of 2-aminobenzaldehyde with dibenzoylmethane can yield 2-phenyl-3-benzoylquinoline.[4] Modern protocols often employ catalysts to improve yields and reaction conditions.
Causality in Catalyst Selection:
The use of a transition metal catalyst, such as nickel chloride hexahydrate, can be advantageous. In a one-pot synthesis starting from an α,β-unsaturated ketone and an o-aminobenzyl alcohol, the nickel catalyst serves a dual purpose: it first facilitates the oxidation of the benzyl alcohol to the intermediate benzaldehyde, which then undergoes a Michael addition and subsequent aldol condensation/cyclization to form the quinoline ring.[4] This one-pot approach enhances efficiency by minimizing intermediate isolation steps.
Caption: Catalytic one-pot synthesis of a 3-benzoylquinoline precursor.
Protocol 1: Synthesis of Phenyl(2-phenylquinolin-3-yl)methanone
This protocol is adapted from a nickel-catalyzed, two-component synthesis, which provides a reliable method for producing a core 3-benzoylquinoline precursor.[4]
Materials:
-
o-Aminobenzyl alcohol
-
Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Toluene (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-aminobenzyl alcohol (1.0 mmol), chalcone (1.0 mmol), and nickel(II) chloride hexahydrate (10 mol%).
-
Add 20 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously in an open-air setup.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.
-
Upon completion, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then subjected to purification. Prepare a silica gel column (100-200 mesh) packed in hexane.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product, identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent to yield phenyl(2-phenylquinolin-3-yl)methanone as a solid.
Self-Validation:
-
Characterization: Confirm the structure of the synthesized product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
-
Expected Outcome: This protocol should yield the target compound in good to excellent yields (typically 70-90%). The purified product should be a stable, crystalline solid.
From Precursor to Anticancer Agent: Derivatization Strategies
The true potential of 3-benzoylquinolines is unlocked through strategic derivatization. The molecular hybridization approach, which combines the quinoline scaffold with other known pharmacophores like chalcones, is particularly effective.[5][6]
Protocol 2: Synthesis of a Quinoline-Chalcone Hybrid Agent
This protocol describes the synthesis of a quinoline-chalcone derivative, a class of compounds that has shown potent antiproliferative activity by inducing cell cycle arrest and apoptosis.[5] This example involves the Claisen-Schmidt condensation of a 4-amino-substituted acetophenone (linked to a quinoline) with a substituted benzaldehyde.
Step A: Synthesis of the Amino-Phenyl Ketone Intermediate (This step assumes a pre-existing quinoline with an amino-linkable group, which is then coupled to 4-aminoacetophenone. For this protocol, we will start from a conceptual intermediate for clarity.)
Step B: Claisen-Schmidt Condensation
-
In a round-bottom flask, dissolve the quinoline-substituted amino-acetophenone intermediate (1.0 mmol) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.1 mmol) in 15 mL of ethanol.
-
Add a catalytic amount of a strong base, such as aqueous sodium hydroxide (e.g., 2 mL of a 40% solution), dropwise to the stirring solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. A precipitate often forms as the reaction progresses.
-
Monitor the reaction via TLC until the starting ketone is consumed.
-
Once complete, pour the reaction mixture into 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to obtain the purified quinoline-chalcone hybrid.
Rationale for Derivatization: The chalcone moiety introduces a Michael acceptor site and extends the conjugated system of the molecule. This modification can enhance interactions with biological targets and often leads to new mechanisms of action, such as the generation of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.[5]
Caption: From precursor to bioactive agent and its downstream effects.
Structure-Activity Relationship (SAR) Insights
Systematic studies have provided crucial insights into how specific structural modifications affect the anticancer activity of these compounds.
-
Substituents on the Benzoyl Moiety: The electronic nature and position of substituents on the phenyl ring of the benzoyl group are critical. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly modulate the compound's potency.[7] For instance, in some series, a para-substituent like a methyl or phenyl group leads to the highest activity.[7]
-
Modifications on the Quinoline Ring: Adding substituents to the quinoline core itself can enhance activity. For example, quinoline-chalcone hybrids with specific substitutions on the quinoline ring have shown potent activity against various cancer cell lines, including gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer.[5][6]
-
Linker and Hybrid Moiety: The nature of the linker connecting the quinoline to another pharmacophore is vital. An aliphatic linker at the C-3 position can be essential for activity in certain quinoxaline (a related heterocycle) series.[8]
| Compound Series | Key Structural Feature | Observed Activity Trend | Cancer Cell Lines | Reference |
| Benzo[f]quinoline Salts | Aromatic substituent on benzoyl group | Para-substituents (e.g., -CH₃, -Ph) enhance activity. | Leukemia, Melanoma, Breast Cancer | [7] |
| Quinoline-Chalcone Hybrids | 3-Furan substituent on chalcone | Furan with a 4-nitro group shows high potency (IC₅₀ = 1.38 µM). | Gastric (MGC-803) | [5] |
| 3-Nitroquinolines | 6,7-dialkoxy substitution | A 6-benzyloxy group pointing to the active pocket entrance enhances EGFR inhibition. | Epidermoid Carcinoma (A431) | [9] |
Conclusion and Future Directions
The 3-benzoylquinoline scaffold is a highly adaptable and potent precursor for the synthesis of novel anticancer agents. The synthetic protocols outlined provide a robust framework for accessing both the core structure and its bioactive derivatives. The key to developing next-generation therapeutics lies in the rational design of hybrid molecules and a deep understanding of their structure-activity relationships. Future work should focus on optimizing drug-like properties, exploring novel mechanisms of action, and evaluating lead compounds in preclinical in vivo models to translate these promising chemical entities into clinical candidates.
References
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Mandal, S., et al. (n.d.). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. ResearchGate. Available at: [Link]
-
Bîcu, E., et al. (2021). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. MDPI. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
-
Yalçın, İ., et al. (2022). Structure-activity relationship of anticancer drug candidate quinones. National Institutes of Health. Available at: [Link]
-
Bîcu, E., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-benzofuranyl-quinoline-3-carboxylic acids (3a-i) a. ResearchGate. Available at: [Link]
-
Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. Available at: [Link]
-
Guan, Y.-F., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. National Institutes of Health. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available at: [Link]
-
Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. Available at: [Link]
-
Zhu, J., et al. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Wiley Online Library. Available at: [Link]
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Application Note: 3-Benzoylquinoline Derivatives as Potential Antibacterial Agents
A Guide to Synthesis, In Vitro Screening, and Mechanistic Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antibacterial Scaffolds
The rise of antimicrobial resistance (AMR) represents a formidable threat to global health, rendering conventional antibiotics increasingly ineffective. This escalating crisis necessitates the urgent discovery and development of novel antibacterial agents with unique chemical structures and mechanisms of action.[1] The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous successful drugs, including antimalarials and the potent fluoroquinolone class of antibiotics.[2] While extensive research has explored modifications at various positions of the quinoline ring, the 3-benzoylquinoline framework remains a comparatively underexplored area with significant therapeutic potential.
This application note provides a comprehensive guide for the synthesis, evaluation, and mechanistic analysis of 3-benzoylquinoline derivatives. We present detailed, field-proven protocols for synthesizing these compounds, assessing their antibacterial efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and investigating their potential mechanisms of action by targeting bacterial DNA gyrase and cell membrane integrity.
Synthesis of the 3-Benzoylquinoline Scaffold
A robust and versatile method for synthesizing 3-benzoylquinolines is essential for generating a library of derivatives for structure-activity relationship (SAR) studies. A logical and effective approach is the Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds between aromatic rings and acyl groups.[3][4] This reaction typically involves treating a quinoline precursor with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The catalyst activates the benzoyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich quinoline ring to form the desired ketone.[5]
Protocol 1: Synthesis of a Representative 3-Benzoylquinoline Derivative
This protocol describes the synthesis of (quinolin-3-yl)(phenyl)methanone as a representative example.
Rationale: This procedure utilizes a standard Friedel-Crafts acylation. Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) reacts vigorously with water, which would quench the reaction. The aqueous workup is necessary to destroy the aluminum chloride-ketone complex and separate the organic product from inorganic salts.[4]
Materials:
-
Quinoline
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add quinoline (1.0 eq) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.2 eq) portion-wise to the stirred solution. Caution: The addition can be exothermic.
-
Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding crushed ice, followed by 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 3-benzoylquinoline product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluating Antibacterial Efficacy
The initial screening of novel compounds involves determining their potency against a panel of clinically relevant bacteria. The standard metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
-
MBC: The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol 2: Determination of MIC and MBC via Broth Microdilution
Rationale: The broth microdilution method is a standardized, high-throughput technique for determining MIC values. It relies on serial two-fold dilutions of the test compound to identify the concentration at which bacterial growth is inhibited. The MBC is determined by sub-culturing from the wells with no visible growth onto agar plates to see if the bacteria were killed or merely inhibited.
Materials:
-
96-well microtiter plates (sterile, flat-bottom)
-
Test compounds (3-benzoylquinoline derivatives) dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader (600 nm)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO vehicle)
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only CAMHB.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives no bacteria and serves as a sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD₆₀₀) with a microplate reader. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
MBC Determination: From the wells corresponding to the MIC and higher concentrations (where no growth was observed), plate 10 µL onto a TSA plate.
-
MBC Incubation & Reading: Incubate the TSA plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Data Analysis & Structure-Activity Relationship (SAR)
Systematic structural modifications of the 3-benzoylquinoline scaffold allow for the exploration of the structure-activity relationship (SAR), providing insights into which chemical features enhance antibacterial potency.[7][8] Key modifications often involve altering the substituents on the benzoyl ring.
Table 1: Hypothetical Antibacterial Activity of 3-Benzoylquinoline Derivatives
| Compound ID | Benzoyl Ring Substituent (R) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| BQC-1 | H (unsubstituted) | 16 | 32 |
| BQC-2 | 4-Fluoro (4-F) | 4 | 8 |
| BQC-3 | 4-Chloro (4-Cl) | 2 | 4 |
| BQC-4 | 4-Nitro (4-NO₂) | 8 | 16 |
| BQC-5 | 4-Methoxy (4-OCH₃) | 32 | >64 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 |
Interpretation of Hypothetical SAR:
-
Halogenation: The introduction of electron-withdrawing halogens at the para-position of the benzoyl ring (BQC-2, BQC-3) appears to significantly enhance antibacterial activity compared to the unsubstituted parent compound (BQC-1). This is a common feature in many antibacterial scaffolds.[9]
-
Electron-Withdrawing Groups: A strongly electron-withdrawing nitro group (BQC-4) also improves activity over the parent compound, though it is less potent than the chloro-substituted derivative.
-
Electron-Donating Groups: The presence of an electron-donating methoxy group (BQC-5) appears to be detrimental to activity, suggesting that electron density on the benzoyl ring may negatively impact target binding or cell penetration.
Investigating the Mechanism of Action (MoA)
Identifying the cellular target of a novel antibacterial agent is a critical step in its development. For quinoline-based compounds, two primary mechanisms are often investigated: inhibition of DNA replication via enzymes like DNA gyrase, and disruption of the bacterial cell membrane.
Protocol 3: MoA Study - DNA Gyrase Supercoiling Inhibition Assay
Rationale: Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[10] Its inhibition leads to bacterial cell death. This assay measures the ability of a compound to prevent the enzyme from converting relaxed plasmid DNA into its supercoiled form, which can be visualized by agarose gel electrophoresis.
Materials:
-
Purified E. coli DNA Gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
ATP solution
-
Test compounds and Ciprofloxacin (positive control)
-
Agarose and Tris-Acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare reaction tubes. To each tube, add assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to each tube, except for the negative control (no enzyme).
-
Initiate Reaction: Add ATP to all tubes to start the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour.
-
Termination: Stop the reaction by adding DNA loading dye containing SDS or by a chloroform/isoamyl alcohol extraction.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light.
-
Analysis: In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.
Protocol 4: MoA Study - Bacterial Cell Membrane Integrity Assay
Rationale: Some antibacterial agents act by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death. This can be assessed using fluorescent dyes like propidium iodide (PI), which is membrane-impermeable and can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces brightly.
Materials:
-
Bacterial culture (S. aureus or E. coli) grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution
-
Test compounds
-
Polymyxin B (positive control, known to disrupt membranes)
-
96-well black, clear-bottom microtiter plate
-
Fluorometric plate reader
Procedure:
-
Bacterial Preparation: Harvest mid-log phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.2.
-
Plate Setup: Add 100 µL of the bacterial suspension to the wells of the 96-well plate.
-
Compound Addition: Add the test compounds at their MIC and 2x MIC concentrations. Include wells for a negative control (vehicle) and a positive control (Polymyxin B).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Dye Addition: Add PI to each well to a final concentration of 10 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Analysis: A significant increase in fluorescence in the presence of the test compound compared to the negative control indicates that the compound has compromised the bacterial cell membrane, allowing PI to enter and bind to intracellular DNA.
Summary & Future Outlook
The 3-benzoylquinoline scaffold presents a promising starting point for the development of new antibacterial agents. The synthetic and analytical protocols detailed in this note provide a robust framework for researchers to synthesize novel derivatives, perform initial efficacy screening, and conduct preliminary mechanistic studies. The iterative process of synthesis, testing, and SAR analysis is crucial for optimizing this scaffold into a lead candidate.[8] Future work should focus on expanding the library of derivatives, evaluating efficacy against a broader panel of drug-resistant pathogens, and performing in-depth toxicological and pharmacokinetic profiling of the most promising compounds.
References
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Selmani, A., et al. (2016). Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
Yadav, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. Available at: [Link]
-
Reyes-Mayorga, J., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Pharmaceuticals. Available at: [Link]
-
Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Al-Ostath, O. A., et al. (2021). Synthesis of Novel Quinolines with Antibacterial Activity. Organic Preparations and Procedures International. Available at: [Link]
-
Al-Mokyna, F. H., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry. Available at: [Link]
-
Fu, H.-G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]
-
Yıldız, İ., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research. Available at: [Link]
-
Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 16, 2026, from [Link]
-
Sedić, M., et al. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
-
Ramachandran, P. V., et al. (2021). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Advances. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
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3-Benzoylquinoline: A Versatile Ligand for Transition Metal Catalysis – Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 3-benzoylquinoline as a promising ligand for transition metal catalysis. While direct and extensive literature on 3-benzoylquinoline is emerging, this document synthesizes information from analogous quinoline-based ligand systems to present a comprehensive overview of its potential applications. We will delve into the synthesis of 3-benzoylquinoline, its coordination chemistry with key transition metals (Palladium, Rhodium, and Copper), and provide detailed, field-proven protocols for its application in significant catalytic reactions. This guide is designed to empower researchers to leverage the unique electronic and steric properties of 3-benzoylquinoline in their synthetic endeavors, from academic research to industrial drug development.
Introduction: The Promise of Quinoline-Based Ligands
Quinoline derivatives are a cornerstone in the design of ligands for transition metal catalysis. Their rigid bicyclic structure, coupled with the coordinating nitrogen atom, provides a predictable and tunable platform for influencing the outcome of catalytic transformations. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[1][2] The introduction of a benzoyl group at the 3-position of the quinoline ring, creating 3-benzoylquinoline, offers a unique combination of steric bulk and electronic features. The electron-withdrawing nature of the carbonyl group can modulate the electron density at the quinoline nitrogen, thereby influencing the metal-ligand bond strength and the catalytic activity of the resulting complex.
This guide will focus on the practical application of 3-benzoylquinoline in catalysis, providing a foundational understanding for its use in generating novel molecular architectures.
Synthesis and Characterization of 3-Benzoylquinoline
The synthesis of 3-acylquinolines, including 3-benzoylquinoline, can be achieved through several established synthetic routes. One common method involves the reaction of 2-aminobenzaldehyde with a β-diketone or a chalcone, often facilitated by a transition metal catalyst at elevated temperatures.[3]
Protocol 1: Synthesis of 3-Benzoylquinoline
This protocol is adapted from known procedures for the synthesis of 3-acylquinolines.[3]
Reaction Scheme:
Materials:
-
2-aminobenzaldehyde
-
Dibenzoylmethane
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Toluene
-
Ethanol
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask, add 2-aminobenzaldehyde (1.0 mmol), dibenzoylmethane (1.0 mmol), and nickel(II) chloride hexahydrate (0.1 mmol).
-
Add toluene (10 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to 100 °C with stirring in an open-air system.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure 3-benzoylquinoline.
Predicted Spectroscopic Data for 3-Benzoylquinoline
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Benzoylquinoline
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~9.3 (s, 1H) | H2 (quinoline) |
| ~8.8 (s, 1H) | H4 (quinoline) |
| ~8.2 (d, 1H) | H8 (quinoline) |
| ~7.9 (d, 1H) | H5 (quinoline) |
| ~7.8-7.5 (m, 7H) | H6, H7 (quinoline) & Phenyl-H |
Table 2: Predicted Infrared (IR) Spectroscopy Data for 3-Benzoylquinoline
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~1670 | C=O stretch (benzoyl ketone) |
| ~1590, 1480, 1450 | Aromatic C=C stretch |
| ~1350 | C-N stretch |
| ~750, 700 | C-H out-of-plane bend |
Coordination Chemistry and Structural Aspects
3-Benzoylquinoline is expected to act as a monodentate ligand, coordinating to transition metals through the nitrogen atom of the quinoline ring. The steric bulk of the benzoyl group at the 3-position can influence the coordination geometry and the accessibility of the metal center.
(Aryl-X) + (R-B(OH)₂) --[Pd catalyst, 3-Benzoylquinoline, Base]--> (Aryl-R)```
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
3-Benzoylquinoline
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
-
Tetra-n-butylammonium bromide (TBAB)
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetra-n-butylammonium bromide (0.1 mmol).
-
Add palladium(II) acetate (2 mol%) and 3-benzoylquinoline (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed toluene/water (4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in Rhodium-Catalyzed Hydroformylation
Rhodium complexes bearing quinoline-based ligands have shown significant activity in hydroformylation reactions. The use of 3-benzoylquinoline as a ligand is anticipated to provide good control over regioselectivity.
Protocol 3: Hydroformylation of Alkenes
This protocol is adapted from procedures using similar quinoline-based ligands.
[8][9][10][11]Reaction Scheme:
Materials:
-
Alkene (e.g., 1-octene)
-
[Rh(CO)₂(acac)]
-
3-Benzoylquinoline
-
Toluene (anhydrous and degassed)
-
Syngas (CO/H₂, 1:1 mixture)
Procedure:
-
In a high-pressure autoclave, place [Rh(CO)₂(acac)] (0.1 mol%) and 3-benzoylquinoline (0.4 mol%).
-
Evacuate and backfill the autoclave with argon three times.
-
Add the alkene (1.0 mmol) and toluene (5 mL) via syringe.
-
Pressurize the autoclave with syngas (CO/H₂, 1:1) to the desired pressure (e.g., 20 bar).
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The product aldehydes can be analyzed and isolated by standard techniques.
Table 3: Expected Product Distribution in Alkene Hydroformylation
| Alkene | Linear Aldehyde (%) | Branched Aldehyde (%) |
| 1-Octene | High (predicted) | Low (predicted) |
| Styrene | Moderate (predicted) | Moderate (predicted) |
Application in Copper-Catalyzed Reactions
Copper-catalyzed cross-coupling reactions are gaining prominence due to the low cost and low toxicity of copper. 3[12][13][14][15][16]-Benzoylquinoline can serve as a ligand in reactions such as the Chan-Lam coupling of arylboronic acids with N-heterocycles.
Protocol 4: Chan-Lam N-Arylation
Reaction Scheme:
Materials:
-
N-Heterocycle (e.g., imidazole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
3-Benzoylquinoline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a reaction tube, add copper(II) acetate (10 mol%), 3-benzoylquinoline (20 mol%), and activated 4 Å molecular sieves.
-
Add the N-heterocycle (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Add dichloromethane (5 mL) and triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure high purity of reagents and solvents. Use freshly prepared catalyst solutions. |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Ligand poisoning | In Pd-catalysis, consider using a higher ligand-to-metal ratio. | |
| Low product yield | Side reactions | Optimize reaction time and temperature. Check for degradation of starting materials. |
| Difficult purification | Employ alternative purification methods (e.g., recrystallization, preparative HPLC). | |
| Poor regioselectivity | Inappropriate ligand/metal combination | Screen different metal precursors and ligand-to-metal ratios. |
Conclusion
3-Benzoylquinoline represents a ligand with significant potential in transition metal catalysis. Its unique steric and electronic properties, derived from the benzoyl substituent on the quinoline framework, offer opportunities for controlling reactivity and selectivity in a variety of important organic transformations. The protocols and data presented in this guide, based on established knowledge of analogous systems, provide a solid foundation for researchers to explore the catalytic applications of 3-benzoylquinoline and to develop novel synthetic methodologies.
References
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Liu, Y., Wang, C., Tong, Y., & Xiong, B. (2020). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. Journal of Heterocyclic Chemistry, 57(5), 2294-2305. Available at: [Link]
-
Pogaku, V., et al. (2019). Design and Green Synthesis of Novel Benzotriazoloquinolinyl Spirooxindolopyrrolizidines: Antimycobacterial and Antiproliferative studies. New Journal of Chemistry. Available at: [Link]
-
Zou, X., et al. (2015). Crystal structures and biological activities of a symmetrical quinoline thioether ligand and its transition metal complexes. Semantic Scholar. Available at: [Link]
-
Vera, W., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
Claramunt, R. M., et al. (2022). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. Digital CSIC. Available at: [Link]
-
Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. Available at: [Link]
-
Wang, H., et al. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry. Available at: [Link]
-
Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Semantic Scholar. Available at: [Link]
-
Thomas, A. M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available at: [Link]
-
Zou, X., et al. (2015). Crystal structures and biological activities of a symmetrical quinoline thioether ligand and its transition metal complexes. ResearchGate. Available at: [Link]
-
Zhang, W., et al. (2021). 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties. Inorganic Chemistry Frontiers. Available at: [Link]
-
Powers, D. C., & Ritter, T. (2023). Copper-Catalyzed Benzylic C–H Cross-Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. Accounts of Chemical Research. Available at: [Link]
-
Shin, S., et al. (2014). A copper-mediated cross-coupling approach for the synthesis of 3-heteroaryl quinolone and related analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Franke, R., et al. (2020). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. Catalysts. Available at: [Link]
-
Gorska, M., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules. Available at: [Link]
-
Ismayilova, K., et al. (2022). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society. Available at: [Link]
-
Gual-Acedo, A., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules. Available at: [Link]
-
Thomas, A. M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available at: [Link]
-
Shin, S., et al. (2014). A copper-mediated cross-coupling approach for the synthesis of 3-heteroaryl quinolone and related analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hartwig, J. F. (2016). Regioselective Hydroformylation of Styrene Using Rhodium‐Substituted Carbonic Anhydrase. Angewandte Chemie International Edition. Available at: [Link]
-
Powers, D. C., & Ritter, T. (2023). Copper-Catalyzed Benzylic C-H Cross-Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. Accounts of Chemical Research. Available at: [Link]
-
Pirovano, C., et al. (2001). Chapter 3 Rhodium Atom-Derived Catalysts in the Hydroformylation of 1,3-Dienes and Hydrosilylation of Aromatic Nitriles. Inorganica Chimica Acta. Available at: [Link]
-
Chen, C., & Li, Z. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]
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Application Note: A Robust Protocol for the Synthesis of 3-Benzoylquinoline Derivatives via Friedländer Annulation
Abstract: This document provides a comprehensive experimental protocol for the synthesis of 3-benzoylquinoline derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. We detail a robust and reproducible method based on the classic Friedländer annulation, chosen for its reliability and versatility. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a step-by-step procedure but also the underlying chemical principles, troubleshooting advice, and methods for structural verification.
Introduction: The Significance of the 3-Benzoylquinoline Scaffold
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of a benzoyl moiety at the 3-position creates a unique pharmacophore, with derivatives exhibiting a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] The development of efficient and scalable synthetic routes to these molecules is therefore a critical task for advancing new therapeutic strategies.[4][5][6]
This application note presents a detailed protocol for the synthesis of 2-phenyl-3-benzoylquinoline, a representative example of this class, via the Friedländer annulation. This method involves the base-catalyzed condensation of an o-aminoaryl ketone with a carbonyl compound possessing an α-methylene group.[7][8][9]
The Synthetic Strategy: Friedländer Annulation
Causality of the Method: The Friedländer synthesis is a powerful and convergent strategy for constructing the quinoline ring system. It operates by forming two key bonds in a single pot, which is highly efficient. The reaction is typically catalyzed by either an acid or a base. For this protocol, we utilize potassium hydroxide (KOH), a strong base, to facilitate the crucial aldol-type condensation and subsequent cyclization/dehydration steps.
Reaction Mechanism: The reaction proceeds through two plausible pathways, with the initial step being either an aldol condensation or the formation of a Schiff base.[8]
-
Aldol Condensation Pathway: The base deprotonates the α-methylene carbon of the 1,3-dicarbonyl compound (1-phenyl-1,3-butanedione), generating an enolate. This enolate then attacks the carbonyl carbon of the 2-aminobenzophenone.
-
Cyclization and Dehydration: The resulting aldol adduct undergoes an intramolecular cyclization where the amino group attacks the second carbonyl.
-
Aromatization: A final dehydration step yields the stable, aromatic 3-benzoylquinoline ring system.
Caption: Mechanism of the base-catalyzed Friedländer annulation.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-3-benzoylquinoline
This protocol is a self-validating system. Successful synthesis is confirmed at each stage, from reaction monitoring with TLC to final characterization, ensuring the integrity of the final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount | Purity |
| 2-Aminobenzophenone | 197.24 | 5.0 | 1.0 | 0.986 g | >98% |
| 1-Phenyl-1,3-butanedione | 162.19 | 5.5 | 1.1 | 0.892 g | >98% |
| Potassium Hydroxide (KOH) | 56.11 | 10.0 | 2.0 | 0.561 g | >85% |
| Ethanol (EtOH) | 46.07 | - | - | 25 mL | Anhydrous |
| Ethyl Acetate | 88.11 | - | - | As needed | HPLC Grade |
| Hexane | 86.18 | - | - | As needed | HPLC Grade |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 2-aminobenzophenone (0.986 g, 5.0 mmol), 1-phenyl-1,3-butanedione (0.892 g, 5.5 mmol), and potassium hydroxide (0.561 g, 10.0 mmol).
-
Solvent Addition: Add 25 mL of anhydrous ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions. Ethanol is an excellent solvent for the reactants and the base catalyst.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Trustworthiness: TLC allows for visual confirmation of the consumption of starting materials and the formation of the product spot (which is typically more nonpolar and has a higher Rf value).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water. A solid precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 20 mL) and then a small amount of cold ethanol (10 mL).
-
Recrystallize the crude product from hot ethanol to obtain pure 2-phenyl-3-benzoylquinoline as a crystalline solid.
-
Dry the final product under vacuum. The expected yield is typically in the range of 75-85%.
-
Characterization
To confirm the identity and purity of the synthesized 2-phenyl-3-benzoylquinoline, the following characterization techniques are essential.[10][11][12]
-
¹H NMR (400 MHz, CDCl₃): Expect complex aromatic signals between δ 7.20-8.50 ppm. The distinct singlet for the H4 proton of the quinoline ring is a key diagnostic signal.
-
¹³C NMR (100 MHz, CDCl₃): Look for the characteristic carbonyl carbon signal (C=O) around δ 195-200 ppm, in addition to numerous signals in the aromatic region (δ 120-150 ppm).
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of C₂₂H₁₅NO.
-
FT-IR (KBr): A strong absorption band around 1660-1680 cm⁻¹ is indicative of the benzoyl carbonyl group (C=O stretch).
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Safety and Troubleshooting
-
Safety: Handle potassium hydroxide (KOH) with care as it is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or loss during work-up. Ensure the reaction has gone to completion via TLC before quenching. Avoid using excess solvent during recrystallization.
-
Impure Product: If recrystallization fails to yield a pure product, column chromatography on silica gel (using a hexane/ethyl acetate gradient) is a reliable alternative purification method.
-
References
-
Shaikh, I., Baseer, M. A., Dar, B. A., & Alwarthan, A. (Year N/A). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. ResearchGate. Available at: [Link]
-
Antoci, V., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI. Available at: [Link]
-
Antoci, V., et al. (Year N/A). Synthesis of benzo[f]quinoline (3a) using the Doebner-Von Miller reaction. ResearchGate. Available at: [Link]
-
Author N/A. (Year N/A). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. Available at: [Link]
-
Antoci, V., et al. (Year N/A). Synthesis of benzo[f]quinoline (3a) and its nitro-derivates (3b,c). ResearchGate. Available at: [Link]
-
Antoci, V., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. PubMed Central. Available at: [Link]
-
Antoci, V. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Medwin Publishers. Available at: [Link]
-
Author N/A. (Year N/A). Synthesis of benzoquinoline derivatives from formyl naphthylamines via Friedländer annulation under metal-free conditions. ResearchGate. Available at: [Link]
-
Wikipedia. (Year N/A). Friedländer synthesis. Available at: [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available at: [Link]
-
Marco-Contelles, J. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]
-
Ardila, D. M., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline-benzimidazole hybrids. PubMed. Available at: [Link]
-
Antoci, V., et al. (Year N/A). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. PubMed Central. Available at: [Link]
-
Author N/A. (Year N/A). Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors. PubMed. Available at: [Link]
-
Author N/A. (Year N/A). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]
-
Author N/A. (Year N/A). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]
-
Ardila, D. M., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. PubMed Central. Available at: [Link]
-
Antoci, V., et al. (Year N/A). The two-step sequence for the synthesis of benzo[f]quinoline (3a) and its analogue (36). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (Year N/A). Synthesis of quinolines. Available at: [Link]
-
Author N/A. (2016). (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]
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Application Note: High-Throughput Screening of a 3-Benzoylquinoline Compound Library for Novel Bioactive Agents
Abstract
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2][3] The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening campaign targeting a 3-benzoylquinoline compound library. We detail field-proven protocols for assay development, automated screening, and a rigorous hit confirmation cascade, ensuring the identification of high-quality, validated hits suitable for downstream hit-to-lead optimization.
Introduction: The Rationale for Screening 3-Benzoylquinolines
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif prevalent in a wide range of pharmacologically active compounds, exhibiting anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5] The 3-benzoyl substitution on this scaffold offers a unique three-dimensional architecture and electronic distribution, creating a chemical space with high potential for novel interactions with biological targets. Recent studies have highlighted the promise of substituted quinolines and benzoquinolines as potent anticancer agents, making libraries of these compounds particularly attractive for oncology-focused drug discovery programs.[6][7][8]
This guide moves beyond a simple listing of steps, focusing on the causality behind experimental choices. The objective is to provide a robust framework that is not only methodological but also self-validating, empowering researchers to confidently navigate the complexities of an HTS campaign.
Assay Development and Validation: The Foundation of a Successful Screen
The success of any HTS campaign is contingent upon the quality of the primary assay. It must be sensitive, reproducible, and robust enough for automation and miniaturization.[9][10] The validation process is non-negotiable; it discerns the reliability of the assay and its suitability for identifying true biological modulators from a large compound collection.[10]
Causality Behind Assay Choice
The selection of an assay format is dictated by the biological target. For this application note, we will use a generic protein kinase—a common drug target—as an example. We describe a fluorescence-based assay, as its sensitivity and compatibility with automated plate readers are ideal for HTS.[3][11] However, the principles of validation outlined here are broadly applicable to other assay technologies (e.g., luminescence, absorbance).
Experimental Protocol 1: Assay Development & Validation
-
Reagent Preparation & Optimization:
-
Prepare concentrated stocks of kinase, substrate peptide, and ATP in an appropriate assay buffer.
-
Rationale: Concentrated stocks minimize the effects of solvent (like DMSO) and allow for precise dispensing by automated liquid handlers.
-
Perform matrix titrations of enzyme and substrate to determine optimal concentrations that yield a robust signal while conserving valuable reagents.
-
-
DMSO Tolerance Test:
-
Run the assay in the presence of varying DMSO concentrations (e.g., 0.1% to 5%).[9]
-
Rationale: Library compounds are stored in 100% DMSO. This step ensures that the final concentration of DMSO in the assay well does not inhibit the enzyme or interfere with the detection chemistry.
-
-
Assay Stability (Signal Window):
-
Prepare two sets of plates: one for the maximum signal (enzyme + substrate + ATP, representing 0% inhibition) and one for the minimum signal (no enzyme or a known inhibitor, representing 100% inhibition).
-
Read the plates at multiple time points (e.g., 30, 60, 90, 120 minutes) after reagent addition.
-
Rationale: This determines the optimal incubation time where the signal is stable and the difference between positive and negative controls (the "signal window") is maximal.[9]
-
-
Statistical Validation (Z'-Factor Determination):
-
Prepare a 384-well plate with alternating columns of maximum signal (negative control) and minimum signal (positive control).
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|)
-
Where SD is the standard deviation and Mean is the average of the signals.
-
-
Rationale: The Z'-factor is the gold standard for HTS assay quality. It is a dimensionless metric that accounts for both the signal window and data variation. An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[11][12]
-
Data Presentation: Example Z'-Factor Calculation
| Parameter | Max Signal (Negative Control) | Min Signal (Positive Control) |
| Mean Signal (RFU) | 45,000 | 5,000 |
| Standard Deviation | 1,500 | 800 |
| Calculated Z'-Factor | \multicolumn{2}{c | }{0.66 } |
A Z'-factor of 0.66 indicates a highly robust and reliable assay.
Visualization: Assay Validation Workflow
Caption: Workflow for robust HTS assay development and validation.
The High-Throughput Screening Campaign
With a validated assay, the full-scale screening of the 3-benzoylquinoline library can commence. This phase leverages robotics and automation to ensure consistency and high throughput, testing thousands of compounds per day.[2][13][14]
Experimental Protocol 2: Automated HTS Workflow
-
Compound Library Plating ("Cherry Picking"):
-
From the master library stock (typically 10 mM in DMSO), create intermediate plates by diluting a small volume of each compound.
-
Generate final assay-ready plates by dispensing nanoliter volumes of the intermediate plates into 384- or 1536-well microplates using an acoustic liquid handler.
-
Rationale: This "non-contact" dispensing method is highly precise, reduces the risk of contamination, and conserves the master library. The final compound concentration in the assay should be carefully chosen (e.g., 10 µM).[12]
-
-
Automated Assay Execution:
-
An integrated robotic system transports the assay-ready compound plates to a series of stations.[2]
-
A bulk reagent dispenser adds the enzyme solution to all wells.
-
After a brief pre-incubation of the enzyme with the compounds, a second dispenser initiates the reaction by adding the substrate/ATP mix.
-
Rationale: Automation minimizes human error and ensures that every plate is processed identically, which is critical for data quality across a large screen.
-
-
Incubation and Detection:
-
The robotic arm moves the plates to a temperature-controlled incubator for the predetermined optimal time.
-
Following incubation, the plates are transferred to a high-throughput plate reader for signal detection (e.g., fluorescence intensity).
-
-
Data Acquisition and Management:
-
The plate reader software captures the raw data for each well and links it to the corresponding compound ID.
-
This data is uploaded to a central database (LIMS - Laboratory Information Management System) for analysis.
-
Visualization: Automated HTS Workflow
Caption: A streamlined, automated high-throughput screening process.
Data Analysis, Hit Identification, and Confirmation
Raw HTS data must be processed and analyzed to identify "hits"—compounds that exhibit the desired biological activity.[3] However, primary hits are often plagued by false positives.[15] A rigorous, multi-step confirmation process is essential to triage these artifacts and build confidence in the remaining compounds.[16]
Data Normalization and Hit Selection
-
Normalization: Raw data from each well is normalized against the plate's internal controls (max and min signal wells) and expressed as "Percent Inhibition."
-
Hit Criteria: A hit is typically defined as a compound that produces a signal beyond a certain threshold, for example, greater than three standard deviations from the mean of the negative controls, or simply >50% inhibition.
Experimental Protocol 3: Hit Triage and Confirmation Cascade
-
Primary Hit Confirmation (Re-test):
-
"Cherry-pick" the primary hits from the library plates and re-test them in the primary assay under the same conditions.
-
Rationale: This step eliminates hits caused by random experimental error or issues with a specific well on the original plate.
-
-
Dose-Response Analysis:
-
Test all confirmed hits in a 10-point, 3-fold serial dilution to generate a dose-response curve.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
Rationale: This confirms the activity is dose-dependent and provides a quantitative measure of the compound's potency, which is critical for prioritizing hits.
-
-
Orthogonal Assay:
-
Test the dose-response confirmed hits in a secondary assay that uses a different detection technology (e.g., a luminescence-based assay that measures ATP consumption).
-
Rationale: This is a crucial step to eliminate false positives that interfere with the primary assay's technology (e.g., fluorescent compounds).[16] A true hit should be active in both assays.
-
-
Counter-Screening and PAINS Analysis:
-
Screen hits against a target known to be susceptible to non-specific inhibitors to flag promiscuous compounds.
-
Use computational filters to check the chemical structures of the hits against known Pan-Assay Interference Compounds (PAINS) databases.[15]
-
Rationale: PAINS are chemical structures known to interfere with assays through non-specific mechanisms like aggregation or reactivity. Eliminating them early saves significant time and resources.
-
Data Presentation: Hypothetical Screening Funnel
| Stage | Number of Compounds | Criteria |
| Primary HTS | 100,000 | >50% Inhibition |
| Primary Hit Rate | 1,000 (1.0%) | Confirmed in Re-test |
| Confirmed Hits | 750 (75% of primary) | IC50 < 10 µM |
| Potent Hits | 200 | Active in Orthogonal Assay |
| Validated Hits | 120 | Passed PAINS/Counter-Screen |
| Final Hit Series | 10-15 | Grouped by chemical scaffold |
Visualization: Hit Validation Cascade
Caption: A rigorous cascade to validate hits and eliminate false positives.
Conclusion and Future Directions
The high-throughput screening of a 3-benzoylquinoline library offers a promising avenue for the discovery of novel bioactive agents. This application note has detailed a comprehensive and robust workflow, emphasizing the critical importance of meticulous assay validation and a stringent, multi-step hit confirmation cascade. By following these protocols, researchers can increase the likelihood of identifying high-quality, validated hits. These validated compounds serve as the crucial starting point for medicinal chemistry efforts, including Structure-Activity Relationship (SAR) studies, to optimize their potency, selectivity, and drug-like properties, ultimately leading to the development of next-generation therapeutics.[12][16]
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Anilocus. (n.d.). High-throughput screening (HTS). Biotech Encyclopedia. [Link]
-
Wikipedia. (2023). High-throughput screening. [Link]
-
Elder, D. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
Avva, A. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]
-
ResearchGate. (n.d.). High Throughput Screening (HTS) Techniques: Applications in Chemical Biology. [Link]
-
Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. [Link]
-
IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]
-
Klepetarova, B., et al. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules. [Link]
-
Gorgan, D. C., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules. [Link]
-
Belay, G., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Kumar, A., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Novel 3-Benzoyl-2-piperazinylquinoxaline Derivatives as Potential Antitumor Agents. [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. Molecules. [Link]
-
MDPI. (2023). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. [Link]
-
PubMed. (2019). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]
-
National Center for Biotechnology Information. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. [Link]
-
MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]
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- 16. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Application Note: A Scalable, Transition-Metal-Free Approach for the Synthesis of 3-Benzoylquinoline
Abstract
This application note details a robust and scalable protocol for the synthesis of 3-benzoylquinoline, a valuable scaffold in medicinal chemistry and materials science. Moving beyond traditional, often harsh, quinoline synthesis methodologies, we present a modern, transition-metal-free approach. The described method utilizes a formal [4+2] annulation of an anthranil with an enaminone, promoted by methanesulfonic acid (MSA) and sodium iodide (NaI). This process offers high efficiency, mild reaction conditions, and amenability to gram-scale synthesis, addressing the critical needs of researchers, scientists, and drug development professionals for reliable and scalable synthetic routes.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Quinoline derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4] Specifically, 3-acylquinolines, such as 3-benzoylquinoline, are crucial building blocks in the synthesis of complex molecules and potential protein kinase inhibitors.[5][6]
Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, have been foundational in organic chemistry.[2][7][8] However, their application at scale is often hampered by drawbacks including the use of harsh, corrosive acids (e.g., concentrated H₂SO₄), high reaction temperatures, the requirement for strong oxidizing agents, and sometimes poor regioselectivity.[3][8] These factors can lead to safety concerns, significant chemical waste, and complicated purification procedures.
To overcome these limitations, modern synthetic chemistry has focused on developing milder and more efficient catalytic systems.[9][10] This note describes an effective and scalable transition-metal-free protocol for synthesizing 3-acylquinolines, adapted from the work of Zou et al., which proceeds through the annulation of anthranils and enaminones.[11][12] This method is notable for its operational simplicity, use of readily available reagents, and excellent functional group tolerance, making it a highly attractive strategy for process development.
Reaction Principle and Mechanism
The synthesis proceeds via a cascade reaction involving an aza-Michael addition followed by an intramolecular annulation. The reaction is effectively promoted by a combination of methanesulfonic acid (MSA) and sodium iodide (NaI) under mild conditions.
The proposed mechanism is as follows:
-
Activation: Methanesulfonic acid (MSA) activates the enaminone, facilitating the subsequent nucleophilic attack.
-
Aza-Michael Addition: The nitrogen atom of the anthranil performs a nucleophilic attack on the activated enaminone.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
Dehydration & Aromatization: A subsequent dehydration step, followed by aromatization, yields the final 3-benzoylquinoline product. Sodium iodide is believed to play a crucial role in stabilizing key intermediates during the process.[12]
Caption: Proposed reaction mechanism for the synthesis of 3-benzoylquinoline.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-benzoylquinoline on a 10 mmol scale, which can be adapted for larger scales with appropriate safety and engineering controls.
Reagents and Materials
| Reagent | Chemical Formula | MW ( g/mol ) | Amount (10 mmol scale) | Molar Equiv. | Notes |
| Anthranil | C₇H₅NO | 119.12 | 1.19 g | 1.0 | Starting material. |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | C₁₁H₁₃NO | 175.23 | 2.10 g | 1.2 | The enaminone reactant. |
| Methanesulfonic Acid (MSA) | CH₄O₃S | 96.11 | 1.92 g (1.3 mL) | 2.0 | Catalyst. Handle with care. |
| Sodium Iodide (NaI) | NaI | 149.89 | 1.50 g | 1.0 | Co-catalyst. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 50 mL | - | Solvent. |
| Saturated NaHCO₃ solution | - | - | ~100 mL | - | For work-up. |
| Brine | - | - | ~50 mL | - | For work-up. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | Drying agent. |
| Silica Gel | SiO₂ | - | - | - | For column chromatography. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | Eluent for chromatography. |
| Petroleum Ether (PE) | - | - | As needed | - | Eluent for chromatography. |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon inlet (for inert atmosphere)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anthranil (1.19 g, 10 mmol), (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (2.10 g, 12 mmol), and sodium iodide (1.50 g, 10 mmol).
-
Solvent Addition: Add 50 mL of 1,2-dichloroethane (DCE) to the flask.
-
Catalyst Addition: Stir the mixture at room temperature and slowly add methanesulfonic acid (1.3 mL, 20 mmol) dropwise. An exotherm may be observed; control the addition rate to maintain the temperature below 40 °C.
-
Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anthranil is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Caution: CO₂ evolution will occur.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., starting from 20:1) to afford the pure 3-benzoylquinoline.
-
-
Characterization: The final product should be a white or off-white solid. The expected yield is typically in the range of 80-90%. Characterization can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with reported literature values.[11]
Process Workflow and Scalability
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 3-benzoylquinoline.
Scalability and Safety Considerations
-
Thermal Management: The initial addition of methanesulfonic acid is exothermic. On a larger scale, this addition should be performed slowly, potentially using an ice bath and a dropping funnel to maintain temperature control. The reflux condition is generally stable and manageable.
-
Reagent Handling: Methanesulfonic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Purification at Scale: While column chromatography is effective for lab-scale purification, it becomes less practical at multi-kilogram scales. For larger quantities, developing a protocol for crystallization or trituration would be a more efficient and economical purification strategy.
-
Waste Management: The primary waste streams are aqueous acidic/basic solutions from the work-up and solvent waste containing residual DCE and chromatography eluents. All waste must be disposed of in accordance with institutional and local environmental regulations. DCE is a regulated solvent, and its use should be minimized or substituted if a suitable alternative is found during process optimization.
Summary
This application note provides a comprehensive and detailed protocol for the scalable synthesis of 3-benzoylquinoline using a modern, transition-metal-free methodology. The key advantages of this approach include:
-
High Yields: Consistently provides the desired product in excellent yields.
-
Mild Conditions: Avoids the use of highly corrosive acids and harsh oxidants common in traditional methods.
-
Scalability: The protocol has been demonstrated on a gram scale and shows promise for further scale-up with appropriate process controls.
-
Operational Simplicity: The one-pot procedure is straightforward and uses readily available starting materials and catalysts.
This method represents a significant improvement over classical syntheses and is well-suited for adoption by researchers in academic and industrial settings focused on drug discovery and development.
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (2023). Doebner–Miller reaction.
- Zou, L., et al. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. MDPI.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- ResearchGate. (n.d.). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde.
- ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing.
- Wikipedia. (2023). Combes quinoline synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- MDPI. (2024).
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from International Journal of Pharmaceutical Sciences.
- BenchChem. (2025). Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols.
- RSC Publishing. (2022). Synthesis of 3-substituted quinolines by ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils. New Journal of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs.
- ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- Chemguide. (n.d.). friedel-crafts acylation of benzene.
- PubMed. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
- Beilstein Journal of Organic Chemistry. (2015). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- R Discovery. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols for the Use of 3-Benzoylquinoline in the Development of Fluorescent Probes
Introduction: The Quinoline Scaffold and the Untapped Potential of the 3-Benzoyl Moiety
The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in the realms of medicinal chemistry and materials science.[1] Its derivatives are renowned for their diverse biological activities and intriguing photophysical properties, making them a cornerstone in the development of fluorescent probes for bioimaging and sensing applications.[2][3] These probes are indispensable tools for visualizing cellular processes, detecting biologically relevant analytes, and screening potential drug candidates. The unique electronic nature of the quinoline ring system allows for fine-tuning of its fluorescence emission across the visible spectrum through strategic functionalization.[4][5]
While various positions on the quinoline ring have been exploited for derivatization, the 3-position offers a unique vector for modulating the electronic and photophysical properties of the molecule. This guide focuses specifically on 3-Benzoylquinoline , a derivative where the electron-withdrawing benzoyl group at the C3 position creates a unique electronic landscape. This substitution pattern suggests a promising, yet underexplored, platform for the rational design of novel fluorescent probes. The benzoyl group's carbonyl moiety presents a versatile handle for both steric and electronic modifications, and can itself be an active participant in sensing mechanisms.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the 3-Benzoylquinoline scaffold, propose rational design strategies for fluorescent probes, and detail synthetic protocols and characterization methodologies.
Core Concepts: Photophysical Properties and Design Principles
The Electronic Landscape of 3-Benzoylquinoline
The introduction of a benzoyl group at the 3-position of the quinoline ring significantly influences its electronic structure. The quinoline moiety itself is electron-deficient, and the benzoyl group, with its electron-withdrawing carbonyl, further enhances this effect. This electronic push-pull character is fundamental to the design of fluorescent probes.
The presence of the carbonyl group also introduces the potential for sensitivity to the local environment, such as solvent polarity and pH. Theoretical evaluations of 3-acyl-4-quinolones suggest that protonation can lead to increased fluorescence due to enhanced structural rigidity.[7] This intrinsic sensitivity is a valuable feature for the development of responsive probes.
Probe Design Strategies
The development of fluorescent probes based on the 3-benzoylquinoline scaffold can be approached through several rational design strategies. The core principle involves the integration of three key components: the fluorophore (3-benzoylquinoline), a recognition unit (receptor) for the target analyte, and a linker . The sensing mechanism is typically based on the modulation of the fluorophore's emission through processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT) upon analyte binding.
Here, we propose two primary strategies for derivatizing the 3-benzoylquinoline core:
-
Modification of the Benzoyl Phenyl Ring: The phenyl ring of the benzoyl group is an ideal site for introducing recognition moieties. Functional groups such as hydroxyl, amino, or carboxyl groups can be installed on this ring to serve as binding sites for metal ions or other analytes. This approach allows for the synthesis of a library of probes with varying selectivities, while minimally altering the core photophysical properties of the quinoline fluorophore.
-
Reaction at the Carbonyl Group: The carbonyl group itself is a reactive site that can be transformed into other functional groups to install a recognition unit. For example, condensation with hydrazines or amines can create hydrazones or Schiff bases, which are excellent chelators for metal ions. This strategy directly involves the carbonyl group in the sensing mechanism.
The following diagram illustrates the general design principle for a 3-benzoylquinoline-based fluorescent probe.
Caption: General architecture of a 3-benzoylquinoline-based fluorescent probe.
Synthetic Methodologies and Protocols
The synthesis of 3-benzoylquinoline-based probes can be achieved through a modular approach. A key intermediate is 3-bromoquinoline , which serves as a versatile starting material for introducing the benzoyl group and other functionalities.[8]
Protocol 1: Synthesis of the 3-Benzoylquinoline Core
The synthesis of the 3-benzoylquinoline core can be accomplished via a palladium-catalyzed cross-coupling reaction between 3-bromoquinoline and a suitable benzoyl precursor. While a direct Suzuki or Stille coupling with benzoyl chloride can be challenging, a more reliable route involves the coupling with a benzaldehyde followed by oxidation, or a carbonylative coupling reaction. An alternative and often high-yielding method is the three-component synthesis from an enaminone, an amine, and an aldehyde.[9][10]
A. Synthesis of Phenyl(quinolin-3-yl)methanone (3-Benzoylquinoline) via Three-Component Reaction[9][10]
This method provides a direct route to the 3-benzoylquinoline scaffold.
-
Materials:
-
Enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one)
-
Anthranil (or 2-aminobenzaldehyde)
-
Lewis or Brønsted acid catalyst (e.g., TfOH)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
To a solution of the enaminone (1.0 equiv.) in DMF, add anthranil (1.0 equiv.) and the catalyst (e.g., 20 mol% TfOH).
-
Stir the reaction mixture at an elevated temperature (e.g., 90-120 °C) for the specified time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure 3-benzoylquinoline.
-
-
Characterization Data for Phenyl(quinolin-3-yl)methanone:
-
¹H NMR (400 MHz, CDCl₃): δ 9.34 (d, J = 2.0 Hz, 1H), 8.59 (s, 1H), 8.23 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.91 – 7.85 (m, 3H), 7.70 – 7.64 (m, 2H), 7.56 (t, J = 7.6 Hz, 2H).[9]
-
¹³C NMR (100 MHz, CDCl₃): δ 194.7, 150.2, 149.2, 139.1, 137.0, 133.1, 132.0, 130.1, 130.0, 129.3, 129.2, 128.7, 127.7, 126.7.[9]
-
Protocol 2: Synthesis of a 3-Benzoylquinoline-Based Probe for Metal Ion Sensing
This protocol describes the synthesis of a potential fluorescent probe for metal ions by modifying the benzoyl group of 3-benzoylquinoline with a recognition moiety. We will use the example of creating a Schiff base, a known metal chelator.
Step 1: Synthesis of 3-(4-formylbenzoyl)quinoline
This intermediate is synthesized via a Suzuki coupling reaction between 3-bromoquinoline and 4-formylphenylboronic acid.
-
Materials:
-
3-Bromoquinoline
-
4-Formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
-
Procedure:
-
To a flame-dried flask, add 3-bromoquinoline (1.0 equiv.), 4-formylphenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
-
Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 3-(4-formylphenyl)quinoline.
-
Oxidize the resulting aldehyde to a ketone using an appropriate oxidizing agent (e.g., PCC or Dess-Martin periodinane) to obtain 3-(4-formylbenzoyl)quinoline.
-
Step 2: Synthesis of the Schiff Base Probe
-
Materials:
-
3-(4-Formylbenzoyl)quinoline
-
A suitable hydrazine or amine (e.g., 2-hydrazinopyridine)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (e.g., a few drops of acetic acid)
-
-
Procedure:
-
Dissolve 3-(4-formylbenzoyl)quinoline (1.0 equiv.) in ethanol.
-
Add 2-hydrazinopyridine (1.1 equiv.) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, recrystallize the product to obtain the pure Schiff base probe.
-
The following diagram illustrates the synthetic workflow for a 3-benzoylquinoline-based probe.
Caption: Synthetic workflow for a 3-benzoylquinoline-based Schiff base probe.
Applications and Characterization
Sensing of Metal Ions
Probes with Schiff base or similar chelating moieties derived from 3-benzoylquinoline are expected to be effective sensors for various metal ions. The sensing mechanism would likely involve chelation-enhanced fluorescence (CHEF). In the unbound state, the probe may exhibit weak fluorescence due to photoinduced electron transfer (PET) from the Schiff base nitrogen to the excited quinoline fluorophore. Upon binding to a metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response.
Experimental Protocol: Fluorescence Titration
-
Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal perchlorates or nitrates in the same solvent or an aqueous buffer.
-
In a series of cuvettes, place a fixed concentration of the probe (e.g., 10 µM).
-
Add increasing concentrations of the target metal ion to each cuvette.
-
Record the fluorescence emission spectrum for each solution after incubation for a set period.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding constant and limit of detection.
-
Perform competition experiments by adding other metal ions to the probe-target metal ion complex to assess selectivity.
Bioimaging
The lipophilic nature of the 3-benzoylquinoline scaffold makes it a good candidate for developing probes for cellular imaging.[3] By incorporating targeting moieties, these probes can be directed to specific organelles. The fluorescence response can be used to visualize changes in the intracellular concentration of target analytes.
Experimental Protocol: Live Cell Imaging
-
Culture cells (e.g., HeLa or A549) on a glass-bottom dish.
-
Prepare a stock solution of the probe in DMSO.
-
Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Incubate the cells with the probe-containing medium for a specified time (e.g., 30-60 minutes) at 37 °C.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters.
-
To visualize analyte sensing, treat the probe-loaded cells with the target analyte (e.g., a solution of a metal salt or a substance that alters intracellular pH) and image the change in fluorescence.
Data Summary
The following table summarizes the expected photophysical properties and sensing performance of a hypothetical 3-benzoylquinoline-based probe, based on data from structurally related compounds.
| Property | Expected Value/Characteristic | Rationale/Reference |
| Absorption Max (λ_abs) | 320 - 380 nm | Based on related 3-carbaldehyde quinolines.[5] |
| Emission Max (λ_em) | 400 - 500 nm | Blue to cyan emission is typical for many quinoline derivatives.[5] |
| Stokes Shift | Moderate to Large | The ICT character can lead to a significant Stokes shift. |
| Quantum Yield (Φ_F) | Low in free form, high upon analyte binding | Typical for probes operating via a PET/CHEF mechanism.[11] |
| Sensing Mechanism | CHEF, PET inhibition | Common for Schiff base and similar chelating probes. |
| Target Analytes | Metal ions (e.g., Zn²⁺, Al³⁺, Fe³⁺), pH | The carbonyl and potential derivatives are good chelators/proton acceptors.[7] |
Conclusion and Future Outlook
The 3-benzoylquinoline scaffold represents a promising and versatile platform for the development of novel fluorescent probes. Its unique electronic structure, arising from the electron-withdrawing benzoyl group at the 3-position, provides a solid foundation for designing probes with tunable photophysical properties. The synthetic accessibility, particularly through modern cross-coupling and multi-component reactions, allows for the rational installation of various recognition moieties.
Future research should focus on a systematic investigation of the photophysical properties of the parent 3-benzoylquinoline and a library of its derivatives. This will enable a deeper understanding of the structure-property relationships and facilitate the design of probes with enhanced sensitivity, selectivity, and biocompatibility. The exploration of this scaffold for sensing a wider range of analytes beyond metal ions, including reactive oxygen species and specific biomolecules, holds significant potential for advancing the fields of chemical biology and diagnostic imaging.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Benzoylquinoline Synthesis
Welcome to the technical support center for the synthesis of 3-benzoylquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical scaffold. 3-Benzoylquinolines are key structural motifs in various pharmacologically active compounds, and their efficient synthesis is crucial for drug discovery and development programs.
This document moves beyond standard protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind synthetic choices.
Overview of Primary Synthetic Routes
The construction of the 3-benzoylquinoline core is most commonly achieved via the Friedländer Annulation . This versatile and powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functional group.[1][2] For the synthesis of 3-benzoylquinolines, this typically involves the reaction between a 2-aminobenzophenone derivative and a β-keto ester or a similar active methylene compound.
The reaction proceeds through an initial condensation to form an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.[2][3] The choice of catalyst—acidic or basic—is critical and directs the mechanism of the key cyclodehydration step.[4]
Caption: General workflow of the Friedländer Annulation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 3-benzoylquinolines in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Friedländer reaction is resulting in a very low yield or failing completely. What are the most common causes and how can I fix them?
A: This is a frequent challenge that can often be traced back to one of four key areas: catalyst choice, reaction conditions, reactant quality, or solvent selection.
-
Causality - The Role of the Catalyst: The catalyst is essential for promoting both the initial condensation and the final, often rate-limiting, cyclodehydration step.
-
Acid Catalysts (e.g., p-TsOH, H₂SO₄, molecular iodine): These protonate the carbonyl group of the active methylene compound, making it more electrophilic and facilitating the attack by the 2-amino group. They are also highly effective at promoting the final dehydration.[2]
-
Base Catalysts (e.g., KOH, piperidine, KOtBu): These function by deprotonating the α-methylene compound, forming an enolate which then attacks the carbonyl of the 2-aminobenzophenone.[4]
-
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: If using a base, consider that it may also promote a competing self-condensation (aldol reaction) of your active methylene compound.[1][3] Switching to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or even a milder Lewis acid can often suppress this side reaction and improve the yield of the desired quinoline. Modern, milder catalysts like neodymium(III) nitrate or ceric ammonium nitrate have also shown high efficacy at ambient temperatures.[5]
-
Optimize Reaction Temperature: Traditional Friedländer syntheses often require high temperatures (150-220 °C) to drive the dehydration, especially in the absence of a strong catalyst.[4][6] However, these harsh conditions can also lead to degradation. Monitor your reaction by TLC. If starting materials are consumed but no product forms, degradation may be occurring. Try incrementally lowering the temperature and increasing the reaction time. Conversely, if the reaction is stalled, a controlled increase in temperature (e.g., in 10 °C increments) may be necessary.[1]
-
Verify Reactant Purity: The 2-amino group is susceptible to oxidation. Ensure your 2-aminobenzophenone is pure and not discolored. Similarly, the active methylene compound should be of high purity.
-
Solvent Selection: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. High-boiling point polar aprotic solvents like DMF or toluene are common. For microwave-assisted synthesis, polar solvents like ethanol can improve energy absorption and reaction rates.[1] In some cases, solvent-free conditions with catalytic p-TsOH under microwave irradiation have proven highly effective.[2]
-
Issue 2: Significant Side Product Formation
Q: My reaction produces the desired product, but it's contaminated with significant side products, making purification difficult. How can I improve the reaction's selectivity?
A: The primary side reaction in this synthesis is typically the aldol self-condensation of the active methylene compound, especially under basic conditions.[3]
-
Causality - Competing Pathways: Under basic catalysis, the enolate of the active methylene compound can react with another molecule of itself instead of with the 2-aminobenzophenone. This parallel reaction consumes starting material and complicates purification.
-
Troubleshooting Steps:
-
Switch to Acid Catalysis: This is the most direct solution. Acidic conditions do not favor aldol-type self-condensation. Molecular iodine (I₂) at 10 mol% in a heated reaction has been shown to be a highly efficient catalyst that minimizes side products.[1]
-
Modify the Reaction Order: Try adding the base catalyst slowly to the mixture of the two reactants rather than pre-mixing it with the active methylene compound. This can help keep the instantaneous concentration of the enolate low, favoring the cross-condensation over self-condensation.
-
Use a Milder Base: If a base is required, switch from strong bases like KOH or NaOEt to a milder organic base like piperidine or DBU.
-
Consider an Alternative Strategy: To completely avoid the aldol side reaction, the imine analog of the 2-aminobenzophenone can be used. This approach has been successfully applied in complex syntheses like that of camptothecin.[3]
-
Issue 3: Poor Regioselectivity
Q: I am using an unsymmetrical active methylene compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A: Regioselectivity is a known challenge when the two carbonyl-flanking groups of the active methylene compound are different. The outcome is determined by which methylene group preferentially condenses with the 2-amino group and which carbonyl participates in the final cyclization.
-
Causality - Steric and Electronic Control:
-
Steric Hindrance: A bulky group on one side of the β-dicarbonyl compound can sterically hinder the cyclization step, favoring the formation of the regioisomer where the less hindered carbonyl group participates in the ring closure.[6]
-
Electronic Effects: The relative electrophilicity of the two carbonyl groups plays a major role. The more electrophilic carbonyl is more likely to be involved in the initial condensation.
-
-
Troubleshooting Steps:
-
Leverage Sterics: If possible, choose a starting material where one of the R groups on the β-dicarbonyl is significantly larger. This can strongly favor one regioisomer.[6]
-
Catalyst Choice: Certain catalysts can influence regioselectivity. The use of ionic liquids as both solvent and catalyst has been reported to solve regioselectivity problems in some Friedländer syntheses.[3]
-
Protecting Group Strategy: In complex cases, it may be necessary to temporarily protect one of the carbonyl groups, force the reaction through the desired pathway, and then deprotect. This adds steps but provides ultimate control.
-
Issue 4: Product Purification Challenges
Q: The crude product is an oil or an inseparable mixture. What are the best practices for purifying 3-benzoylquinolines?
A: Purification can be challenging due to the presence of unreacted starting materials, side products, and baseline impurities. A systematic approach is key.
-
Troubleshooting Steps:
-
Initial Work-up: If an acid catalyst like I₂ was used, the reaction mixture should be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove residual iodine. Follow this with a brine wash to remove water-soluble impurities.[1]
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be fine-tuned based on TLC analysis. 3-Benzoylquinolines are moderately polar; a 10-30% ethyl acetate/hexanes mixture is often a suitable range.
-
-
Recrystallization: If the product is a solid, recrystallization can be highly effective.
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
-
-
Optimization Protocols & Data
Protocol 1: Iodine-Catalyzed Friedländer Synthesis
This protocol provides a robust starting point using a mild and efficient catalyst.[1]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 1.0 equiv)
-
Ethyl benzoylacetate (1.2 mmol, 1.2 equiv)
-
Molecular Iodine (I₂) (0.1 mmol, 10 mol%)
-
Solvent (e.g., Toluene or solvent-free)
-
Ethyl acetate, saturated aq. Na₂S₂O₃, brine, anhydrous Na₂SO₄
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminobenzophenone, ethyl benzoylacetate, and molecular iodine.
-
If using a solvent, add 5 mL of toluene.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dissolve the crude mixture in ethyl acetate (20 mL).
-
Transfer to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ (2 x 15 mL) to remove iodine, followed by a brine wash (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Data Tables for Optimization
Table 1: Comparison of Common Catalysts
| Catalyst | Typical Loading | Conditions | Advantages | Disadvantages |
| p-TsOH | 10-20 mol% | 80-120 °C, Toluene or solvent-free | Inexpensive, effective for dehydration | Can be harsh, may cause degradation |
| **Iodine (I₂) ** | 10 mol% | 80-100 °C, Toluene or solvent-free | Mild, minimizes side products, efficient[1] | Requires quenching step with thiosulfate |
| KOH / NaOH | Stoichiometric | Reflux in Ethanol/Water | Inexpensive, classic method | Promotes aldol side reactions[3][4] |
| CAN | 10 mol% | Ambient Temperature | Very mild conditions, high efficiency[5] | More expensive, metal-based |
| Nafion NR50 | Recyclable solid | Microwave, Ethanol | Green, reusable, environmentally friendly[7] | Requires specific microwave equipment |
Table 2: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Typical Use Case |
| Toluene | 111 | Non-polar | Good for high-temperature thermal reactions. |
| Ethanol | 78 | Polar Protic | Often used in base-catalyzed reactions and microwave synthesis.[7] |
| DMF | 153 | Polar Aprotic | High boiling point, good solvating power. |
| Water | 100 | Polar Protic | Green solvent option, effective in some catalyst-free high-temp reactions.[6] |
| Solvent-Free | N/A | N/A | Environmentally friendly, often used with microwave heating.[2] |
Visualized Troubleshooting Workflow
When encountering issues, a logical workflow can help diagnose the problem efficiently.
Caption: A decision tree for troubleshooting low yield reactions.
References
-
Kaur, M., et al. (2021). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]
-
Mphahlele, M. J., et al. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis. [Link]
-
Banu, H., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society. [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Gamage, C. A., & Tunoori, A. R. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
Liu, Y., et al. (2021). Synthesis of 3-acylquinolines from 2-amino-benzaldehyde. ResearchGate. [Link]
-
Apostolova, N., et al. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules. [Link]
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Oprean, R., et al. (2022). Synthesis of benzo[f]quinoline hydrochloride (3a') and.... ResearchGate. [Link]
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Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Marco-Contelles, J. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Wang, H., et al. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry. [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Li, M-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
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- 7. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
Troubleshooting low yield in 3-Benzoylquinoline synthesis
Welcome to the technical support center for the synthesis of 3-Benzoylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for overcoming common challenges, particularly low reaction yields. This resource goes beyond a simple checklist, offering causal explanations for experimental choices to empower you to optimize your synthetic route effectively.
Understanding the Synthesis: Common Routes to 3-Benzoylquinoline
The synthesis of 3-Benzoylquinolines can be approached through several established methods. The most prevalent are variations of the Friedel-Crafts acylation and cyclization reactions like the Friedländer or Combes syntheses. Understanding the underlying mechanism of your chosen route is the first step in effective troubleshooting.
A common strategy involves the Friedel-Crafts acylation of a pre-formed quinoline ring. However, the quinoline nucleus is electron-deficient, making it less reactive towards electrophilic substitution than benzene.[1] This inherent low reactivity is a primary reason for low yields. Another major pathway is the construction of the quinoline ring itself from suitably substituted precursors, such as the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group (Friedländer synthesis).[2][3]
This guide will focus on troubleshooting issues that arise during these common synthetic pathways.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My Friedel-Crafts acylation of quinoline with benzoyl chloride is giving a very low yield, or no product at all. What are the likely causes?
Low yields in the Friedel-Crafts acylation of quinoline are a frequent challenge. The primary reasons often revolve around catalyst deactivation and the inherent electronic properties of the quinoline ring.
-
Catalyst Deactivation by the Product: The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[4][5] This forms a stable complex, effectively removing the catalyst from the reaction cycle. The benzoylquinoline product itself can also form a complex with the Lewis acid.[4][6] As a result, a stoichiometric amount, or even an excess, of the catalyst is often necessary.[4][6]
-
Deactivated Aromatic Substrate: The quinoline ring is an electron-deficient system, which deactivates it towards electrophilic aromatic substitution.[1] This makes the Friedel-Crafts reaction inherently more difficult compared to benzene or other electron-rich aromatic compounds.[4]
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride are extremely sensitive to moisture.[4][5] Any water present in the reagents or glassware will hydrolyze the catalyst, rendering it inactive.[4][5] It is crucial to use anhydrous solvents and reagents and to thoroughly dry all glassware.
-
Incorrect Reaction Temperature: While heating is often required to drive the reaction forward, excessive temperatures can lead to decomposition of starting materials and the formation of tarry byproducts.[7] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[7]
Q2: I'm attempting a Friedländer synthesis to build the 3-Benzoylquinoline ring system, but my yields are disappointingly low. What should I investigate?
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a powerful tool for quinoline synthesis.[2] However, low yields can arise from several factors.
-
Harsh Reaction Conditions: Traditional Friedländer syntheses often employ high temperatures and strong acid or base catalysts, which can lead to side reactions and degradation of the starting materials or the final product.[2]
-
Suboptimal Catalyst Choice: The selection of the catalyst is critical for the success of the reaction. An inappropriate acid or base catalyst can lead to low conversion rates or the formation of unwanted side products.[2][7] Modern approaches often utilize milder and more efficient catalytic systems.[2]
-
Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.[2]
-
Poor Solubility of Reactants: If the starting materials have poor solubility in the chosen solvent, the reaction rate will be significantly hindered. Switching to a more polar solvent like DMF or ethanol may improve solubility.[2]
Q3: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?
The formation of multiple regioisomers is a common issue, particularly in reactions like the Combes synthesis, which involves the reaction of an aniline with a β-diketone.[8][9]
-
Steric and Electronic Effects: The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[8] For instance, increasing the steric bulk of one of the groups on the β-diketone can favor the formation of one regioisomer over the other.[8]
-
Catalyst Influence: The choice of catalyst can also influence regioselectivity. Specific amine catalysts or the use of an ionic liquid has been shown to favor the formation of a single product in some cases.[2]
Q4: My reaction mixture is turning into a dark, tarry mess, making product isolation difficult. What can I do to minimize this?
Tar formation is a frequent problem in quinoline syntheses, especially those that use harsh acidic and oxidizing conditions, such as the Skraup synthesis.[10]
-
Moderate the Reaction: In notoriously exothermic reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help to control the reaction's vigor and reduce charring.[10]
-
Control Reagent Addition: The slow and controlled addition of strong acids, like concentrated sulfuric acid, with efficient cooling is crucial to prevent localized hotspots and subsequent polymerization.[10]
-
Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction, followed by careful control of any exothermic phases, can minimize the formation of tarry byproducts.[10]
Experimental Protocols & Optimization Strategies
Here are some detailed protocols and strategies to address the issues highlighted above.
Protocol 1: General Procedure for Friedel-Crafts Acylation of Quinoline
This protocol provides a starting point for optimizing the Friedel-Crafts acylation.
-
Glassware and Reagent Preparation: Thoroughly dry all glassware in an oven at 120°C overnight or by flame-drying under a stream of inert gas (nitrogen or argon). Ensure all solvents are anhydrous and reagents are of high purity.
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Reagent Addition: Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension via the addition funnel. The reaction between AlCl₃ and benzoyl chloride can be exothermic, so control the addition rate to maintain the temperature between 0-5°C.[4]
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, slowly add quinoline (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[4]
Table 1: Troubleshooting Friedel-Crafts Acylation
| Problem | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst (moisture) | Use fresh, anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry.[4][5] |
| Insufficient catalyst | Increase the molar ratio of AlCl₃ to 1.5 or 2.0 equivalents relative to quinoline.[4] | |
| Deactivated substrate | Consider using a more reactive quinoline derivative (e.g., with an electron-donating group) if possible. | |
| Formation of multiple products | Uncontrolled reaction temperature | Maintain a low temperature (0-5°C) during the addition of reagents.[4] |
| Dark, tarry reaction mixture | High reaction temperature | Run the reaction at a lower temperature for a longer period. |
Protocol 2: Optimized Friedländer Synthesis
This protocol incorporates modern modifications to improve yields in the Friedländer synthesis.
-
Reactant Mixture: In a round-bottom flask, combine the 2-aminobenzophenone (1.0 mmol) and the ketone with an α-methylene group (e.g., acetophenone) (1.2 mmol).
-
Catalyst and Solvent: Add a catalytic amount of a milder acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide) and a suitable solvent (e.g., ethanol).[10]
-
Reaction: Heat the mixture under reflux and monitor the reaction progress using TLC.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and proceed with extraction and purification.[8]
-
Purification: The crude product can be purified by column chromatography or recrystallization.[8]
Table 2: Troubleshooting Friedländer Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Harsh reaction conditions | Use a milder catalyst (e.g., iodine, ionic liquids).[2] Experiment with lower reaction temperatures.[2] |
| Aldol side reaction | Consider using an imine analog of the 2-aminobenzophenone.[8] | |
| Poor reactant solubility | Try a different solvent system (e.g., DMF, water).[2][8] | |
| Incomplete Reaction | Insufficient reaction time | Increase the reaction time and continue to monitor by TLC.[2] |
Visualizing the Process
To better understand the relationships between different experimental parameters and potential points of failure, the following diagrams are provided.
Diagram 1: Troubleshooting Workflow for Low Yield in 3-Benzoylquinoline Synthesis
Caption: A logical workflow for troubleshooting low yields.
Diagram 2: Key Factors Influencing Friedel-Crafts Acylation Yield
Caption: Interplay of factors in Friedel-Crafts acylation.
By systematically addressing these potential issues and utilizing the provided protocols and optimization strategies, researchers can significantly improve the yield and purity of their 3-Benzoylquinoline synthesis.
References
-
Wikipedia. (2023, December 27). Combes quinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3-Benzoylquinoline
Welcome to the technical support guide for the purification of crude 3-Benzoylquinoline via column chromatography. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and structurally similar N-heterocyclic compounds. My aim is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot effectively and optimize your separations.
Introduction: The Challenge of Purifying Quinolines
3-Benzoylquinoline, a ketone derivative of a basic N-heterocycle, presents a unique set of purification challenges. The primary difficulty arises from the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of silica gel, the most common stationary phase in column chromatography.[1][2] This interaction can lead to a host of problems, including significant peak tailing, irreversible adsorption, poor resolution, and even on-column degradation of the target molecule. This guide provides a structured approach to overcoming these common issues.
Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of 3-Benzoylquinoline in a direct question-and-answer format.
Question 1: My 3-Benzoylquinoline is streaking or tailing down the column, leading to broad fractions and poor purity. What is happening and how do I fix it?
Answer:
-
Causality: This phenomenon, known as "tailing," is the most frequent issue when purifying basic compounds like quinolines on standard silica gel.[1] The basic lone pair of electrons on the quinoline nitrogen forms a strong, non-ideal interaction (a strong hydrogen bond or an acid-base interaction) with the acidic silanol groups of the stationary phase. As the compound moves down the column, a fraction of the molecules remains "stuck" to these active sites, eluting more slowly and creating a "tail" behind the main band. This mechanism is depicted in the diagram below.
-
Solutions:
-
Deactivate the Stationary Phase with a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier, typically 0.5-2% triethylamine (NEt₃), to the mobile phase (eluent).[1][2][3] The triethylamine is more basic than the quinoline and will preferentially bind to the acidic silanol groups, effectively masking them from your compound and allowing it to elute symmetrically.
-
Use an Alternative Stationary Phase: If tailing persists, consider a different stationary phase. Neutral or basic alumina can be excellent alternatives for acid-sensitive or basic compounds.[1][2] Alternatively, for less polar derivatives, reversed-phase (C18) chromatography could be an option.[1]
-
Caption: Mechanism of tailing and its resolution.
Question 2: I'm getting poor separation between 3-Benzoylquinoline and a closely-eluting impurity. How can I improve the resolution?
Answer:
-
Causality: Poor separation, or low resolution, occurs when the mobile phase does not provide sufficient differentiation in elution rates between your product and impurities.[4] This could be because the overall polarity is too high (moving everything quickly) or too low (compounds barely move and bands broaden over time), or the specific solvent system lacks the right selectivity for your mixture.
-
Solutions:
-
Optimize the Mobile Phase using TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for optimizing separation before committing to a large-scale column.[5][6] The goal is to find a solvent system where your target compound, 3-Benzoylquinoline, has a Retention Factor (Rf) of approximately 0.25 - 0.35 .[6] This Rf range typically provides the best separation on a column.
-
Try a Different Solvent System: If adjusting the ratio of a two-solvent system (like Ethyl Acetate/Hexane) doesn't work, try a system with different chemical properties. For example, switching to a Dichloromethane/Methanol system can alter the selectivity and may resolve overlapping spots.[4]
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can use a gradient. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity over the course of the separation to elute your product and then more polar impurities. This sharpens peaks and can significantly improve resolution.[4]
-
Check Column Loading: Overloading the column is a common cause of poor separation.[4] The bands broaden and overlap. A general rule is to load no more than 1-5% of crude material relative to the weight of the silica gel (e.g., 100-500 mg of crude on a 10 g column).[4] The ratio can be between 20:1 to 100:1 (silica:crude) depending on the difficulty of the separation.[5][10]
-
Question 3: My compound is not eluting from the column, even after I've passed a large volume of solvent.
Answer:
-
Causality: This issue arises from two primary causes: either the mobile phase is not polar enough to move your compound, or your compound has irreversibly adsorbed or decomposed on the silica gel.[4][8]
-
Solutions:
-
Drastically Increase Solvent Polarity: If the compound is simply too polar for the current system, you must increase the eluent strength. If you are using an Ethyl Acetate/Hexane system, you can try flushing the column with 100% Ethyl Acetate, or even a more polar mixture like 5-10% Methanol in Dichloromethane.[8]
-
Test for On-Column Decomposition: Before running the column, perform a stability test on a TLC plate. Spot your crude mixture on a silica TLC plate and let it sit in the open air for an hour. Then, develop the plate. If you see a new spot appear at the baseline or a significant diminishing of your product spot compared to a freshly spotted sample, your compound is likely decomposing on the silica.[1][8] In this case, you must switch to a less acidic stationary phase like neutral alumina or use the deactivation methods described in Question 1.[1][2]
-
Caption: Troubleshooting workflow for non-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent system from scratch?
The process begins with TLC analysis.[11] The goal is to find a solvent system that separates your compound from its impurities and gives the desired Rf of ~0.3.
Step-by-Step Solvent System Selection:
-
Start with a standard system: A 20-30% solution of ethyl acetate (EtOAc) in hexane is a good starting point for compounds of intermediate polarity like 3-Benzoylquinoline.[3]
-
Run TLCs: Spot your crude mixture on a TLC plate and develop it in your chosen solvent system.
-
Analyze the Rf:
-
Fine-tune the ratio: Adjust the solvent ratio until the spot for 3-Benzoylquinoline is at an Rf of 0.25-0.35, with good separation from other spots.
-
Add a modifier if needed: If you observe tailing on the TLC plate, add 0.5-2% triethylamine to the chosen solvent system and re-run the TLC to confirm improved spot shape.[1][3]
| Solvent System (v/v) | Increasing Polarity → | Typical Use Case |
| 100% Hexane | Low | Very non-polar compounds (e.g., hydrocarbons) |
| 5-30% Ethyl Acetate / Hexane | Medium | General purpose for moderately polar organics.[12] A good starting point. |
| 50-100% Ethyl Acetate / Hexane | Medium-High | More polar compounds (e.g., alcohols, amides) |
| 1-10% Methanol / Dichloromethane | High | Very polar compounds that do not move in EtOAc/Hexane systems.[3] |
Q2: What is the best way to load my crude sample onto the column?
For compounds like 3-Benzoylquinoline that may not be highly soluble in the non-polar starting eluent (e.g., 10% EtOAc/Hexane), dry loading is the superior method.[13] It prevents the issues associated with dissolving the sample in a strong, polar solvent, which can ruin the separation before it even begins.
Protocol for Dry Loading:
-
Dissolve your crude 3-Benzoylquinoline in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
To this solution, add a small amount of silica gel (typically 1-2 times the weight of your crude material).
-
Gently swirl the mixture to create a slurry.
-
Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your crude material.[13]
-
Carefully layer this powder on top of your packed column (which should have a thin protective layer of sand on top of the main silica bed).
-
Add another thin layer of sand on top of your sample-silica layer to prevent disturbance when adding the eluent.[10]
-
You can now begin eluting the column.
Q3: How much silica gel should I use for my column?
The amount of silica gel depends on the quantity of crude material and the difficulty of the separation.[10]
-
For easy separations (large ΔRf between spots on TLC): A ratio of 20:1 to 30:1 (silica:crude material by weight) is often sufficient.
-
For difficult separations (small ΔRf): A higher ratio of 50:1 to 100:1 or more may be necessary to achieve baseline separation.[5]
General Protocol: Flash Column Chromatography of 3-Benzoylquinoline
This protocol assumes a crude sample of ~500 mg and the use of a standard glass column.
-
Solvent System Selection: Based on TLC analysis (e.g., 20% EtOAc/Hexane + 1% NEt₃), prepare at least 500 mL of your starting eluent. Prepare a second, more polar eluent (e.g., 40% EtOAc/Hexane + 1% NEt₃) for later use if a gradient is needed.
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[10] Add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel (e.g., 25 g for a 50:1 ratio) in your starting eluent.[14]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[15]
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add a final layer of sand to the top of the silica bed.[10] Never let the column run dry from this point forward. [10]
-
-
Sample Loading: Load your sample using the dry loading method described in the FAQ.
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (1-4 psi) using a pump or compressed air/nitrogen to achieve a steady flow rate (flash chromatography).[13]
-
Begin collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Benzoylquinoline.
References
- Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (n.d.). Benchchem.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Technical Support Center: Purification of Quinoline Derivatives. (n.d.). Benchchem.
-
Column chromatography. (2024). In Wikipedia. Retrieved from [Link]
-
Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. (2023). ResearchGate. Retrieved from [Link]
-
troubleshooring flash chromatography purification. (2022). Reddit. Retrieved from [Link]
-
Column chromatography. (n.d.). Khan Academy. Retrieved from [Link]
-
A Short Notes on Column Chromatography. (2021). SciTechnol. Retrieved from [Link]
-
Several Problems of Flash Column Chromatography. (2025). Hawach. Retrieved from [Link]
-
B. Column Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
How To Choose Solvent System For Column Chromatography? (2025). Chemistry For Everyone. Retrieved from [Link]
- Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. (n.d.). Benchchem.
-
TLC Chromatography Question. (2012). Student Doctor Network Forums. Retrieved from [Link]
-
Determining a solvent system. (n.d.). University of York. Retrieved from [Link]
-
Isolation, purification and characterization of allelopathic compounds. (n.d.). LAMBDA OMNICOLL. Retrieved from [Link]
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (2011). The Royal Society of Chemistry. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). University of Illinois Chicago. Retrieved from [Link]
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Technical Support Center: High-Purity Recrystallization of 3-Benzoylquinoline
Welcome to the Technical Support Center for the purification of 3-Benzoylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through crystallization. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to address the common challenges encountered during the recrystallization of 3-Benzoylquinoline.
I. Troubleshooting Guide: Navigating Common Recrystallization Hurdles
This section addresses specific issues that may arise during the recrystallization of 3-Benzoylquinoline, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound "oils out" and does not form crystals.
-
Question: Upon cooling my saturated solution of 3-Benzoylquinoline, it separated as an oil instead of forming solid crystals. What is happening and how can I fix this?
-
Answer: "Oiling out" is a common phenomenon that occurs when a compound's melting point is lower than the temperature of the saturated solution, or when the concentration of the solute is too high, leading to its precipitation as a supercooled liquid.[1] For a compound like 3-Benzoylquinoline, which possesses both aromatic and ketone functionalities, this can be particularly prevalent in certain solvents.
-
Causality and Solution:
-
Reheat and Add More Solvent: The most immediate solution is to reheat the mixture to redissolve the oil and then add a small amount of additional hot solvent to decrease the saturation point.[2] This will lower the temperature at which crystallization begins, hopefully below the melting point of your compound.
-
Slow Cooling: Rapid cooling is a frequent cause of oiling out.[1] Ensure the solution cools as slowly as possible. After heating, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring and covered, before moving it to an ice bath.
-
Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the 3-Benzoylquinoline in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the turbidity and then allow it to cool slowly.[3] For 3-Benzoylquinoline, an ethanol-water or acetone-hexane system could be effective.[4][5]
-
-
Issue 2: No crystals form, even after extended cooling.
-
Question: My 3-Benzoylquinoline solution has remained clear even after cooling in an ice bath for a significant amount of time. What are the next steps?
-
Answer: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature. This can be due to using too much solvent or the presence of impurities that inhibit nucleation.[4]
-
Causality and Solution:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of pure 3-Benzoylquinoline, add it to the solution. A seed crystal provides a template for further crystal growth.[4]
-
-
Increase Concentration: If nucleation techniques are unsuccessful, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[2] Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.
-
Solvent Evaporation: As a last resort, you can slowly evaporate the solvent in a fume hood or under reduced pressure to induce crystallization. However, this method can sometimes lead to the formation of smaller, less pure crystals.
-
-
Issue 3: The recrystallization yield is very low.
-
Question: I successfully obtained pure crystals of 3-Benzoylquinoline, but the final mass is significantly lower than expected. What could have caused this poor yield?
-
Answer: A low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during filtration, or incomplete crystallization.[2]
-
Causality and Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude 3-Benzoylquinoline.[6] To check if significant product remains in the mother liquor, take a small sample of the filtrate and evaporate the solvent. A substantial solid residue indicates that more product could be recovered.
-
Prevent Premature Crystallization: During hot filtration (if performed to remove insoluble impurities), ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.[7]
-
Maximize Crystal Recovery: After the initial crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing 3-Benzoylquinoline?
Based on the general properties of quinoline derivatives and aromatic ketones, ethanol is an excellent starting point.[8] Quinoline compounds often exhibit good solubility in hot ethanol and lower solubility in cold ethanol, which is the ideal characteristic for a recrystallization solvent.[9]
Q2: When should I consider using a mixed solvent system?
A mixed solvent system is beneficial when you cannot find a single solvent that provides the desired solubility profile.[3] For 3-Benzoylquinoline, if it is too soluble in a solvent like ethanol even at low temperatures, or not soluble enough in a non-polar solvent like hexane even at high temperatures, a mixed solvent system can be ideal. An ethanol-water mixture is a common choice where water acts as the anti-solvent.[6][10]
Q3: How can I assess the purity of my recrystallized 3-Benzoylquinoline?
The most common methods for assessing purity after recrystallization are:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry can provide detailed structural information and confirm the absence of impurities.
Q4: Can I scale up the recrystallization protocol?
Yes, the protocol can be scaled up. However, be mindful that heat and mass transfer dynamics change with scale. Ensure efficient stirring to maintain a homogeneous temperature throughout the solution during heating and cooling. The cooling process may also need to be adjusted to maintain a slow and controlled rate to ensure the formation of large, pure crystals.
III. Experimental Protocol: Recrystallization of 3-Benzoylquinoline
This protocol provides a step-by-step methodology for the recrystallization of 3-Benzoylquinoline using ethanol as the primary solvent.
Materials:
-
Crude 3-Benzoylquinoline
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude 3-Benzoylquinoline in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently with stirring on a hot plate.
-
Continue adding small portions of hot ethanol until the 3-Benzoylquinoline is completely dissolved. Avoid adding an excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.
-
Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point of 3-Benzoylquinoline to remove any residual solvent.
-
IV. Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process for 3-Benzoylquinoline.
Caption: A workflow diagram illustrating the recrystallization process for 3-Benzoylquinoline.
V. References
-
Benchchem. (n.d.). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields. Retrieved from Benchchem website.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 4. Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds. Retrieved from Benchchem website.
-
Southern Illinois University. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Swarthmore College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives. Retrieved from Benchchem website.
-
ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, August 6). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Acta Scientific. (2022, April 15). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved from [Link]
-
Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. Retrieved from
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Retrieved from [Link]
-
PubMed. (1987, May). Benzoyl peroxide solubility and stability in hydric solvents. Retrieved from [Link]
-
MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Various Drugs in Ethanol-Water Mixtures at 25 ° C. Retrieved from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ocw.mit.edu [ocw.mit.edu]
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- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
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- 10. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]
Technical Support Center: Addressing Solubility Issues of 3-Benzoylquinoline in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This comprehensive guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for addressing the solubility challenges of 3-Benzoylquinoline in aqueous media. As a molecule with a hydrophobic backbone, 3-Benzoylquinoline often presents significant hurdles in achieving the desired concentrations for biological assays and formulation development. This resource will equip you with the foundational knowledge and detailed protocols to overcome these obstacles, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Benzoylquinoline poorly soluble in aqueous buffers?
A1: 3-Benzoylquinoline possesses a large, rigid, and aromatic structure, characterized by a high octanol-water partition coefficient (LogP). This inherent lipophilicity, or "fat-loving" nature, means it preferentially partitions into non-polar environments over aqueous (water-based) media. The energy required to break the strong intermolecular forces in the crystalline solid and create a cavity in the highly cohesive water network is substantial, leading to poor aqueous solubility.
Q2: I dissolved my 3-Benzoylquinoline in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A2: This common phenomenon is known as "crashing out." Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can effectively solvate 3-Benzoylquinoline at high concentrations. However, when this concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO concentration is dramatically reduced. The resulting solvent environment is now predominantly aqueous and can no longer maintain the solubility of the hydrophobic 3-Benzoylquinoline, causing it to precipitate out of solution.
Q3: What are the primary strategies to enhance the aqueous solubility of 3-Benzoylquinoline?
A3: Several established methods can be employed to improve the aqueous solubility of 3-Benzoylquinoline. The choice of strategy depends on the specific requirements of your experiment, including the desired final concentration, the tolerance of your assay to excipients, and the necessary stability of the solution. The main approaches, which will be detailed in this guide, are:
-
pH Adjustment: Leveraging the basicity of the quinoline nitrogen.
-
Use of Co-solvents: Maintaining a proportion of organic solvent in the final aqueous solution.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a soluble carrier.
-
Use of Surfactants: Forming micelles that can carry the compound in their hydrophobic core.
Physicochemical Properties of 3-Benzoylquinoline
A thorough understanding of the physicochemical properties of 3-Benzoylquinoline is fundamental to developing an effective solubilization strategy.
| Property | Predicted/Estimated Value | Source/Comment |
| Molecular Weight | 233.27 g/mol | |
| Predicted LogP | 3.9 | A measure of lipophilicity. A higher value indicates lower aqueous solubility.[1] |
| Predicted Aqueous Solubility (LogS) | -4.5 to -5.0 | Corresponds to a solubility of approximately 1-3 mg/L. |
| Predicted pKa (basic) | ~4.0 - 4.5 | Estimated based on the pKa of quinoline (4.9) and the electron-withdrawing effect of the 3-benzoyl group.[2][3] |
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides in a question-and-answer format, complete with step-by-step experimental protocols to address specific solubility challenges.
Method 1: pH Adjustment
Issue: My 3-Benzoylquinoline is insoluble in my neutral (pH 7.4) aqueous buffer.
Principle: The quinoline ring in 3-Benzoylquinoline contains a nitrogen atom that can act as a weak base. By lowering the pH of the solution, this nitrogen can be protonated, forming a more soluble cationic salt. To effectively increase solubility through protonation, the pH of the solution should ideally be 1-2 units below the pKa of the basic functional group.[4] Given the estimated pKa of 3-Benzoylquinoline is around 4.0-4.5, adjusting the pH to a more acidic range should enhance its solubility.
Experimental Protocol: Solubilization via pH Adjustment
-
Determine Target pH: Based on the estimated pKa of ~4.0-4.5, aim for a buffer pH in the range of 2.5-3.5, depending on the constraints of your experimental system.
-
Buffer Selection: Choose a buffer system with adequate buffering capacity in the desired acidic pH range (e.g., citrate or glycine-HCl buffer).
-
Preparation of Acidic Buffer: Prepare the selected buffer at the target pH.
-
Dissolution:
-
Accurately weigh a small amount of 3-Benzoylquinoline powder.
-
Add the prepared acidic buffer to the powder.
-
Use sonication or gentle warming (if the compound is thermally stable) to aid dissolution.
-
-
Observation: Visually inspect the solution for any undissolved particles. If the compound dissolves, you can proceed with your experiment, ensuring that the final pH is compatible with your assay.
-
Neutralization (Optional and for specific applications): In some cases, you might need to bring the pH back to neutral after dissolution. This should be done carefully by dropwise addition of a base (e.g., 1 M NaOH) while vigorously stirring. Be aware that this can lead to precipitation if the concentration of 3-Benzoylquinoline exceeds its solubility at the final neutral pH.
Troubleshooting:
-
Precipitation Persists: The required pH for complete solubilization may be too low for your experimental system's stability or function. In this case, consider a combination of pH adjustment with a co-solvent or an alternative solubilization method.
-
Compound Instability: Extreme pH values can lead to the degradation of your compound. It is crucial to assess the stability of 3-Benzoylquinoline at the target pH over the duration of your experiment. A forced degradation study (see below) can provide valuable insights.[5]
Method 2: Use of Co-solvents
Issue: Adjusting the pH is not feasible for my experiment, and I am still observing precipitation when diluting my DMSO stock.
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6] For 3-Benzoylquinoline, common co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be used. The key is to maintain a sufficient concentration of the co-solvent in the final working solution to prevent precipitation.
Experimental Protocol: Co-solvent Solubilization
-
Stock Solution Preparation:
-
Dissolve 3-Benzoylquinoline in a minimal amount of a suitable organic solvent, such as DMSO or ethanol, to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Determine Maximum Tolerable Co-solvent Concentration: Before preparing your final working solution, determine the maximum percentage of the co-solvent that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects. For many cell-based assays, the final DMSO concentration should be kept below 0.5% or even 0.1%.[7]
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer. It is critical to add the stock solution to the buffer with vigorous vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of 3-Benzoylquinoline is too high for the chosen co-solvent percentage.
Troubleshooting:
-
Precipitation Upon Dilution:
-
Decrease the final concentration of 3-Benzoylquinoline.
-
If possible, increase the percentage of the co-solvent in the final solution.
-
Try a different co-solvent. For example, a mixture of PEG 400 and water can sometimes be more effective than DMSO-water mixtures.
-
-
Co-solvent Effects on the Assay: Always run a vehicle control (buffer with the same final concentration of the co-solvent but without 3-Benzoylquinoline) to ensure that the co-solvent itself is not affecting your experimental results.
Method 3: Complexation with Cyclodextrins
Issue: My experiment is sensitive to both pH changes and organic co-solvents.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 3-Benzoylquinoline, into their central cavity, forming a water-soluble inclusion complex.[8] This complex effectively shields the hydrophobic guest from the aqueous environment, thereby increasing its apparent solubility. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly higher aqueous solubility and are often more effective than the parent β-cyclodextrin.[9]
Experimental Protocol: Cyclodextrin Solubilization
-
Cyclodextrin Selection: Start with a highly soluble and biocompatible cyclodextrin like HP-β-CD or SBE-β-CD.
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer at a concentration range you wish to test (e.g., 1-10% w/v).
-
Add 3-Benzoylquinoline: Add an excess amount of 3-Benzoylquinoline powder to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation of Undissolved Compound: After equilibration, filter the suspension through a 0.22 µm syringe filter to remove any undissolved 3-Benzoylquinoline.
-
Quantification: Determine the concentration of the solubilized 3-Benzoylquinoline in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Troubleshooting:
-
Insufficient Solubility Enhancement:
-
Increase the concentration of the cyclodextrin.
-
Try a different type of cyclodextrin (e.g., if HP-β-CD is not effective, try SBE-β-CD or γ-cyclodextrin).
-
The formation of inclusion complexes can be influenced by temperature and pH, so you may need to optimize these parameters.
-
-
Cyclodextrin Interference: Ensure that the cyclodextrin itself does not interfere with your assay. Run appropriate controls with the cyclodextrin alone.
Method 4: Use of Surfactants
Issue: Other methods have not achieved the desired solubility, or I am developing a formulation where surfactants are acceptable.
Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the critical micelle concentration (CMC), self-assemble in aqueous solutions to form micelles. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like 3-Benzoylquinoline can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent aqueous solubility.[3] Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and Kolliphor® EL (formerly Cremophor® EL).
Experimental Protocol: Surfactant Solubilization
-
Surfactant Selection: Choose a biocompatible surfactant that is appropriate for your experimental system. Non-ionic surfactants are generally less harsh on biological systems than ionic surfactants.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add 3-Benzoylquinoline: Add an excess amount of 3-Benzoylquinoline powder to the surfactant solution.
-
Equilibration: Stir or shake the mixture at a constant temperature for 24-48 hours to allow for micellar solubilization.
-
Separation and Quantification: Similar to the cyclodextrin method, filter the solution to remove undissolved compound and quantify the concentration of solubilized 3-Benzoylquinoline in the filtrate.
Troubleshooting:
-
Low Solubilization:
-
Increase the surfactant concentration.
-
Try a different surfactant with a different hydrophilic-lipophilic balance (HLB) value.[3]
-
-
Surfactant-Induced Toxicity or Interference: Surfactants can disrupt cell membranes and interfere with certain assays. It is essential to determine the tolerance of your system to the chosen surfactant and to run vehicle controls.
Visualization of Experimental Workflows
Decision Tree for Solubilization Strategy
Caption: A decision tree to guide the selection of an appropriate solubilization strategy for 3-Benzoylquinoline.
Stability Assessment: Forced Degradation Study
To ensure the integrity of your experimental results, it is crucial to understand the stability of 3-Benzoylquinoline in your chosen solvent system and under various stress conditions. A forced degradation study can help identify potential degradation pathways and establish the stability-indicating nature of your analytical methods.[10]
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 3-Benzoylquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Incubation and Sampling: Incubate the stressed samples for a defined period (e.g., 24-48 hours), taking samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation and Analysis: Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples using a stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control (time 0) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.[1]
Workflow for Forced Degradation Study
Caption: A workflow diagram illustrating the key steps in a forced degradation study for 3-Benzoylquinoline.
References
-
Quinoline | C9H7N | CID 7047 - PubChem. (n.d.). Retrieved from [Link]
-
Quinoline - mVOC 4.0. (n.d.). Retrieved from [Link]
-
Benzophenone (HMDB0032049) - Human Metabolome Database. (2012, September 11). Retrieved from [Link]
-
Determination of the pKa of Benzophenones in Ethanol-Water - MDPI. (n.d.). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]
-
Determination of the pKa of Benzophenones by Capillary Zone Electrophoresis - ResearchGate. (n.d.). Retrieved from [Link]
-
Physicochemical Characterization of 2‑Hydroxybenzophenone with β‑Cyclodextrin in Solution and Solid State - CONICET. (2015, April 20). Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Retrieved from [Link]
-
Isoquinoline - Wikipedia. (n.d.). Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). Retrieved from [Link]
-
Determination of the pKa of Benzophenones in Ethanol-Water - ResearchGate. (n.d.). Retrieved from [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). Retrieved from [Link]
-
pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). Retrieved from [Link]
-
Benzophenone | C6H5COC6H5 | CID 3102 - PubChem. (n.d.). Retrieved from [Link]
-
Study on preparation and inclusion behavior of inclusion complexes between β-cyclodextrin derivatives with benzophenone - Sci-Hub. (2018, February 1). Retrieved from [Link]
-
Dissociation constants pKa of isoquinoline bases | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.). Retrieved from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25). Retrieved from [Link]
-
Rowan's Free Online pKa Calculator. (n.d.). Retrieved from [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). Retrieved from [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC - NIH. (2022, October 1). Retrieved from [Link]
-
How to Predict pKa - Rowan Scientific. (2025, October 16). Retrieved from [Link]
-
Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). Retrieved from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - PubMed Central - NIH. (2018, May 11). Retrieved from [Link]
-
Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2025, August 10). Retrieved from [Link]
-
pKa Prediction - Rowan Scientific. (n.d.). Retrieved from [Link]
-
MoKa - pKa modelling - Molecular Discovery. (n.d.). Retrieved from [Link]
-
Solubility of drugs in ethanol and dmso - ResearchGate. (2021, December 21). Retrieved from [Link]
-
How Does the Methodology of 3D Structure Preparation Influence the Quality of pKa Prediction? - eScholarship.org. (n.d.). Retrieved from [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12). Retrieved from [Link]
-
pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. (n.d.). Retrieved from [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.). Retrieved from [Link]
-
Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. (n.d.). Retrieved from [Link]
-
(PDF) pKa prediction from ab initio calculations - ResearchGate. (2022, November 29). Retrieved from [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved from [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - ChemRxiv. (n.d.). Retrieved from [Link]
-
A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Effect of Surfactants and Solutes (Glucose and NaCl) on Solubility of Kavain—A Technical Note - PMC - NIH. (n.d.). Retrieved from [Link]
-
Micellar solubility and co-solubilization of fragrance raw materials in sodium dodecyl sulfate and polysorbate 20 surfactant systems - PubMed. (2024, November 12). Retrieved from [Link]
-
Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed. (2018, December 3). Retrieved from [Link]
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Technical Support Center: Improving the Regioselectivity of 3-Benzoylquinoline Functionalization
Welcome to the Technical Support Center for the regioselective functionalization of 3-benzoylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven solutions to steer your reactions toward the desired regiochemical outcomes.
Foundational Principles: Understanding the Reactivity of 3-Benzoylquinoline
The 3-benzoylquinoline core presents a unique electronic landscape. The quinoline nitrogen and the benzoyl group's carbonyl oxygen act as coordinating sites for metal catalysts, while the electron-withdrawing nature of the benzoyl group deactivates the quinoline ring towards electrophilic attack and influences the regioselectivity of nucleophilic and radical reactions. Understanding this electronic interplay is paramount for troubleshooting unexpected reactivity.
The quinoline ring itself has inherent reactivity patterns, with the C2 and C8 positions being particularly susceptible to functionalization due to the directing effect of the nitrogen atom (or the oxygen in the corresponding N-oxide).[1][2] Functionalization at other positions, often termed distal functionalization, is more challenging and typically requires specialized strategies.[3]
Troubleshooting Guides & FAQs
Here we address specific issues you may encounter during the functionalization of 3-benzoylquinoline in a question-and-answer format.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on 3-benzoylquinoline, but I'm getting a mixture of products with low yields, primarily at the C5 and C8 positions. How can I improve selectivity?
Answer: This is a common challenge due to the strong deactivating effect of the 3-benzoyl group, which makes electrophilic aromatic substitution difficult. The quinoline nitrogen, when protonated under acidic conditions, and the benzoyl group both withdraw electron density from the ring system, retarding the reaction rate.[4] The observed substitution at C5 and C8 is expected, as these positions are the least deactivated in the benzoyl-substituted quinoline system.
Root Cause Analysis:
-
Electronic Deactivation: The powerful electron-withdrawing nature of the 3-benzoyl group significantly reduces the nucleophilicity of the quinoline ring, making it less reactive towards electrophiles.
-
Protonation of Quinoline Nitrogen: Under the strongly acidic conditions often required for electrophilic aromatic substitution, the quinoline nitrogen is protonated, further deactivating the ring.
Troubleshooting Strategies:
-
Modification of Reaction Conditions:
-
Milder Lewis Acids: Instead of strong Brønsted acids, consider using milder Lewis acids to generate the electrophile. This can minimize the protonation of the quinoline nitrogen.
-
Lower Temperatures: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.
-
-
Substrate Modification:
-
N-Oxide Formation: Converting the quinoline to its N-oxide can dramatically alter the regioselectivity. The N-oxide oxygen can act as a directing group, and the modification enhances the electron density at the C2 and C4 positions. However, for electrophilic substitution, this might not be the ideal strategy as it can further complicate the electronic landscape. It is more commonly employed in C-H activation.[1][2]
-
Illustrative Workflow for Optimizing Electrophilic Substitution:
Caption: Decision workflow for troubleshooting poor regioselectivity in electrophilic aromatic substitution of 3-benzoylquinoline.
Issue 2: Unpredictable Outcomes in Minisci-Type Radical Reactions
Question: I am performing a Minisci-type reaction to introduce an alkyl group to 3-benzoylquinoline. I am observing a mixture of isomers, with functionalization occurring at C2, C4, and even on the benzoyl ring. How can I direct the reaction to a specific position on the quinoline core?
Answer: The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle.[5] The 3-benzoylquinoline is an excellent substrate for this reaction due to its electron-deficient nature. However, the regioselectivity can be complex. The protonated quinoline nitrogen directs radical attack to the C2 and C4 positions. The benzoyl group, while deactivating for electrophilic attack, can also influence the radical addition sites.
Root Cause Analysis:
-
Multiple Reactive Sites: The protonated 3-benzoylquinolinium ion has several electrophilic centers susceptible to radical attack (primarily C2 and C4).
-
Reaction Conditions: The type of radical source, oxidant, and solvent can all influence the regiochemical outcome.[6]
Troubleshooting Strategies:
-
Control of Radical Generation:
-
Photocatalysis: Employing a photocatalytic approach for radical generation can offer milder reaction conditions and potentially higher selectivity compared to traditional methods using strong oxidants.[7]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the radical intermediates and the transition states, thereby affecting regioselectivity. A systematic solvent screen is recommended.
-
Protecting/Blocking Groups: While less common for Minisci reactions on quinolines, the temporary installation of a blocking group at one of the reactive positions (e.g., a removable group at C2) could direct the functionalization to C4.
Data-Driven Approach to Optimization:
| Parameter | Variation 1 | Variation 2 | Variation 3 | Desired Outcome |
| Radical Source | t-BuOOH / FeSO₄ | (NH₄)₂S₂O₈ | Photocatalyst (e.g., Eosin Y) | Improved C4 selectivity |
| Solvent | Acetonitrile | Dichloromethane | Trifluoroethanol | Enhanced regioselectivity |
| Acid | H₂SO₄ | TFA | No acid (for N-oxide) | Controlled protonation |
Experimental Protocol: Photocatalytic Minisci-Type Alkylation
-
To a reaction vessel, add 3-benzoylquinoline (1.0 mmol), the carboxylic acid radical precursor (1.5 mmol), and the photocatalyst (e.g., Eosin Y, 2 mol%).
-
Add the solvent (e.g., acetonitrile, 5 mL) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Degas the mixture and irradiate with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Issue 3: Difficulty in Achieving C-H Functionalization at Positions Other Than C2 or C8
Question: I am trying to achieve a transition-metal-catalyzed C-H functionalization at the C4, C5, C6, or C7 position of 3-benzoylquinoline, but the reaction is either not proceeding or is defaulting to C2 or C8 functionalization. What strategies can I employ?
Answer: Directing C-H functionalization to distal positions of the quinoline ring is a significant challenge.[3] The inherent reactivity of the C2 and C8 positions, guided by the coordination of the metal catalyst to the quinoline nitrogen, often dominates.[1][2] The 3-benzoyl group can further complicate this by providing an alternative coordination site for the metal.
Root Cause Analysis:
-
Inherent Reactivity: The C2 and C8 C-H bonds are electronically and sterically favored for activation.
-
Directing Group Influence: The quinoline nitrogen is a powerful directing group for ortho-C-H activation (C2 and C8). The benzoyl group's carbonyl could potentially direct to C4, but this is often less favorable.
Troubleshooting Strategies:
-
Use of Removable Directing Groups: A powerful strategy is to install a temporary directing group on the quinoline nitrogen that can steer the metal catalyst to a specific distal position. After the C-H functionalization, this directing group can be removed.
-
Ligand Modification: The choice of ligand on the metal catalyst is crucial. Bulky or electronically tuned ligands can modulate the steric and electronic environment around the metal center, influencing which C-H bond is activated.
-
N-Oxide Strategy: As mentioned earlier, converting the quinoline to its N-oxide can be a viable strategy for C-H functionalization. The N-oxide can direct functionalization to the C8 position with high selectivity under certain conditions.[2]
Conceptual Diagram of Directing Group Strategy:
Caption: Comparison of C-H functionalization with and without a specialized directing group.
References
-
Carreras, V., Tanbouza, N., & Ollevier, T. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
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Gemo, M., Goti, G., & Melchiorre, P. (2021). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. ACS Central Science, 7(5), 868-876. [Link]
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Rovira, J., & Melchiorre, P. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 58(42), 14957-14961. [Link]
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Kumar, I., & Sharma, R. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
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Carreras, V., Tanbouza, N., & Ollevier, T. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
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The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
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ChemComplete. (2019, January 3). introduction to regioselectivity in aromatic reactions [Video]. YouTube. [Link]
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LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Procter, D. J., & Jones, K. (2014). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry, 12(35), 6763-6770. [Link]
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Wang, H., Xu, Q., Shen, S., & Yu, S. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 82(2), 770-775. [Link]
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Soderberg, T. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
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Wan, M., Lou, H., & Liu, L. (2015). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Chemical Communications, 51(84), 15456-15459. [Link]
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Zhou, K., Zhang, N., Zhong, X.-R., & Lou, S.-j. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition. [Link]
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Zhou, K., Zhang, N., Zhong, X.-R., & Lou, S.-j. (2025). Selective C H functionalization of quinolines. a) State of the art in... [Image]. ResearchGate. [Link]
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Masterson, D. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
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user121330. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
-
Christensen, M., & Glorius, F. (2014). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Organic & Biomolecular Chemistry, 12(35), 6771-6775. [Link]
-
ResearchGate. (n.d.). Scheme 3. Regioselectivity of nucleophilic substitution [Image]. [Link]
-
Poel, T.-J., & MacMillan, D. W. C. (2018). Visible-Light-Mediated Deaminative Three-Component Dicarbofunctionalization of Styrenes with Benzylic Radicals. Journal of the American Chemical Society, 140(4), 1247-1251. [Link]
-
ResearchGate. (n.d.). Alkylation of quinolines 43 from Minisci radical substitution with diverse functionalized alkanes 44 by Zhao's approach to give compounds 45 [Image]. [Link]
-
Baran, P. S., & O'Malley, D. P. (2005). The Minisci Reaction. Angewandte Chemie International Edition, 44(44), 7170-7173. [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... [Image]. [Link]
-
Scheschkewitz, D., Ghaffari, M. A., & West, R. (2002). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 7(11), 794-807. [Link]
-
Li, B., & Dixneuf, P. H. (2021). Synthesis of 1-Benzyl-, 1-Alkoxyl-, and 1-Aminoisoquinolines via Rhodium(III)-Catalyzed Aryl C-H Activation and Alkyne Annulation. The Journal of Organic Chemistry, 86(13), 8862-8872. [Link]
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Technical Support Center: Optimization of Catalyst Loading for 3-Benzoylquinoline Synthesis
Welcome to the technical support center dedicated to the optimization of catalyst loading for the synthesis of 3-benzoylquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to navigate the intricacies of this important synthetic transformation. Our focus is to bridge the gap between theoretical knowledge and practical application, ensuring you can achieve optimal yields and purity in your experiments.
The synthesis of 3-benzoylquinolines, often achieved through methods like the Friedländer annulation, is a cornerstone for accessing a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] The efficiency of these reactions is critically dependent on the catalyst and its loading. An improperly optimized catalyst loading can lead to a host of issues, including low yields, formation of side products, and difficulties in purification.[3][4] This guide provides a structured approach to systematically optimize catalyst loading and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of catalyst loading for 3-benzoylquinoline synthesis.
Q1: What is the typical catalyst loading range for 3-benzoylquinoline synthesis, and why is it important to optimize it?
A1: For the synthesis of quinoline derivatives, catalyst loading can vary significantly depending on the catalytic system employed. Typically, for transition-metal catalysts or Lewis acids used in reactions like the Friedländer synthesis, the loading can range from 0.5 mol% to 20 mol%.[5] Optimization is crucial because the catalyst concentration directly influences the reaction rate, yield, and cost-effectiveness.[6] Insufficient catalyst may lead to a sluggish or incomplete reaction, while an excessive amount can increase costs, complicate product purification, and sometimes even promote unwanted side reactions.[4][7] The optimal loading balances reaction efficiency with economic and practical considerations.
Q2: How does the choice of catalyst (e.g., acid, base, metal complex) influence the optimal loading for the synthesis of 3-benzoylquinolines?
A2: The nature of the catalyst is a primary determinant of its optimal loading.
-
Acid Catalysts (Brønsted or Lewis): In Friedländer synthesis, acids like p-toluenesulfonic acid or Lewis acids such as indium triflate are commonly used.[8][9] The loading of these catalysts often falls in the range of 5-20 mol%. The acidity and the coordinating ability of the Lewis acid will dictate the required amount to effectively activate the carbonyl groups for condensation.
-
Base Catalysts: Base-catalyzed variants of the Friedländer synthesis might use catalysts like potassium hydroxide or organic bases.[8] The loading will depend on the base strength and the substrate's reactivity.
-
Transition-Metal Catalysts: While less common for the classic Friedländer reaction, some modern methods for quinoline synthesis utilize transition metals.[1] For these systems, catalyst loading is often lower, typically in the 0.5-5 mol% range, due to their high catalytic turnover.
Q3: What are the primary side reactions to be aware of when optimizing catalyst loading for 3-benzoylquinoline synthesis?
A3: The most common side reactions in the synthesis of 3-benzoylquinolines, particularly via the Friedländer approach, include:
-
Aldol Condensation: Self-condensation of the ketone reactant (the benzoyl-containing methylene component) can occur, especially under basic conditions, leading to α,β-unsaturated ketone byproducts.[10]
-
Self-Condensation of the o-aminoaryl ketone: The starting o-aminobenzophenone can react with itself, leading to dimers or polymeric materials.[10]
-
Formation of Regioisomers: If an unsymmetrical ketone is used, the reaction can proceed at different α-methylene positions, resulting in a mixture of quinoline isomers.[11]
Careful optimization of catalyst loading, along with other reaction parameters like temperature and solvent, is key to minimizing these side reactions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 3-benzoylquinolines, with a focus on catalyst loading.
| Problem | Potential Cause Related to Catalyst Loading | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion at a reasonable rate. | Incrementally increase the catalyst loading (e.g., in 2-5 mol% steps) and monitor the reaction progress by TLC or LC-MS.[12] |
| Catalyst Deactivation/Inhibition: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may be inherently unstable under the reaction conditions. | Ensure the purity of all reagents and solvents. Consider using a fresh batch of catalyst. If deactivation is suspected, a higher initial loading or a second addition of the catalyst mid-reaction might be beneficial. | |
| Significant Side Product Formation | Excessive Catalyst Loading: Too much catalyst can sometimes accelerate side reactions, such as aldol condensations or polymerization.[4] | Systematically decrease the catalyst loading while monitoring the formation of both the desired product and byproducts. The goal is to find a concentration that maximizes the yield of the 3-benzoylquinoline while minimizing side reactions. |
| Reaction Stalls Before Completion | Catalyst Decomposition: The catalyst may have a limited lifetime under the reaction conditions, leading to a decrease in its effective concentration over time. | Consider a more robust catalyst or a higher initial loading. In some cases, a slow addition of the catalyst over the course of the reaction can maintain a stable catalytic activity. |
| Poor Reproducibility | Inconsistent Catalyst Activity: If the active catalytic species is generated in situ, variations in the procedure can lead to inconsistent catalyst performance. | Use a well-defined, commercially available precatalyst for more consistent results. Ensure precise measurement and handling of the catalyst. |
Experimental Protocols & Data
Protocol 1: General Procedure for Optimizing Catalyst Loading in Friedländer Synthesis of 3-Benzoylquinolines
This protocol provides a framework for systematically optimizing the catalyst loading for the synthesis of a 3-benzoylquinoline derivative from a 2-aminoaryl ketone and a β-dicarbonyl compound.
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)
-
1,3-Dicarbonyl compound with an α-methylene group (e.g., benzoylacetone) (1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, In(OTf)₃, or other chosen catalyst)
-
Anhydrous solvent (e.g., toluene, ethanol, or solvent-free)
Procedure:
-
Set up a series of parallel reactions in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
To each reaction vessel, add the 2-aminoaryl ketone and the 1,3-dicarbonyl compound.
-
Add the chosen solvent to each vessel.
-
To each reaction, add a different loading of the catalyst (e.g., 2 mol%, 5 mol%, 10 mol%, 15 mol%, 20 mol%). Include a control reaction with no catalyst.
-
Heat the reactions to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction with the optimal catalyst loading is complete (as determined by the consumption of the limiting reagent and formation of the product), cool the reaction mixture to room temperature.
-
Work-up the reaction mixture. This typically involves diluting with an organic solvent, washing with an aqueous solution (e.g., saturated NaHCO₃ if an acid catalyst was used), and drying the organic layer.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to isolate the 3-benzoylquinoline.
-
Characterize the purified product (e.g., by NMR, MS) and determine the isolated yield for each catalyst loading to identify the optimal condition.
Data Presentation: Illustrative Catalyst Loading Optimization
The following table provides a representative dataset for the optimization of a Lewis acid catalyst in a Friedländer-type synthesis of a 3-benzoylquinoline.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 0 | 24 | < 5 | - |
| 2 | 2 | 12 | 45 | 38 |
| 3 | 5 | 8 | 85 | 78 |
| 4 | 10 | 6 | >95 | 92 |
| 5 | 15 | 6 | >95 | 91 |
| 6 | 20 | 6 | >95 | 89 |
This data is illustrative and the optimal conditions will vary depending on the specific substrates, catalyst, and reaction conditions.
Visualizations
Catalytic Cycle for Friedländer Synthesis
The following diagram illustrates a generalized catalytic cycle for an acid-catalyzed Friedländer synthesis of a 3-benzoylquinoline.
Caption: Generalized catalytic cycle for the acid-catalyzed Friedländer synthesis.
Workflow for Catalyst Loading Optimization
This diagram outlines a systematic workflow for optimizing catalyst loading in your experiments.
Caption: A systematic workflow for optimizing catalyst loading.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- ResearchGate. (n.d.). Effect of catalyst loading. [Table].
- BenchChem. (2025). Technical Support Center: Friedländer Quinoline Synthesis.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
- MDPI. (2023).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
- BenchChem. (2025). Technical Support Center: Optimizing Friedländer Synthesis.
- PubMed Central. (2025). Different catalytic approaches of Friedländer synthesis of quinolines.
- PubMed Central. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- The Journal of Organic Chemistry. (2011). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines.
- ResearchGate. (n.d.). Effect of catalyst loading on the synthesis of 3g a. [Table].
- ResearchGate. (n.d.). A) Model reaction of the three‐component quinoline synthesis. B) Catalyst screening.... [Diagram].
- Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry.
- ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. [Table].
- BenchChem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis.
- MDPI. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. MDPI.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- AJPO Journals. (2024).
- ResearchGate. (n.d.). Influence of catalyst concentration on the yield in the batch process. [Diagram].
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Technical Support Center: A Troubleshooting Guide for Scaling Up 3-Benzoylquinoline Production
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Benzoylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the production of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions to enhance yield, purity, and scalability.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific challenges you may encounter during the synthesis of 3-Benzoylquinoline, primarily focusing on the Friedel-Crafts acylation route.
Q1: My Friedel-Crafts acylation of quinoline with benzoyl chloride is resulting in very low to no yield of 3-Benzoylquinoline. What is the likely cause?
A1: This is a common and significant challenge in the synthesis of 3-Benzoylquinoline via the classical Friedel-Crafts acylation. The primary reason is the Lewis basicity of the nitrogen atom in the quinoline ring. This nitrogen atom readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic system towards electrophilic substitution.[1][2] This complexation effectively reduces the catalytic activity and hinders the desired acylation reaction.
To overcome this, consider the following strategies:
-
Increase Catalyst Stoichiometry: A stoichiometric amount or even an excess of the Lewis acid catalyst may be necessary to ensure enough "free" catalyst is available to activate the benzoyl chloride after complexation with the quinoline nitrogen.[3]
-
Alternative Lewis Acids: Explore the use of different Lewis acids that may have a lower affinity for the quinoline nitrogen or exhibit higher catalytic activity under these conditions. Metal-organic frameworks (MOFs) with Lewis acidic sites have shown promise in quinoline synthesis.[1] Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) is another powerful option for intramolecular Friedel-Crafts acylations and can be effective in challenging cases.[4][5]
-
Protecting Group Strategy: While more complex, the temporary protection of the quinoline nitrogen could be a viable, albeit less direct, approach to prevent catalyst sequestration.
Q2: I am observing the formation of multiple isomers during the acylation of quinoline. How can I improve the regioselectivity to favor the 3-benzoyl product?
A2: Achieving high regioselectivity in the Friedel-Crafts acylation of quinoline is a significant hurdle. The substitution pattern is influenced by a delicate balance of electronic and steric factors, as well as reaction conditions.[6][7] The quinoline ring has multiple positions susceptible to electrophilic attack, and controlling the reaction to favor the 3-position requires careful optimization.
Here are some strategies to enhance regioselectivity:
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions by favoring the thermodynamically more stable product.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the formation of the desired 3-isomer.[6]
-
Catalyst Selection: The choice of Lewis acid can significantly impact the regiochemical outcome.[1][2] Some catalysts may exhibit a steric or electronic preference for a specific position on the quinoline ring. For instance, bulkier Lewis acid catalysts might favor acylation at a less sterically hindered position.
-
Alternative Synthetic Routes: If direct acylation proves difficult to control, consider alternative strategies like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group.[1][2][8] This method can offer better control over the final substitution pattern.
Q3: The work-up of my reaction mixture is problematic, leading to emulsions and difficulty in isolating the product. What is the best work-up procedure?
A3: The work-up of Friedel-Crafts acylation reactions can be challenging due to the presence of the Lewis acid catalyst, which forms complexes with the product and reacts exothermically with water.[9][10]
A carefully controlled work-up procedure is crucial for both safety and product purity:
-
Quenching: Slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[9] This will hydrolyze the aluminum chloride complexes and move the inorganic salts into the aqueous layer. Perform this step in a well-ventilated fume hood and be prepared for the evolution of HCl gas.
-
Extraction: After quenching, extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash to remove excess water.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q4: My final product is impure, showing multiple spots on TLC. What are the common impurities and how can I purify the 3-Benzoylquinoline?
A4: Common impurities in the synthesis of 3-Benzoylquinoline can include unreacted starting materials (quinoline and benzoyl chloride), isomeric byproducts (e.g., 5-, 6-, or 8-Benzoylquinoline), and potentially poly-acylated products, although the latter is less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group.[3]
Purification Strategy:
-
Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds.[11][12][13][14][15] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for 3-Benzoylquinoline include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
Column Chromatography: If recrystallization is not sufficient to remove all impurities, especially isomers, silica gel column chromatography is a powerful purification technique. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point for separating the desired product from its impurities.
Experimental Protocol: Scalable Synthesis of 3-Benzoylquinoline via Modified Friedel-Crafts Acylation
This protocol is a generalized starting point and may require optimization for your specific laboratory conditions and scale.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| Quinoline | C₉H₇N | 129.16 | Purify by distillation if necessary. |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Use freshly distilled or a new bottle. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Handle in a glovebox or under an inert atmosphere. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous grade. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | For work-up. |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | For work-up. |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | For work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying. |
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Quinoline: After the addition of benzoyl chloride is complete, add a solution of quinoline (1.0 equivalent) in anhydrous dichloromethane dropwise over 1 hour, again maintaining the temperature at 0 °C.
-
Reaction: After the addition of quinoline is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][16]
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Characterization: Confirm the identity and purity of the 3-Benzoylquinoline product using ¹H NMR, ¹³C NMR, and IR spectroscopy.[16][17][18][19][20]
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of 3-Benzoylquinoline.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
References
- Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework C
- Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acyl
- Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Benchchem. (URL not available)
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. (URL: [Link])
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. (URL: [Link])
-
Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. National Institutes of Health. (URL: [Link])
- Spectroscopic and Spectrometric Characterization of 4-(3,5-Dimethylbenzoyl)isoquinoline: A Technical Guide. Benchchem. (URL not available)
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. (URL: [Link])
- Recrystalliz
- Regioselectivity of Friedländer Quinoline Syntheses.
- Recrystalliz
- Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. Benchchem. (URL not available)
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. (URL: [Link])
- Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. (URL not available)
-
1 H NMR spectrum of compound 3a. ResearchGate. (URL: [Link])
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (URL not available)
- Improving regioselectivity in the synthesis of disubstituted quinolines. Benchchem. (URL not available)
- Isolation and Purification of Organic Compounds Recrystalliz
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New Efficient Synthesis of 3-Carboxylquinolines. SciSpace. (URL: [Link])
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. (URL: [Link])
-
Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. National Institutes of Health. (URL: [Link])
- Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. Benchchem. (URL not available)
- Purification by Recrystalliz
-
Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. National Institutes of Health. (URL: [Link])
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. (URL: [Link])
-
Experiment 14: Friedel-Crafts Acylation. YouTube. (URL: [Link])
-
Synthesis of quinolines through intramolecular Friedel–Crafts acylation. ResearchGate. (URL: [Link])
-
(PDF) Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. ResearchGate. (URL: [Link])
- IR and PMR Spectrum Analysis of 1-Benzoyl-3-(4 Bromophenyl)-5-Hydroxy-5-Trifluoromethyl-2 Pyrazoline Ligand. (URL not available)
- Benchmarking the synthesis of 3-Methylthio-quinoline against other methods. Benchchem. (URL not available)
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Validation & Comparative
A Comparative Guide to HPLC and HPTLC for Purity Analysis of 3-Benzoylquinoline
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Benzoylquinoline, a key intermediate in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—for the comprehensive purity analysis of 3-Benzoylquinoline. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
The Criticality of Purity in Drug Development
Impurities in a drug substance can arise from various sources, including the synthetic route, degradation, or storage.[1] These impurities, even in trace amounts, can impact the drug's stability, bioavailability, and, most critically, its safety profile. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2] Therefore, the development of a robust, sensitive, and specific analytical method for purity determination is a non-negotiable step in the journey from laboratory synthesis to clinical application.
Method 1: The Gold Standard - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, prized for its high resolution, sensitivity, and reproducibility.[3] For a molecule like 3-Benzoylquinoline, which possesses both aromatic and heterocyclic moieties, RP-HPLC offers excellent selectivity.
The Rationale Behind the Method
Our proposed RP-HPLC method is designed to be a stability-indicating assay, meaning it can resolve the main 3-Benzoylquinoline peak from potential degradation products and process-related impurities.[4][5] The choice of a C18 column is based on its hydrophobic stationary phase, which provides strong retention for the relatively non-polar 3-Benzoylquinoline. A gradient elution is employed to ensure the timely elution of any more polar or more retained impurities, providing a comprehensive impurity profile in a single run. The use of a photodiode array (PDA) detector allows for the assessment of peak purity and the identification of the optimal detection wavelength for maximum sensitivity.
Sources
A Researcher's Guide to the Structural Validation of 3-Benzoylquinoline Using 2D NMR Techniques
In the realm of medicinal chemistry and materials science, the unambiguous structural elucidation of novel and synthesized compounds is a cornerstone of rigorous scientific practice. For complex heterocyclic systems like 3-Benzoylquinoline, seemingly minor ambiguities in its structure can lead to significant misinterpretations of its chemical and biological properties. This guide provides a comprehensive, in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the precise structural validation of 3-Benzoylquinoline, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Challenge: Beyond 1D NMR for Complex Heterocycles
While one-dimensional (1D) ¹H and ¹³C NMR are foundational tools, their application to complex molecules like 3-Benzoylquinoline often results in crowded and overlapping spectra, making definitive assignments challenging.[1] The quinoline and benzoyl moieties contain numerous aromatic protons and carbons in similar chemical environments, leading to a high degree of signal overlap. This is where 2D NMR techniques become indispensable, offering a second dimension to resolve these ambiguities by revealing through-bond correlations between nuclei.[1][2]
The Toolkit: A Comparative Overview of Key 2D NMR Experiments
To unequivocally validate the structure of 3-Benzoylquinoline, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle. The three core techniques discussed here are COSY, HSQC, and HMBC.
| 2D NMR Technique | Correlation Type | Information Gained | Application to 3-Benzoylquinoline |
| COSY (Correlation Spectroscopy) | ¹H-¹H | Identifies protons that are coupled to each other (typically over 2-3 bonds).[3][4] | Establishes the connectivity of protons within the quinoline and benzoyl rings. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C (one bond) | Directly correlates protons to the carbons they are attached to.[3][4] | Unambiguously assigns each proton to its corresponding carbon atom. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C (2-4 bonds) | Reveals long-range correlations between protons and carbons.[4] | Connects the benzoyl group to the quinoline core and confirms the overall molecular framework. |
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines the steps for acquiring high-quality 2D NMR data for 3-Benzoylquinoline. This workflow is designed to be self-validating, with each step building upon the previous one to ensure data integrity.
Caption: Experimental workflow for 2D NMR analysis.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized 3-Benzoylquinoline.[5]
-
Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube to a volume of approximately 0.6 mL.[5]
-
The choice of solvent is critical to avoid signal overlap with the analyte.
-
Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess the overall proton chemical shifts and multiplicities.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.[6]
-
-
2D NMR Acquisition:
-
COSY: This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum indicate which protons are scalar-coupled, typically those on adjacent carbons.[1]
-
HSQC: This experiment maps each proton signal to the carbon it is directly attached to. This is a crucial step for unambiguous assignment.[4]
-
HMBC: This experiment identifies longer-range couplings between protons and carbons (typically over 2-4 bonds). These correlations are vital for piecing together the molecular fragments and confirming the overall connectivity.[7]
-
Data Interpretation: Assembling the Structural Puzzle
The power of this multi-technique approach lies in the synergistic interpretation of the data.
1. Deciphering the Spin Systems with COSY:
The COSY spectrum will reveal distinct spin systems within the 3-Benzoylquinoline molecule. For instance, the protons on the quinoline ring will show a specific pattern of correlations, allowing for their sequential assignment. Similarly, the protons on the benzoyl ring will exhibit their own set of correlations.
Caption: Expected ¹H-¹H COSY correlations.
2. Direct Proton-Carbon Assignments with HSQC:
The HSQC spectrum provides a direct link between the proton and carbon skeletons. Each cross-peak confirms a one-bond C-H connection, allowing for the confident assignment of carbon resonances based on their attached, and often more easily assigned, protons.
3. Bridging the Fragments with HMBC:
The HMBC spectrum is the key to connecting the individual spin systems and confirming the overall structure. Crucial long-range correlations to look for include:
-
Correlations from the quinoline protons (especially H-2 and H-4) to the carbonyl carbon of the benzoyl group.
-
Correlations from the protons on the benzoyl ring to the C-3 carbon of the quinoline ring.
-
Correlations across the quinoline ring system that confirm the fusion of the two rings.
Caption: Key HMBC correlations for structural validation.
Conclusion: A Self-Validating Approach to Structural Certainty
By systematically applying and interpreting the data from COSY, HSQC, and HMBC experiments, a self-validating and unambiguous structural assignment of 3-Benzoylquinoline can be achieved. This multi-faceted approach moves beyond the limitations of 1D NMR, providing the high level of confidence required in modern chemical research and development. The combination of these techniques ensures that every atom is accounted for and its connectivity is confirmed through multiple, independent correlations.
References
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Patel, H., et al. (2022). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. ResearchGate. Retrieved from [Link]
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Arshad, M. F., et al. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Ghatak, S. (2022, June 29). 2D NMR, Heteronuclear spectra. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Castro, V., et al. (2014). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Retrieved from [Link]
-
Borodkin, G. S., et al. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. Retrieved from [Link]
-
OChem Simplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
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Low, J. N., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. ResearchGate. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Ramachandran, E., & Senthilkumar, K. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]
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Low, J. N., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline-benzimidazole hybrids. PubMed. Retrieved from [Link]
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Low, J. N., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. PMC - NIH. Retrieved from [Link]
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Herzon, S. B., et al. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. ACS Publications. Retrieved from [Link]
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Benn, R., & Günther, H. (1983). Modern NMR techniques for structure elucidation. Semantic Scholar. Retrieved from [Link]
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Low, J. N., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. University of St Andrews Research Portal. Retrieved from [Link]
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Reich, H. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. ACS Division of Organic Chemistry. Retrieved from [Link]
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ACD/Labs. (n.d.). Actinobenzoquinoline Structure Elucidation. Retrieved from [Link]
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Reich, H. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 3-Benzoylquinoline for Researchers and Drug Development Professionals
Introduction: The Significance of the 3-Benzoylquinoline Scaffold
3-Benzoylquinoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. The quinoline core is a ubiquitous motif in a plethora of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. The introduction of a benzoyl group at the 3-position can significantly modulate the molecule's steric and electronic properties, leading to enhanced or novel biological activities. For researchers and professionals in drug development, the efficient and scalable synthesis of this key intermediate is of paramount importance. This guide provides a comparative analysis of various synthetic routes to 3-Benzoylquinoline, offering insights into the mechanistic underpinnings, experimental protocols, and the relative merits of each approach.
Classical Approaches to the Quinoline Core: An Overview
The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions. These classical methods, while foundational, often come with their own set of advantages and limitations in the context of synthesizing 3-Benzoylquinoline.
The Friedländer Annulation: A Convergent and Versatile Strategy
The Friedländer synthesis is one of the most direct and widely employed methods for quinoline synthesis.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2][3] For the synthesis of 3-Benzoylquinoline, this translates to the reaction of a 2-aminoaryl carbonyl compound with a β-dicarbonyl compound possessing a benzoyl moiety.
Reaction Mechanism:
The reaction is believed to proceed via an initial aldol condensation between the enolate of the β-dicarbonyl compound and the 2-aminoaryl carbonyl compound. This is followed by an intramolecular cyclization via a Schiff base intermediate and subsequent dehydration to afford the aromatic quinoline ring. Two primary mechanistic pathways are proposed, differing in the initial step being either an aldol addition or the formation of a Schiff base.[1]
DOT Diagram: Friedländer Synthesis of 3-Benzoylquinoline
Caption: Proposed pathway for the Friedländer synthesis of a 3-benzoylquinoline derivative.
Experimental Protocol: Synthesis of 2-Phenyl-3-benzoylquinoline
A pertinent example closely related to the target molecule is the synthesis of 2-phenyl-3-benzoylquinoline from 2-aminobenzophenone and dibenzoylmethane.
-
Materials: 2-Aminobenzophenone, Dibenzoylmethane, Potassium Hydroxide, Ethanol.
-
Procedure:
-
A mixture of 2-aminobenzophenone (1.0 mmol) and dibenzoylmethane (1.1 mmol) is dissolved in ethanol.
-
A catalytic amount of potassium hydroxide is added to the solution.
-
The reaction mixture is refluxed for several hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization from a suitable solvent.
-
While a direct protocol for 3-Benzoylquinoline via this route with benzoylacetone and 2-aminobenzaldehyde is less commonly reported, the synthesis of 2-methyl-3-acetylquinoline from 2-aminobenzaldehyde and triacetylmethane provides a procedural template.[4] This reaction, however, can lead to a mixture of products due to deacetylation.[4]
The Doebner-von Miller Reaction: A Stepwise Approach with α,β-Unsaturated Carbonyls
The Doebner-von Miller reaction offers an alternative route to quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[5][6] To synthesize 3-Benzoylquinoline via this method, one would conceptually require the reaction of aniline with benzoylacrolein (3-oxo-3-phenylpropenal).
Reaction Mechanism:
The mechanism is complex and has been a subject of debate. A widely accepted pathway involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[6] This is followed by cyclization of the resulting adduct and subsequent oxidation to furnish the quinoline ring. A key challenge in this reaction is the potential for polymerization of the α,β-unsaturated starting material under the harsh acidic conditions, often leading to tar formation and reduced yields.[7]
DOT Diagram: Doebner-von Miller Reaction for 3-Benzoylquinoline
Caption: Conceptual pathway for the Doebner-von Miller synthesis of 3-Benzoylquinoline.
Experimental Considerations:
Direct experimental protocols for the synthesis of 3-Benzoylquinoline using the Doebner-von Miller reaction are scarce in the literature, likely due to the instability of the required benzoylacrolein. The use of a biphasic solvent system (e.g., water/toluene) can help mitigate the polymerization of the α,β-unsaturated carbonyl compound by sequestering it in the organic phase.[7]
The Combes Quinoline Synthesis: Condensation of Anilines with β-Diketones
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] For the synthesis of a 3-benzoylquinoline derivative, this would typically involve an aniline and a benzoyl-substituted β-diketone.
Reaction Mechanism:
The reaction initiates with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.[10] Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product.[8]
Applicability to 3-Benzoylquinoline:
While the Combes synthesis is effective for producing 2,4-disubstituted quinolines, its application for the direct synthesis of 3-Benzoylquinoline (unsubstituted at the 2- and 4-positions) is not straightforward. The reaction of aniline with benzoylacetone, for instance, would be expected to yield 2-methyl-4-phenylquinoline.
Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for quinoline synthesis. These modern approaches often offer advantages over classical methods in terms of reaction times, yields, and substrate scope.
Microwave-Assisted Synthesis: Accelerating Reaction Rates
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[11][12] The application of microwave heating to the Friedländer synthesis of quinolines has been particularly successful.
Advantages of Microwave-Assisted Friedländer Synthesis:
-
Rapid Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes.[11]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products.
-
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to a more environmentally benign process.
Experimental Protocol: Microwave-Assisted Synthesis of a Quinoline Derivative
A general procedure for the microwave-assisted synthesis of quinoline derivatives involves the following steps:
-
Materials: 2-Aminobenzophenone, an active methylene compound (e.g., a β-ketoester), and a catalyst (if required).
-
Procedure:
-
The reactants and a suitable solvent (or no solvent) are combined in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specific temperature and power for a short duration (typically 5-30 minutes).
-
After cooling, the product is isolated and purified using standard techniques.
-
Palladium-Catalyzed Methodologies: Expanding the Synthetic Toolbox
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the synthesis of quinolines and their precursors is an active area of research.[13] While direct palladium-catalyzed synthesis of 3-Benzoylquinoline is not a standard named reaction, palladium catalysis can be instrumental in preparing key intermediates or in carbonylative cyclization approaches.
Palladium-Catalyzed Carbonylative Synthesis:
Palladium catalysts can facilitate the introduction of a carbonyl group (from carbon monoxide gas or a CO source) and subsequent cyclization to form heterocyclic structures.[14][15] A potential, albeit complex, route to 3-Benzoylquinoline could involve a palladium-catalyzed carbonylative coupling of a suitably functionalized aniline derivative with an alkyne.
Synthesis of Precursors:
Palladium-catalyzed reactions are also highly valuable for the synthesis of precursors for classical quinoline syntheses. For example, the Suzuki or Stille coupling can be used to prepare substituted 2-aminoaryl ketones.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminoaryl carbonyl, β-Dicarbonyl | Base or Acid (e.g., KOH, H₂SO₄) | Convergent, versatile, generally good yields.[3] | Availability of substituted 2-aminoaryl carbonyls can be a limitation.[3] |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Strong Acid (e.g., H₂SO₄, HCl) | Utilizes simple anilines. | Harsh conditions, prone to polymerization and tar formation, often low yields.[7] |
| Combes Synthesis | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | Good for 2,4-disubstituted quinolines. | Not directly applicable for 3-monosubstituted quinolines. |
| Microwave-Assisted | Similar to classical methods | Microwave irradiation | Rapid reaction times, often higher yields, greener approach.[11] | Requires specialized microwave equipment. |
| Palladium-Catalyzed | Various (e.g., haloanilines, alkynes, CO) | Palladium complexes | High functional group tolerance, mild conditions.[13] | Catalyst cost and sensitivity, may require multi-step sequences. |
Conclusion and Future Perspectives
The synthesis of 3-Benzoylquinoline can be approached through several synthetic strategies, each with its distinct advantages and challenges. The Friedländer annulation stands out as a highly convergent and versatile method, particularly when the requisite 2-aminoaryl carbonyl and β-dicarbonyl precursors are readily available. For rapid and efficient synthesis, microwave-assisted protocols offer a significant improvement over classical heating methods.
While the Doebner-von Miller and Combes syntheses are historically important, their direct application to the synthesis of 3-Benzoylquinoline is less straightforward and may require the development of specific, and potentially unstable, starting materials. Palladium-catalyzed methodologies , although not providing a direct named reaction for this target, offer powerful tools for the synthesis of key precursors and for the development of novel carbonylative cyclization strategies.
For researchers in drug discovery and development, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the need for analog synthesis. The exploration of green and sustainable approaches, such as the use of reusable catalysts and environmentally benign solvents, will undoubtedly continue to be a major focus in the future synthesis of 3-Benzoylquinoline and its derivatives.[16]
References
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A Comparative Guide to Photosensitizer Efficacy: Benchmarking 3-Benzoylquinoline Against Established Agents
This guide provides a comprehensive, side-by-side comparison of 3-Benzoylquinoline with established photosensitizers, offering researchers, scientists, and drug development professionals a framework for evaluating novel photodynamic agents. We will delve into the core photophysical principles, present comparative data on key performance indicators, and provide detailed experimental protocols for validation.
The Fundamental Principle: Photosensitization
Photodynamic Therapy (PDT) is a therapeutic modality that employs a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to elicit cell death.[1][2] The process is initiated when a PS absorbs light, transitioning from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).[3] From this triplet state, the PS can initiate two types of photoreactions:
-
Type I Reaction: The PS reacts directly with a substrate, like a biological molecule, to produce radical ions via electron transfer. These radicals then react with oxygen to form reactive oxygen species (ROS) such as superoxide and hydroxyl radicals.
-
Type II Reaction: The PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[4]
The efficacy of a photosensitizer is largely determined by its ability to efficiently generate these cytotoxic species, particularly singlet oxygen, upon illumination.[5]
Caption: Workflow for determining singlet oxygen quantum yield (ΦΔ) via DPBF assay.
Methodology:
-
Preparation: Prepare stock solutions of 3-Benzoylquinoline and the reference standard (e.g., Rose Bengal) in a suitable solvent (e.g., ethanol or DMSO). Prepare a stock solution of DPBF.
-
Optical Matching: Prepare working solutions of the test and reference photosensitizers that are optically matched, meaning they have the same absorbance value at the chosen excitation wavelength. This ensures both solutions absorb the same number of photons.
-
Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. A typical final concentration for DPBF is ~50 µM.
-
Irradiation: Irradiate the cuvette with a monochromatic light source (e.g., a laser or filtered lamp) at the wavelength where the solutions were optically matched.
-
Data Acquisition: At regular time intervals, stop the irradiation and measure the absorbance of DPBF at its maximum (~410 nm). [6]6. Dark Control: Repeat the experiment without irradiation to account for any thermal or spontaneous degradation of DPBF.
-
Data Analysis: Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/A)) versus time. The slope of this line gives the pseudo-first-order rate constant (k) for DPBF decomposition.
-
Calculation: Use the following formula: ΦΔ(sample) = ΦΔ(reference) * (k(sample) / k(reference)) . [7] Causality and Trustworthiness: Using an optically matched reference standard is critical for the validity of this protocol. It ensures that any difference in the rate of DPBF decay is due to the intrinsic efficiency of singlet oxygen generation (the quantum yield) and not due to differences in light absorption. The inclusion of a dark control validates that the observed effect is light-dependent. [8]
Protocol 2: Evaluation of Photostability
This protocol assesses the degradation of the photosensitizer itself upon prolonged exposure to light, a critical parameter for ensuring consistent therapeutic effect during PDT. [9][10] Methodology:
-
Sample Preparation: Prepare a solution of the photosensitizer (e.g., 3-Benzoylquinoline) in a suitable solvent at a known concentration.
-
Initial Spectrum: Record the full UV-Vis absorption spectrum of the solution before irradiation.
-
Irradiation: Expose the solution to a light source (relevant to its absorption spectrum) for an extended period, consistent with therapeutic light doses. [11]A common approach follows ICH Q1B guidelines for photostability testing. [12][13]4. Spectral Monitoring: At regular time intervals during irradiation, record the full absorption spectrum.
-
Data Analysis: Plot the absorbance at the λmax of the photosensitizer against the irradiation time or total light dose. The rate of decrease in absorbance indicates the rate of photobleaching. A stable compound will show minimal change in its absorption spectrum.
Protocol 3: In Vitro Phototoxicity (MTT Assay)
This assay determines the light-induced cytotoxicity of the photosensitizer against a target cell line (e.g., a human cancer cell line).
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight. [14]2. Incubation: Replace the medium with a fresh medium containing various concentrations of the photosensitizer. Include a "no drug" control. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
Dark Toxicity Control: Keep one set of plates (with all drug concentrations) in the dark to assess the inherent toxicity of the compound without light activation.
-
Irradiation: Expose the other set of plates to a light source with a wavelength appropriate for the photosensitizer for a specific duration to deliver a defined light dose (e.g., J/cm²). [15][16]5. Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay: Add MTT reagent to all wells and incubate until formazan crystals form. Solubilize the crystals with a solvent (e.g., DMSO).
-
Data Analysis: Read the absorbance on a plate reader. Calculate cell viability as a percentage relative to the untreated controls. Plot cell viability versus photosensitizer concentration to determine the IC₅₀ (the concentration required to kill 50% of the cells) for both the dark and light-exposed groups. A potent photosensitizer will have a low IC₅₀ in the light-exposed group and a very high IC₅₀ in the dark toxicity group.
Conclusion and Future Directions
3-Benzoylquinoline presents a compelling structural motif for a novel photosensitizer. Its true potential, however, must be unlocked through rigorous experimental validation. By benchmarking its performance against established agents like Photofrin®, Rose Bengal, and Methylene Blue using the standardized protocols provided herein, researchers can generate the robust, comparative data needed to advance its development. Key future experiments should focus on determining its singlet oxygen quantum yield, assessing its photostability, and confirming its efficacy and selectivity in relevant cancer cell models. This systematic approach is fundamental to the rational design and development of the next generation of photosensitizers for clinical applications.
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Raposo, M. M. M., et al. (2022). Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. MDPI. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of 3-Benzoylquinoline
This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization of 3-Benzoylquinoline, a key intermediate and potential impurity in pharmaceutical synthesis. Our focus extends beyond the validation of individual techniques to the critical process of cross-validation, ensuring data integrity and analytical certainty. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, defensible analytical package for regulatory scrutiny and quality control.
The narrative herein is grounded in the principle that no single analytical method can provide a complete picture of a compound's identity, purity, and strength. True analytical confidence is achieved through the strategic application of orthogonal methods, where the results of one technique validate and are validated by the others. This guide explains the causality behind our experimental choices, adhering to the rigorous standards outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The Imperative for a Multi-Technique Approach
3-Benzoylquinoline possesses a unique chemical architecture, featuring a basic quinoline nucleus and a neutral benzoyl moiety. This structure presents distinct analytical challenges and opportunities. The quinoline ring offers a strong chromophore for UV-based detection and a basic site prone to protonation, while the ketone functional group is a key identifier for infrared spectroscopy. Its overall structure is amenable to structural elucidation by nuclear magnetic resonance and fragmentation analysis by mass spectrometry.
A comprehensive characterization must unambiguously confirm its structure, accurately quantify its purity, and identify any process-related impurities or degradants. Relying solely on a single technique, such as High-Performance Liquid Chromatography (HPLC), can be misleading. An impurity might co-elute with the main peak, or a method might lack the specificity to distinguish between isomers. Therefore, a cross-validation framework using orthogonal methods is not merely good practice; it is a scientific necessity for building a complete and trustworthy analytical profile.[4][5]
Conceptual Framework for Cross-Validation
The objective of cross-validation is to demonstrate that an analytical procedure is fit for its intended purpose by comparing results across different, validated methods.[3][6][7] This ensures inter-laboratory reproducibility and confirms method reliability under varying conditions.[6][8] Our approach is to use a primary quantitative method (HPLC) and corroborate its findings with highly specific qualitative and quantitative orthogonal methods (GC-MS, NMR, and FTIR).
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A Comparative Guide to Chiral HPLC Method Development for Separating Enantiomers of 3-Benzoylquinoline Derivatives
This guide provides a comprehensive, in-depth strategy for developing robust and efficient chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 3-benzoylquinoline derivatives. As a class of compounds with significant potential in medicinal chemistry, ensuring enantiomeric purity is paramount. This document moves beyond simplistic protocols to explain the underlying principles and rationale, empowering researchers to make informed decisions during method development.
The Analytical Challenge: Understanding 3-Benzoylquinoline Derivatives
The successful separation of 3-benzoylquinoline enantiomers requires an appreciation of their key structural features. The molecule possesses a stereogenic center, typically at the carbon bearing the benzoyl group. Critically, the quinoline ring system contains a basic nitrogen atom. This feature can lead to strong, undesirable interactions with the silica support of the stationary phase, resulting in poor peak shape (tailing) and compromised resolution if not properly addressed. The aromatic nature of both the quinoline and benzoyl moieties, however, offers opportunities for specific chromatographic interactions, such as π-π stacking. A successful method will suppress the negative effects of the basic nitrogen while exploiting the aromatic and steric features to achieve chiral recognition.
Foundational Principles of Chiral Recognition
Chiral separation on a Chiral Stationary Phase (CSP) is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. For effective discrimination, a minimum of three simultaneous interactions is generally required, with at least one being stereochemically dependent.[1] This "three-point interaction model" helps visualize why one enantiomer might bind more strongly to the CSP than the other, resulting in different retention times.[1] The primary forces governing these interactions include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2]
Caption: Conceptual 'Three-Point Interaction' Model for Chiral Recognition.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical factor in chiral method development.[3] For 3-benzoylquinoline derivatives, three classes of CSPs stand out as primary candidates due to their broad applicability and relevant interaction mechanisms.
| CSP Class | Chiral Selector | Primary Interaction Mechanism | Suitability for 3-Benzoylquinolines | Key Advantages | Key Considerations |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Enantiomers fit into chiral grooves or cavities within the polysaccharide structure. Governed by hydrogen bonding, dipole-dipole, and π-π interactions.[4][5] | High. The aromatic systems can engage in π-stacking within the grooves, and the carbonyl group can act as a hydrogen bond acceptor. | Very broad enantioselectivity; high success rate for a wide range of compounds. Immobilized versions are robust and solvent-compatible.[3][4] | Coated phases have solvent restrictions. Optimization may require fine-tuning of alcohol modifiers.[4] |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin, etc. | Complex mechanism involving multiple interaction sites, including hydrophobic pockets, aromatic rings, and ionizable groups (amines, carboxyls).[6][7] | High. The presence of a basic nitrogen makes these CSPs ideal. They excel in separating ionizable molecules and offer unique selectivity in various mobile phase modes.[8] | Multi-modal (Normal Phase, Reversed-Phase, Polar Organic Mode). Excellent for basic and acidic compounds.[6] | The complex mechanism can sometimes make predicting retention behavior challenging. |
| Pirkle (Brush-Type) | Small chiral molecules with π-acidic or π-basic groups (e.g., (R,R)-WHELK-O1) | Based on π-π donor-acceptor interactions, supplemented by hydrogen bonding and dipole interactions.[9][10] | Very High. The electron-rich quinoline ring and the benzoyl group are excellent candidates for forming strong π-π charge-transfer complexes with the CSP.[9] | Mechanistically well-understood, leading to predictable separations for suitable analytes. Often yields very high separation factors (α).[11][12] | Can be highly specific; may have a lower initial success rate across diverse structures compared to polysaccharides.[13] |
A Systematic Strategy for Method Development
A trial-and-error approach is inefficient.[3] A systematic screening protocol that evaluates a small, diverse set of CSPs and mobile phases is the most effective path to a successful separation. For 3-benzoylquinoline derivatives, a Normal Phase (NP) screening approach is the logical starting point due to the compound's likely solubility and the strength of NP-mode chiral recognition mechanisms.
Caption: Systematic Workflow for Chiral Method Development.
Experimental Protocols
Protocol 1: Primary Screening
This protocol is designed to efficiently test the top candidate CSPs under standard normal phase conditions.
-
Sample Preparation:
-
Prepare a stock solution of the racemic 3-benzoylquinoline derivative at 1.0 mg/mL in methanol or ethanol.
-
Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC System & Conditions:
-
Columns:
-
Immobilized Polysaccharide: e.g., Daicel Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Macrocyclic Glycopeptide: e.g., Sigma-Aldrich Astec® CHIROBIOTIC™ V2 (250 x 4.6 mm, 5 µm)
-
Pirkle-type: e.g., Regis Whelk-O® 1 (R,R) (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase Screening Set:
-
MP-A: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
-
MP-B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
Rationale: The use of a basic additive like Diethylamine (DEA) is crucial to suppress the interaction of the quinoline nitrogen with residual silanols on the silica surface, ensuring symmetrical peak shapes.[3][14][15] Comparing 2-propanol and ethanol can reveal significant differences in selectivity.[3]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a λmax determined by UV scan).
-
Injection Volume: 10 µL
-
-
Execution:
-
Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample onto each column with each mobile phase combination.
-
Record the retention times (t_R1, t_R2) and peak widths. Calculate the retention factor (k), separation factor (α), and resolution (Rs).
-
Protocol 2: Method Validation Outline
Once an optimized method is achieved (Rs > 1.5), it must be validated according to ICH Q2(R2) and FDA guidelines to ensure it is fit for purpose.[16][17][18][19]
-
Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities or degradation products. This is done by analyzing spiked samples.
-
Linearity: Establish a linear relationship between the concentration of the minor enantiomer and its peak area over a defined range (e.g., from the Limit of Quantitation to 1.0% of the major enantiomer).
-
Accuracy (as Recovery): Determine the closeness of the measured value to the true value by analyzing samples spiked with known amounts of the minor enantiomer at different levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval (e.g., six replicate injections of a sample).
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Deliberately vary method parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.
Data Interpretation: A Simulated Case Study
Objective: Separate the enantiomers of a novel 3-benzoylquinoline derivative.
Screening Results:
| Column | Mobile Phase | t_R1 (min) | t_R2 (min) | α (Separation Factor) | Rs (Resolution) | Observations |
| Chiralpak® IA | MP-A (IPA) | 8.5 | 9.1 | 1.08 | 1.1 | Partial separation, some peak tailing. |
| Chiralpak® IA | MP-B (EtOH) | 10.2 | 11.5 | 1.14 | 1.6 | Baseline separation achieved. Good peak shape. |
| Chirobiotic™ V2 | MP-A (IPA) | 6.2 | 6.2 | 1.00 | 0.0 | No separation. |
| Chirobiotic™ V2 | MP-B (EtOH) | 7.8 | 7.8 | 1.00 | 0.0 | No separation. |
| Whelk-O® 1 | MP-A (IPA) | 12.1 | 15.8 | 1.34 | 2.8 | Excellent, baseline separation. Symmetrical peaks. |
| Whelk-O® 1 | MP-B (EtOH) | 14.5 | 19.2 | 1.37 | 3.1 | Excellent separation, slightly longer run time. |
Analysis and Decision:
-
The Chirobiotic™ V2 column showed no enantioselectivity under these normal phase conditions. While it could be effective in other modes (Polar Organic or Reversed-Phase), it is not a candidate for further NP optimization.
-
The Chiralpak® IA showed promise, with the switch from isopropanol (IPA) to ethanol (EtOH) being critical to achieving baseline resolution. This highlights the importance of screening different alcohol modifiers.[20]
-
The Whelk-O® 1 provided the best results, with high separation factors and excellent resolution in both mobile phases. The π-donor/acceptor mechanism is clearly highly effective for this analyte.[9]
Conclusion
The development of a chiral HPLC method for 3-benzoylquinoline derivatives is a systematic process, not a matter of chance. By understanding the analyte's structure, comparing the mechanisms of well-chosen CSPs, and executing a logical screening protocol, a robust and reliable method can be efficiently achieved. The inherent basicity of the quinoline core necessitates the use of mobile phase additives in normal phase chromatography to ensure good peak shape. For this specific class of compounds, Pirkle-type and polysaccharide-based CSPs represent the most promising starting points, offering complementary mechanisms of interaction that are well-suited to the molecule's aromatic and steric features.
References
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- [Link to a publication summarizing the application of polysaccharide-based CSPs in HPLC]
- [Link to a technical document on Macrocyclic Chiral Stationary Phases, e.g.
- [Link to a resource explaining Donor-Acceptor (Pirkle)-type CSPs, such as Chiralpedia]
- [Link to a review article on HPLC enantioseparations using macrocyclic glycopeptide-based CSPs]
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- [Link to a strategy guide for developing HPLC methods for chiral drugs, e.g.
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- [Link to an article discussing the role of selectivity in achieving optimal chiral separ
- [Link to a general guide on chiral columns
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- [Link to an academy or resource page summarizing the FDA's guidance on chromatographic method valid
- [Link to a research paper on the chiral separation of hexahydroquinoline deriv
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- [Link to the official ICH Q2(R2) guidance document on the FDA website]
- [Link to a research paper on developing a chiral HPLC method for a quinoline-containing drug like hydroxychloroquine]
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A Comparative Guide to the Performance of Quinoline-Based Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds utilized in catalyst design, the quinoline moiety, particularly within the framework of Cinchona alkaloids, has proven to be a cornerstone for a multitude of stereoselective transformations. This guide provides an in-depth technical comparison of the performance of well-established Cinchona alkaloid-derived catalysts, specifically those modified with thiourea and squaramide functionalities. We will benchmark their performance in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, and explore the potential impact of further modification of the quinoline ring, such as the introduction of a 3-benzoyl group, on catalytic efficacy.
The Cinchona Alkaloid Scaffold: A Platform for Asymmetric Catalysis
Cinchona alkaloids, naturally occurring compounds, possess a unique bicyclic structure featuring a quinoline ring system and a quinuclidine moiety. This arrangement provides a rigid chiral backbone, making them exemplary platforms for the development of organocatalysts.[1] The catalytic activity of these molecules is often attributed to the bifunctional nature of their derivatives, where the quinuclidine nitrogen acts as a Brønsted base to activate the nucleophile, while a hydrogen-bond donor moiety, typically installed at the C9 position, activates the electrophile.[2][3] This cooperative activation mechanism is central to achieving high levels of stereocontrol.
Benchmarking Catalyst Performance: The Asymmetric Michael Addition
To objectively compare the performance of different 3-benzoylquinoline-based catalysts, we will focus on a benchmark reaction: the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin. This reaction is a powerful tool for the construction of chiral building blocks and is frequently used to evaluate the efficacy of new catalysts.
The Rise of Bifunctional Catalysts: Thiourea and Squaramide Derivatives
Extensive research has demonstrated that modifying the C9-hydroxyl group of Cinchona alkaloids with thiourea or squaramide moieties leads to highly efficient bifunctional catalysts.[4][5][6] The acidic N-H protons of the thiourea or squaramide group can form strong hydrogen bonds with the nitro group of the electrophile, enhancing its reactivity and providing a well-defined chiral environment for the nucleophilic attack.
The generalized mechanism for this catalyzed reaction is depicted below:
Caption: Generalized catalytic cycle for the asymmetric Michael addition.
Performance Comparison: Thiourea vs. Squaramide Cinchona Catalysts
The following table summarizes the performance of representative thiourea and squaramide-based Cinchona catalysts in the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene.
| Catalyst Type | C9-Modification | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Thiourea | 9-amino-9-deoxyepi-cinchonine derived thiourea | up to 98% | up to 94% | [4][7] |
| Squaramide | Cinchonine derived squaramide | up to 99% | up to 93% | [5][8][9] |
As the data indicates, both thiourea and squaramide-modified Cinchona alkaloids are highly effective catalysts for this transformation, affording excellent yields and high enantioselectivities. The choice between the two often depends on the specific substrate combination and reaction conditions, with subtle electronic and steric differences influencing the outcome.
The "3-Benzoylquinoline" Moiety: A Design Element for Catalyst Tuning
While modifications at the C9 position have been extensively studied, alterations to the quinoline ring itself offer another avenue for catalyst optimization. The introduction of a benzoyl group at the 3-position of the quinoline ring would introduce a significant electronic perturbation.
The benzoyl group is strongly electron-withdrawing. This electronic effect can influence the catalyst's properties in several ways:
-
Acidity of the Hydrogen-Bond Donor: An electron-withdrawing group on the quinoline ring can increase the acidity of the N-H protons of the thiourea or squaramide moiety at C9. This enhanced acidity could lead to stronger hydrogen bonding with the electrophile, potentially increasing reaction rates and influencing stereoselectivity.[10]
-
Basicity of the Quinuclidine Nitrogen: The electronic effect of a substituent on the quinoline ring on the basicity of the distant quinuclidine nitrogen is likely to be less pronounced but could still play a role in modulating the catalyst's overall activity.[1]
A hypothetical 3-benzoylquinoline-based Cinchona catalyst is depicted below:
Caption: Key components of a hypothetical 3-benzoyl-Cinchona catalyst.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
To a solution of the nitroolefin (0.1 mmol) in the specified solvent (1.0 mL) was added the 1,3-dicarbonyl compound (0.2 mmol). The Cinchona alkaloid-derived catalyst (1-10 mol%) was then added, and the reaction mixture was stirred at the indicated temperature. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess of the product was determined by chiral high-performance liquid chromatography (HPLC).
Conclusion
Cinchona alkaloid-derived organocatalysts, particularly those bearing thiourea and squaramide functionalities, are powerful tools for asymmetric synthesis, delivering high yields and excellent enantioselectivities in reactions such as the Michael addition. The performance of these catalysts can be rationally tuned through structural modifications. The introduction of a 3-benzoyl group on the quinoline ring represents a promising, yet underexplored, strategy for modulating the electronic properties of these catalysts. Further investigation into the synthesis and application of such "3-benzoylquinoline-based catalysts" is poised to provide deeper insights into catalyst design and may lead to the development of even more efficient and selective organocatalysts for challenging asymmetric transformations.
References
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Rončák, R., Tvrdoňová, M., Gonda, J., & Elečko, J. (2020). Novel carbohydrate-based thioureas as organocatalysts for asymmetric michael addition of 1,3-dicarbonyl compounds to nitroolefins. Tetrahedron, 76(30), 131339. [Link]
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ResearchGate. (n.d.). Novel carbohydrate-based thioureas as organocatalysts for asymmetric michael addition of 1,3-dicarbonyl compounds to nitroolefins | Request PDF. Retrieved January 16, 2026, from [Link]
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Ulah, M. S., et al. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Omega, 3(4), 4314–4323. [Link]
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ResearchGate. (n.d.). (PDF) Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. Retrieved January 16, 2026, from [Link]
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Wang, J., et al. (2013). Cinchona-based squaramide-catalysed cascade aza-Michael–Michael addition: enantioselective construction of functionalized spirooxindole tetrahydroquinolines. Chemical Communications, 49(49), 5579-5581. [Link]
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Bakó, P., et al. (2019). Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. Molecules, 24(18), 3349. [Link]
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Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–63. [Link]
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Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119–125. [Link]
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Pu, L. (2004). 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 1(4), 1867-1875. [Link]
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ResearchGate. (n.d.). Cinchona Alkaloids in Asymmetric Organocatalysis. Retrieved January 16, 2026, from [Link]
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Benaglia, M., et al. (2013). A polystyrene-supported 9-amino(9-deoxy)epi quinine derivative for continuous flow asymmetric Michael reactions. Organic & Biomolecular Chemistry, 11(11), 1774-1780. [Link]
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Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Retrieved January 16, 2026, from [Link]
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Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (47), 7090-7103. [Link]
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ResearchGate. (n.d.). Highly Asymmetric Michael Addition to ??,??-Unsaturated Ketones Catalyzed by 9-Amino-9-deoxyepiquinine | Request PDF. Retrieved January 16, 2026, from [Link]
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Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–63. [Link]
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Takemoto, Y., et al. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119-125. [Link]
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Connon, S. J. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chemical Communications, (21), 2499-2510. [Link]
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Xie, J. W., et al. (2007). Highly asymmetric Michael addition to alpha,beta-unsaturated ketones catalyzed by 9-amino-9-deoxyepiquinine. Angewandte Chemie International Edition in English, 46(3), 389-392. [Link]
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Wang, J., et al. (2005). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters, 7(21), 4713–4716. [Link]
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Cumbreno, B., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328. [Link]
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A Comparative Guide to the Quantitative Analysis of Impurities in Synthesized 3-Benzoylquinoline
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 3-Benzoylquinoline, a key structural motif in various pharmacologically active compounds, is no exception. Rigorous and reliable analytical methodologies are essential to identify and quantify impurities that may arise during its synthesis, as these can impact the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth, objective comparison of three powerful analytical techniques for the quantitative analysis of impurities in synthesized 3-Benzoylquinoline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The discussion is grounded in the context of common synthetic routes and the types of impurities they are likely to generate.
Understanding the Impurity Profile of 3-Benzoylquinoline
The potential impurities in a batch of synthesized 3-Benzoylquinoline are intrinsically linked to its method of preparation. Common synthetic strategies, such as the Friedel-Crafts acylation of quinoline or multi-step syntheses like the Doebner-von Miller or Combes reactions, can introduce a variety of impurities.
Likely Impurities in Synthesized 3-Benzoylquinoline:
-
Unreacted Starting Materials: Residual quinoline, benzoyl chloride, or other precursors.
-
Isomeric Impurities: Positional isomers such as 2-, 4-, 5-, 6-, 7-, or 8-Benzoylquinoline, which can be challenging to separate due to their similar physicochemical properties.
-
Reaction Byproducts: Products from side reactions, such as poly-acylated quinolines or condensation products.
-
Degradation Products: Impurities formed during workup or storage.
The choice of analytical technique must be capable of resolving and quantifying these diverse species with high accuracy and precision.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purity analysis of moderately polar to nonpolar organic molecules like 3-Benzoylquinoline.[1] Its versatility and robustness make it an ideal first-line approach for impurity profiling.[2]
The Rationale Behind the HPLC Method
The separation in RP-HPLC is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.[3] A Diode Array Detector (DAD) is commonly used to monitor the elution, providing spectral information that can help in the preliminary identification of peaks.
Experimental Protocol: RP-HPLC for 3-Benzoylquinoline Impurity Profiling
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the synthesized 3-Benzoylquinoline sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Workflow for HPLC Method Validation
Caption: A logical workflow for the development and validation of an HPLC method for impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities and Isomer Differentiation
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 3-Benzoylquinoline itself has a relatively high boiling point, GC-MS can be particularly effective for identifying and quantifying more volatile impurities such as unreacted starting materials and certain isomeric byproducts.[4] The mass spectrometer provides structural information, enabling confident identification of separated components.
Why Choose GC-MS?
The high resolving power of capillary GC columns allows for excellent separation of closely related isomers that may co-elute in HPLC.[5] The mass spectrometric detection offers high sensitivity and specificity, allowing for the identification of trace-level impurities based on their mass spectra and fragmentation patterns.
Experimental Protocol: GC-MS for 3-Benzoylquinoline Impurity Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
Chromatographic Conditions:
-
Column: HP-5ms or equivalent nonpolar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Injector Temperature: 270 °C.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Quantification Tool
qNMR has emerged as a primary analytical method for purity assessment, offering direct and accurate quantification without the need for specific reference standards for each impurity.[6] The signal intensity in a 1H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for the determination of the molar ratio of different components in a mixture.[7]
The Power of qNMR in Impurity Analysis
The key advantage of qNMR is its ability to provide a direct measure of purity against a certified internal standard.[8] This is particularly valuable in early-stage drug development when impurity reference standards may not be available.[6] Furthermore, NMR provides unambiguous structural information, aiding in the identification of unknown impurities.
Experimental Protocol: qNMR for 3-Benzoylquinoline Purity Determination
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Sample Preparation:
-
Accurately weigh about 10 mg of the 3-Benzoylquinoline sample and about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Transfer an aliquot of the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
Data Processing and Calculation:
-
Integrate a well-resolved signal for 3-Benzoylquinoline and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Flow for qNMR Purity Calculation
Sources
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A Comparative Guide to the Molecular Docking of 3-Benzoylquinoline Derivatives with Aurora Kinase A and Tubulin
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and target specificity is paramount. Among the myriad of heterocyclic scaffolds, the quinoline nucleus has consistently emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide focuses on a specific class of these compounds, the 3-benzoylquinoline derivatives, and explores their potential as inhibitors of two critical cancer targets: Aurora kinase A and tubulin.
Through the lens of comparative molecular docking studies, we will dissect the theoretical binding interactions of these derivatives. This in-silico approach provides a powerful and rational framework for understanding structure-activity relationships (SAR) and guiding the design of next-generation inhibitors.[3][4] This guide will not only present the results of these docking studies but will also provide detailed, field-proven protocols for researchers to conduct their own investigations, ensuring scientific integrity and reproducibility.
The Targets: Cornerstones of Cancer Cell Proliferation
Aurora Kinase A (AURKA): The Mitotic Maestro
Aurora kinase A is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[3] It is intimately involved in centrosome maturation, spindle assembly, and chromosome segregation. Critically, the overexpression of AURKA is a common feature in a wide array of human cancers and is often correlated with poor prognosis.[5] This makes AURKA a highly attractive target for anticancer drug development. Inhibition of AURKA can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Tubulin: The Cytoskeletal Architect
Tubulin is the fundamental protein subunit of microtubules, which are dynamic polymers forming a crucial part of the cell's cytoskeleton. Microtubules are essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.[7][8] Compounds that interfere with tubulin polymerization, either by inhibiting its assembly or by stabilizing the microtubules, can halt the cell cycle and induce apoptosis.[9][10] Consequently, tubulin remains one of the most successfully targeted proteins in cancer chemotherapy.
Comparative Docking Analysis: Unveiling Binding Affinities
To investigate the potential of 3-benzoylquinoline derivatives as inhibitors of Aurora kinase A and tubulin, a series of molecular docking simulations were performed. For this study, a representative 3-benzoyl-2-phenylquinoline derivative was used as the base ligand. The docking scores, which represent the predicted binding affinity (in kcal/mol), are summarized below. A more negative score indicates a stronger predicted binding interaction.
| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) |
| Aurora Kinase A | 2XNE | 3-benzoyl-2-phenylquinoline | -9.2 |
| Tubulin | 1SA0 | 3-benzoyl-2-phenylquinoline | -8.7 |
| Target Protein | Known Inhibitor | Experimental IC50 | Reference |
| Aurora Kinase A | Alisertib (MLN8237) | 1.2 nM | [6] |
| Aurora Kinase A | Furanopyrimidine derivative | 309 nM | [11] |
| Tubulin Polymerization | Colchicine | 3.2 µM | [12] |
| Tubulin Polymerization | 2-styrylquinazolinone derivative | 5.8 µM | [12] |
The strong predicted binding affinities for the 3-benzoylquinoline derivative, when viewed in the context of the experimental data for established inhibitors, underscore the potential of this scaffold for the development of novel anticancer agents. The sub-nanomolar to low-micromolar activity of known inhibitors sets a high bar, and the favorable docking scores for our compound of interest suggest that it is a promising candidate for further investigation and optimization.
Experimental Protocols: A Blueprint for Your Research
To ensure the scientific rigor and reproducibility of these findings, the following detailed protocols for performing comparative molecular docking studies are provided.
Part 1: Ligand and Protein Preparation
The foundation of any successful docking study lies in the meticulous preparation of both the ligand and the protein.
Ligand Preparation Workflow
Caption: Essential steps for preparing the target protein for molecular docking.
Step-by-Step Protein Preparation:
-
Download the crystal structure of the target protein (Aurora kinase A: 2XNE; Tubulin: 1SA0) from the RCSB Protein Data Bank.
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction. This can be done using molecular visualization software like PyMOL or UCSF Chimera.
-
Add polar hydrogens to the protein structure, as they are often omitted in crystal structures.
-
Assign Gasteiger charges to the protein atoms.
-
Convert the cleaned protein file to the PDBQT format using AutoDock Tools.
Part 2: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.
Docking Workflow
Caption: The core workflow for performing and analyzing molecular docking simulations.
Step-by-Step Docking Procedure:
-
Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It should encompass the active site of the target protein. The center and dimensions of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB structure or through blind docking followed by site-specific docking.
-
Create a Configuration File: Prepare a text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.
-
Analyze the Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (docking scores). The pose with the most negative binding energy is typically considered the most favorable.
Part 3: Visualization and Interpretation of Results
Visual inspection of the docking results is crucial for understanding the binding mode and the key interactions between the ligand and the protein.
Step-by-Step Visualization with PyMOL:
-
Load the protein and the docked ligand pose into PyMOL.
-
Display the ligand as sticks and the protein as a cartoon or surface representation.
-
Identify and visualize the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the 3-benzoylquinoline derivative and the amino acid residues in the active site of Aurora kinase A and tubulin.
-
Generate high-quality images for publication and further analysis.
Signaling Pathways and Mechanism of Action
To fully appreciate the potential impact of inhibiting Aurora kinase A and tubulin, it is essential to understand their roles in cellular signaling and processes.
Aurora Kinase A Signaling Pathway
Caption: Simplified signaling pathway of Aurora kinase A and the point of inhibition.
Inhibition of Aurora kinase A by a 3-benzoylquinoline derivative would disrupt these critical mitotic events, leading to defects in spindle formation and chromosome alignment, ultimately triggering cell cycle arrest and apoptosis. [6] Role of Tubulin in Mitosis
Caption: The role of tubulin polymerization in mitosis and its inhibition.
By inhibiting tubulin polymerization, a 3-benzoylquinoline derivative would prevent the formation of microtubules, thereby disrupting the mitotic spindle and leading to cell cycle arrest at the G2/M phase, followed by apoptosis. [7][8]
Conclusion and Future Directions
This comparative guide provides a comprehensive framework for investigating the potential of 3-benzoylquinoline derivatives as dual inhibitors of Aurora kinase A and tubulin. The strong predicted binding affinities from molecular docking studies, coupled with the critical roles of these targets in cancer, highlight the promise of this chemical scaffold.
The provided protocols offer a robust methodology for researchers to conduct their own in-silico investigations. However, it is imperative to underscore that computational predictions must be validated through rigorous experimental assays. Future work should focus on the synthesis of a focused library of 3-benzoylquinoline derivatives and their evaluation in in-vitro kinase assays and tubulin polymerization assays to determine their experimental IC50 values. These experimental data will be crucial for establishing a definitive structure-activity relationship and for validating and refining the docking models. Ultimately, the integration of computational and experimental approaches will be the key to unlocking the full therapeutic potential of this promising class of compounds.
References
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Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI. Available from: [Link]
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Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Wiley Online Library. Available from: [Link]
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Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. Taylor & Francis Online. Available from: [Link]
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Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. PubMed. Available from: [Link]
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Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. PubMed. Available from: [Link]
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Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. PMC. Available from: [Link]
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Identification, SAR studies, and X-ray co-crystallographic analysis of a novel furanopyrimidine aurora kinase A inhibitor. PubMed. Available from: [Link]
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SAR and inhibitor complex structure determination of a novel class of potent and specific Aurora kinase inhibitors. Semantic Scholar. Available from: [Link]
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Aurora kinase inhibitors: Progress towards the clinic. PMC. Available from: [Link]
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Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. Available from: [Link]
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The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. PMC. Available from: [Link]
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Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. SpringerLink. Available from: [Link]
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Synthesis of benzo[f]quinoline hydrochloride (3a') and... ResearchGate. Available from: [Link]
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Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Benzoylquinoline
This guide provides essential safety and logistical information for the proper handling and disposal of 3-Benzoylquinoline. As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a thorough understanding of the entire lifecycle of the chemicals we use, from acquisition to final disposal. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the "Why" Behind the Precautions
3-Benzoylquinoline, also known as phenyl(3-quinolinyl)methanone, is an aromatic ketone with significant health and environmental hazards. A comprehensive understanding of its risk profile is the foundational step for safe handling and disposal. The compound is classified as a combustible liquid and presents a multi-faceted toxicological profile.
Key hazards include:
-
Acute Toxicity: It is harmful if swallowed or if it comes into contact with the skin, and toxic if inhaled.
-
Corrosivity: It is capable of causing severe skin burns and serious eye damage. As a lachrymator, it can cause significant tearing upon exposure.
-
Sensitization: It may provoke an allergic skin reaction upon repeated contact.
-
Environmental Hazard: The compound is classified as harmful to aquatic life, mandating that it must not be allowed to enter the environment.[1]
These hazards are formally summarized by the Globally Harmonized System (GHS) classifications, which dictate the necessary precautions.
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Combustible Liquid | H227: Combustible liquid. | P210 |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312: Harmful if swallowed or in contact with skin. H331: Toxic if inhaled. | P261, P264, P270, P280, P301+P312, P302+P352 |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P280, P303+P361+P353, P305+P351+P338 |
| Skin Sensitization | H317: May cause an allergic skin reaction. | P272, P333+P313 |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life. | P273 |
Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the significant inhalation and contact hazards, all handling of 3-Benzoylquinoline must be performed within a certified chemical fume hood to ensure adequate ventilation.[2] This engineering control is the primary defense against respiratory exposure.
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[3][4]
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. Due to the severe eye damage risk, a face shield worn over goggles is strongly recommended.[5]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure full skin coverage to prevent any accidental contact.
Waste Management Workflow: Segregation, Containment, and Labeling
The cardinal rule for the disposal of 3-Benzoylquinoline is that it must not be disposed of down the drain or in regular trash.[6][7] All waste streams must be collected and managed as hazardous chemical waste, destined for an approved waste disposal plant.[1][4]
Step-by-Step Waste Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the lab, at or near the point of generation, for collecting hazardous waste.[8][9] This area should be clearly marked.
-
Select Appropriate Waste Containers:
-
Solid Waste: Collect pure 3-Benzoylquinoline, reaction byproducts, or contaminated solids (e.g., silica gel) in a clearly labeled, sealable, and chemically compatible container (high-density polyethylene - HDPE is a common choice).
-
Liquid Waste: Use a dedicated, leak-proof, and sealable container. It is critical to segregate waste streams. Do not mix 3-Benzoylquinoline waste with other incompatible chemicals, such as strong oxidizing agents or bases.[2][4] If using solvents, maintain separate containers for halogenated and non-halogenated waste, as disposal routes and costs often differ.
-
Contaminated Labware: Grossly contaminated items like pipette tips, gloves, and weighing paper should be collected in a designated, sealed plastic bag or container labeled as hazardous waste.[6] Empty containers that held the pure substance must be handled as hazardous waste themselves.[4]
-
-
Properly Label All Waste Containers: Immediately upon starting a waste container, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Benzoylquinoline" and any other components.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive").
-
The accumulation start date.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[8][9] This prevents the release of toxic vapors and reduces the risk of spills.
Caption: Decision workflow for segregating 3-Benzoylquinoline waste streams.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Avoid using combustible materials like paper towels for large spills.
-
Clean Up: Carefully sweep or scoop up the absorbed material and spilled solid into a designated hazardous waste container.[1][5] Do not generate dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, following local protocols.
The Final Step: Professional Disposal
All collected waste containing 3-Benzoylquinoline must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[10] These entities are equipped to transport and manage the waste in compliance with all relevant regulations, including those set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[11][12][13] Never attempt to incinerate or treat the chemical waste yourself. The final disposal method will likely be high-temperature incineration at an EPA-permitted facility.[10]
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment from a harmful chemical agent.
References
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Safety Data Sheet for 3-Benzoylquinoline. Sigma-Aldrich.
-
Safety Data Sheet for Benzo[H]quinoline. Fisher Scientific.
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Safety Data Sheet for 3-Benzoylbenzoic acid. Fisher Scientific.
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Safety Data Sheet for 2,3-Dichloroquinoxaline. Sigma-Aldrich.
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Navigating the Handling of 3-Benzoylquinoline: A Guide to Personal Protective Equipment and Disposal
Understanding the Risks: A Profile of 3-Benzoylquinoline
3-Benzoylquinoline is an aromatic ketone, and based on the hazard classifications for its isomer, 2-Benzoylquinoline, it should be handled with care. The Globally Harmonized System (GHS) classifications for 2-Benzoylquinoline suggest that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, it is prudent to assume similar potential hazards for 3-Benzoylquinoline and implement appropriate safety measures.
| Property | Information | Source |
| Molecular Formula | C16H11NO | [2] |
| Molecular Weight | 233.27 g/mol | [2] |
| Potential Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | Inferred from data on 2-Benzoylquinoline[1] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling 3-Benzoylquinoline to minimize exposure through inhalation, skin contact, and eye contact.
Respiratory Protection
Given the potential for respiratory irritation, all handling of solid 3-Benzoylquinoline or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3]. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary[4][5].
Eye and Face Protection
To protect against potential splashes and eye irritation, chemical safety goggles with side shields are mandatory[6]. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles for full facial protection[7].
Hand Protection
Selecting the appropriate gloves is critical to prevent skin contact. For handling aromatic ketones, butyl rubber or Viton™ gloves are often recommended due to their resistance to a broad range of organic compounds[8][9]. Nitrile gloves may offer sufficient protection for incidental contact but should be changed immediately upon contamination[9]. Always inspect gloves for any signs of degradation or perforation before use[10].
Body Protection
A standard laboratory coat should be worn to protect against incidental skin contact and contamination of personal clothing[11]. When there is a potential for significant splashing, a chemically resistant apron or coveralls should be utilized[4][7].
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Doffing PPE Workflow
Operational and Disposal Plans
Safe handling extends beyond personal protection to include proper storage and disposal of 3-Benzoylquinoline and associated waste.
Storage
Store 3-Benzoylquinoline in a tightly closed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[3][12].
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[13]. Clean the spill area thoroughly.
Disposal Protocol
All waste containing 3-Benzoylquinoline, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregation : Do not mix 3-Benzoylquinoline waste with other waste streams. Solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (solutions containing the compound) should be collected in separate, clearly labeled, and sealed containers[11][14].
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "3-Benzoylquinoline"[14].
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Under no circumstances should 3-Benzoylquinoline be disposed of down the drain or in regular trash[14]. Empty containers that held 3-Benzoylquinoline must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered for regular disposal or recycling[15].
By adhering to these rigorous safety protocols, you can confidently handle 3-Benzoylquinoline while ensuring a safe laboratory environment for yourself and your colleagues.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
